2,4-Dichloro-3-methylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2,4-dichloro-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKNKDQXFBQJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577477 | |
| Record name | 2,4-Dichloro-3-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69145-58-0 | |
| Record name | 2,4-Dichloro-3-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69145-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-3-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-3-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride
This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-dichloro-3-methylbenzenesulfonyl chloride, a key intermediate in the development of specialized chemical compounds. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety information.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively achieved through the direct chlorosulfonation of 2,4-dichloro-3-methyltoluene. This method is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the sulfonating agent and the source of the chloride for the sulfonyl group. This approach is favored for its efficiency, typically proceeding in a single synthetic step.
The core principle involves the controlled reaction of the substituted toluene with an excess of chlorosulfonic acid at low temperatures to regulate the reaction's exothermicity and minimize the formation of by-products, such as diphenyl sulfones. The regioselectivity of the substitution is dictated by the directing effects of the substituents on the aromatic ring.
Caption: Direct chlorosulfonation pathway for the target compound.
Mechanistic Rationale and Experimental Causality
Electrophilic Aromatic Substitution: The reaction proceeds via an electrophilic attack on the electron-rich aromatic ring of 2,4-dichloro-3-methyltoluene. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), or a related cationic species.
Regioselectivity: The position of the incoming sulfonyl chloride group is governed by the existing substituents:
-
Methyl Group (-CH₃): An activating, ortho-, para- directing group.
-
Chlorine Atoms (-Cl): Deactivating, ortho-, para- directing groups.
The combined electronic and steric effects of these groups direct the sulfonyl chloride group to the C6 position, which is para to the activating methyl group and least sterically hindered.
Role of Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures the reaction goes to completion and helps to suppress the formation of the corresponding sulfonic acid, directly yielding the desired sulfonyl chloride.[1] It also serves as the solvent for the reaction.
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–10°C) is crucial to prevent uncontrolled reactions and minimize the formation of undesired side products, particularly diphenyl sulfones, which can arise at higher temperatures.[1]
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methods for the chlorosulfonation of substituted aromatic compounds.[2][3][4]
Table 1: Reagent and Material Specifications
| Compound | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Role |
| 2,4-dichloro-3-methyltoluene | C₈H₈Cl₂ | 175.05 | 1.0 | Starting Material |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 4.0 - 5.0 | Reagent / Solvent |
| Chloroform / Dichloromethane | CHCl₃ / CH₂Cl₂ | - | - | Solvent (optional) |
| Crushed Ice / Water | H₂O | 18.02 | Excess | Quenching Agent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Neutralizing Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a sodium hydroxide scrubber), add 2,4-dichloro-3-methyltoluene. If desired for better mixing, the starting material can be dissolved in a dry, inert solvent like chloroform.[2][4]
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
Reagent Addition: Slowly add chlorosulfonic acid (4-5 equivalents) dropwise from the dropping funnel to the stirred solution over 2-3 hours.[5] Maintain the internal temperature between 0°C and 10°C throughout the addition.[3] Hydrogen chloride gas will evolve during this process.[2]
-
Reaction: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours to ensure the reaction is complete.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.[2][3][4] This step is highly exothermic and should be performed in a fume hood.
-
Extraction: The product, an oily or solid substance, will separate from the aqueous layer. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5] Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes) to yield pure this compound.
Caption: Experimental workflow for synthesis and purification.
Safety and Handling (Trustworthiness)
Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.
Table 2: Hazard Summary and Safety Precautions
| Reagent | Hazards | PPE Requirements | Handling & Storage |
| Chlorosulfonic Acid | Highly corrosive, causes severe skin burns and eye damage.[6][7] Reacts violently with water, releasing toxic HCl and H₂SO₄ fumes.[8] May cause respiratory irritation.[7] | Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), full acid suit, respiratory protection (e.g., self-contained breathing apparatus for emergencies).[8][9] | Use only in a well-ventilated chemical fume hood.[9] Store in a cool, dry, well-ventilated area away from water, bases, and combustible materials.[9] Keep containers tightly closed.[10] |
| Thionyl Chloride (if used) | Toxic, corrosive, causes severe burns. Reacts with water to produce HCl and SO₂ gas. | Same as for chlorosulfonic acid. | Handle in a fume hood. Store in a dry, well-ventilated area away from moisture. |
| Dichloromethane | Suspected carcinogen, causes skin and eye irritation. | Safety glasses, nitrile gloves, lab coat. | Use in a well-ventilated area. Store in a tightly sealed container. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.
-
Spills: Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or soda ash.[10] Evacuate the area for larger spills.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the sulfonyl chloride group.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group peaks, particularly the S=O stretches of the sulfonyl chloride.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: To confirm the elemental composition (C, H, Cl, S).
References
-
Organic Syntheses Procedure. Benzenesulfonyl chloride. Organic Syntheses. Available from: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Wikipedia. Available from: [Link]
-
Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1520. Available from: [Link]
-
Chemwin. Production method and process flow of benzene sulfonyl chloride. Chemwin. Available from: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
SlideServe. Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Available from: [Link]
-
Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]
-
University of Detroit Mercy. Refining of Benzene Sulfonyl Chloride from Benzene-Chlorosulfonic Acid Sulfonation Mass. University of Detroit Mercy. Available from: [Link]
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.
-
PrepChem.com. Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. PrepChem.com. Available from: [Link]
-
Organic Syntheses Procedure. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. Available from: [Link]
-
PrepChem.com. Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. PrepChem.com. Available from: [Link]
-
Eureka | Patsnap. Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Eureka | Patsnap. Available from: [Link]
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
-
Organic Syntheses Procedure. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry | ATSDR. 6. analytical methods. ATSDR. Available from: [Link]
-
NIST WebBook. Benzenesulfonyl chloride, 2,4-dichloro-. NIST. Available from: [Link]
- Google Patents. US3366698A - Process for the production of 2, 4-dichlorotoluene. Google Patents.
- Google Patents. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride. Google Patents.
- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents.
- Google Patents. WO2002030878A1 - Aromatic sulfonation reactions. Google Patents.
- Google Patents. EP1324982B1 - Aromatic sulfonation reactions. Google Patents.
-
PubMed Central. Sulfonium-based precise alkyl transposition reactions. PMC. Available from: [Link]
-
Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2010). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. Available from: [Link]
- Google Patents. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether. Google Patents.
Sources
- 1. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 2. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. macro.lsu.edu [macro.lsu.edu]
- 9. slideserve.com [slideserve.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to 2,4-Dichloro-5-methylbenzenesulfonyl Chloride: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
2,4-Dichloro-5-methylbenzenesulfonyl chloride is a highly reactive organochlorine compound that serves as a critical building block in modern synthetic and medicinal chemistry. Its trifunctional nature—comprising a reactive sulfonyl chloride group and a dichlorinated aromatic ring with a methyl substituent—offers a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of the chloro and methyl groups on the benzene ring allows for fine-tuning of the physicochemical properties of its derivatives, such as lipophilicity, metabolic stability, and target-binding affinity. This makes it a valuable intermediate in the development of novel therapeutic agents.
This guide provides a comprehensive overview of 2,4-dichloro-5-methylbenzenesulfonyl chloride, including its chemical properties, a detailed synthesis protocol, and its application in the construction of biologically active sulfonamides. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical utility in a research and development setting.
Physicochemical Properties and Chemical Identifiers
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory. The key properties of 2,4-dichloro-5-methylbenzenesulfonyl chloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 28286-86-4 | [1] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1] |
| Molecular Weight | 259.53 g/mol | [1] |
| Appearance | White to cream crystals or powder | [2] |
| Melting Point | 70-73 °C | [1] |
| Sensitivity | Moisture sensitive | [1] |
| IUPAC Name | 2,4-dichloro-5-methylbenzenesulfonyl chloride | [1] |
| Synonyms | 2,4-dichloro-5-methylbenzene-1-sulfonyl chloride, 4,6-dichloro-m-toluenesulfonyl chloride | [1] |
Synthesis of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride: A Step-by-Step Protocol
The most common and industrially scalable method for the synthesis of arylsulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic hydrocarbon. In the case of 2,4-dichloro-5-methylbenzenesulfonyl chloride, the logical precursor is 2,4-dichlorotoluene. The following protocol is a representative procedure for this transformation.
Reaction Principle:
The synthesis proceeds via an electrophilic aromatic substitution reaction, where chlorosulfonic acid serves as the electrophile. The electron-donating methyl group and the electron-withdrawing, ortho-, para-directing chloro groups of 2,4-dichlorotoluene direct the incoming chlorosulfonyl group to the 5-position.
Experimental Protocol: Chlorosulfonation of 2,4-Dichlorotoluene
Materials:
-
2,4-Dichlorotoluene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas outlet (to vent HCl gas safely), add anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0 equivalents) to the stirred solvent.
-
Addition of 2,4-Dichlorotoluene: Add 2,4-dichlorotoluene (1.0 equivalent) dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-methylbenzenesulfonyl chloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield a crystalline solid.
Application in Drug Discovery: Synthesis of Bioactive Sulfonamides
2,4-Dichloro-5-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antidiabetic properties.[3] The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages.
Case Study: Synthesis of α-Glucosidase and α-Amylase Inhibitors
A study by an esteemed research group detailed the synthesis of a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives as potential antidiabetic agents.[3] These compounds were found to be potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. The general synthetic approach is highly illustrative of the utility of dichlorinated benzenesulfonyl chlorides in drug discovery.
Experimental Protocol: Synthesis of N-(Aryl/Alkyl)-2,4-dichloro-5-methylbenzenesulfonamides
This protocol is a representative procedure for the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with a primary amine.
Materials:
-
2,4-Dichloro-5-methylbenzenesulfonyl chloride
-
Primary amine (e.g., aniline, benzylamine)
-
Pyridine or triethylamine (as a base)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve 2,4-dichloro-5-methylbenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.
Logical and Signaling Pathway Visualization
The utility of 2,4-dichloro-5-methylbenzenesulfonyl chloride as a synthetic intermediate is best understood by visualizing the workflow from the starting material to a biologically active product.
Sources
- 1. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dichloro-3-methylbenzenesulfonyl chloride molecular structure
An In-depth Technical Guide on the Molecular Structure of 2,4-Dichloro-3-methylbenzenesulfonyl chloride
Preamble for the Researcher: The field of medicinal chemistry is built upon a deep understanding of molecular structure and reactivity. Substituted arylsulfonyl chlorides are a cornerstone class of reagents, prized for their ability to forge stable sulfonamide and sulfonate ester linkages, which are prevalent in a vast array of therapeutic agents. This guide focuses on a specific, yet representative member of this class: this compound. While public domain data for this exact isomer is limited, this document will leverage established principles and data from closely related analogues to provide a robust and scientifically grounded overview. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the chemical logic that underpins its use, from structural characterization to safe handling and synthetic application.
Molecular Identity and Structural Framework
This compound is an organochlorine compound featuring a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonyl chloride functional group. The specific substitution pattern (2,4-dichloro-3-methyl) dictates the molecule's steric and electronic properties, which in turn influence its reactivity and potential applications.
The core structure consists of a central, sp²-hybridized benzene ring. Attached to this ring are the substituents that define its identity. The sulfonyl chloride group (-SO₂Cl) is the primary reactive center, with a tetrahedral sulfur atom bonded to two oxygen atoms, a chlorine atom, and the C1 carbon of the benzene ring.
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | 2,4-Dichlorobenzenesulfonyl chloride | 2,4-Dichloro-5-methylbenzenesulfonyl chloride |
| CAS Number | 16271-33-3[1] | 28286-86-4[2][3] |
| Molecular Formula | C₆H₃Cl₃O₂S[1] | C₇H₅Cl₃O₂S[2] |
| Molecular Weight | 245.51 g/mol [1] | 259.53 g/mol [2] |
| Appearance | White to light yellow solid | White to cream crystalline powder[4] |
| Melting Point | 55-58 °C[5] | 67-76 °C[4] |
| Boiling Point | Not readily available | Not readily available |
Synthesis and Mechanistic Rationale
The most direct and industrially relevant method for preparing arylsulfonyl chlorides is through the electrophilic chlorosulfonation of an aromatic ring using chlorosulfonic acid. This reaction proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism.
Caption: General synthetic workflow for arylsulfonyl chlorides.
Experimental Protocol: Chlorosulfonation
This protocol is adapted from established procedures for analogous compounds.[6][7]
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented to a scrubber (to neutralize the HCl byproduct), charge the starting material (1,3-dichloro-2-methylbenzene). Cool the flask in an ice-salt bath to 0°C.
-
Reagent Addition: Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 5-10°C.
-
Causality: The reaction is highly exothermic. Low temperatures are crucial to minimize side reactions and prevent the degradation of the product. The slow addition ensures that the heat generated can be effectively dissipated.
-
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Causality: This step serves two purposes. First, it quenches the reaction. Second, it hydrolyzes the highly corrosive excess chlorosulfonic acid to sulfuric acid and HCl. The product, being insoluble in water, will typically precipitate as a solid or an oil.
-
-
Isolation & Purification: The solid product can be collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. If the product separates as an oil, it is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by vacuum distillation.
-
Self-Validation: Purity should be confirmed post-purification by melting point analysis and spectroscopic methods (NMR, IR) to ensure the removal of starting material and isomeric impurities.
-
Spectroscopic and Structural Characterization
While specific spectra for this compound are not available, its structural features would produce a predictable spectroscopic profile.
-
¹H NMR: The proton NMR spectrum would be expected to show two singlets or two closely coupled doublets in the aromatic region (typically 7.5-8.2 ppm), corresponding to the two protons on the benzene ring. A singlet for the methyl group protons would appear further upfield (around 2.4-2.8 ppm).
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons and one signal for the methyl carbon. The carbon attached to the sulfonyl group (C1) would be significantly deshielded.
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum would be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found near 1375 cm⁻¹ and 1185 cm⁻¹, respectively. Data for the parent 2,4-dichlorobenzenesulfonyl chloride confirms these characteristic peaks.[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a molecule containing three chlorine atoms (from the two ring substituents and the sulfonyl chloride group), which provides a definitive confirmation of the elemental composition.
Solid-State Conformation Insights
X-ray crystallography studies on sulfonamides derived from 2,4-dichlorobenzenesulfonyl chloride reveal important conformational details.[6][7][9] Typically, the conformation of the N-C bond in the C-SO₂-NH-C segment exhibits a gauche torsion with respect to the S=O bonds.[6][9] The dihedral angle between the sulfonyl-substituted benzene ring and the second aromatic ring (in the case of a sulfonamide) is often significant, indicating a twisted, non-planar molecular conformation.[6] These findings suggest that the sulfonyl chloride group is not necessarily coplanar with the benzene ring and that its orientation influences intermolecular interactions in the solid state.
Applications in Research and Drug Development
The primary utility of this compound for researchers lies in its function as a versatile electrophilic building block.
-
Synthesis of Sulfonamides: Its most common application is reacting with primary or secondary amines to form sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in antibiotics (sulfonamides), diuretics, and anticonvulsants. The specific substitution pattern on the aromatic ring allows chemists to fine-tune the steric and electronic properties of the final molecule, potentially influencing its biological activity and pharmacokinetic profile.
-
Synthesis of Sulfonate Esters: Reaction with alcohols yields sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates in multi-step organic synthesis.
-
Role of Halogenation: The presence of chlorine atoms on the aromatic ring is significant. Halogens can modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity to its biological target.[10] More than a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting the importance of chloro-substituted building blocks in drug discovery.[10]
Safety, Handling, and Storage
Arylsulfonyl chlorides are hazardous reagents that demand strict safety protocols. The information below is synthesized from safety data for multiple, closely related sulfonyl chlorides.[11][12][13]
Hazards Overview
-
Corrosive: Causes severe skin burns and eye damage. Contact with moisture (e.g., on skin or in the respiratory tract) can lead to hydrolysis, forming hydrochloric acid and the corresponding sulfonic acid, causing chemical burns.
-
Water Reactive: Reacts with water, sometimes violently, to release corrosive hydrogen chloride gas.
-
Respiratory Irritant: Vapors and dust are irritating to the respiratory tract.[11] Inhalation can be harmful.[11]
-
Toxic: May be harmful or toxic if swallowed or absorbed through the skin.[11]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[12]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Work Practices: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapor.[11] Handle under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[12]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] The storage area should be designated for corrosive materials. It is moisture-sensitive and should be protected from water.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
-
aapptec. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
(n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride, 2,4-dichloro-. Retrieved from [Link]
-
Chemcasts. (n.d.). 2,4-Dichloro-5-methylbenzenesulfonyl chloride Properties vs Temperature. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
NIST. (n.d.). Benzenesulfonyl chloride, 2,4-dichloro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1520. Retrieved from [Link]
-
Rodrigues, A. D., et al. (2011). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2893. Retrieved from [Link]
-
Nishad, A. U., & T, M. M. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100393. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2,4-Dichloro-6-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2626. Retrieved from [Link]
Sources
- 1. Benzenesulfonyl chloride, 2,4-dichloro- [webbook.nist.gov]
- 2. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2,4-DICHLORO-5-METHYLBENZENESULFONYL CHLORIDE | 28286-86-4 [chemicalbook.com]
- 4. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2,4-Dichlorobenzenesulfonyl chloride | 16271-33-3 [chemicalbook.com]
- 6. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzenesulfonyl chloride, 2,4-dichloro- [webbook.nist.gov]
- 9. 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-3-methylbenzenesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a detailed exploration of the spectroscopic characteristics of 2,4-dichloro-3-methylbenzenesulfonyl chloride. As experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. The methodologies and interpretations presented herein serve as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and quality control of related arylsulfonyl chlorides.
Introduction: The Structural Significance of Arylsulfonyl Chlorides
Arylsulfonyl chlorides are a pivotal class of organic compounds, serving as key intermediates in the synthesis of sulfonamides, a common functional group in a multitude of pharmaceutical agents. The precise substitution pattern on the aromatic ring is critical to the biological activity and pharmacokinetic properties of the final product. Therefore, unambiguous structural confirmation of the arylsulfonyl chloride precursor is a non-negotiable step in the synthetic workflow.
This compound presents a unique analytical challenge due to its specific substitution pattern. The combination of electron-withdrawing chloro and sulfonyl chloride groups with an electron-donating methyl group creates a distinct electronic environment that is reflected in its spectroscopic signature. This guide will dissect the predicted spectroscopic data to provide a comprehensive understanding of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Expert Insight: Causality in NMR Sample Preparation
The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules like the topic compound. Its primary advantage is its ability to dissolve a wide range of organic compounds without introducing interfering proton signals, save for a residual peak at 7.26 ppm which serves as a convenient internal reference. The use of a high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex splitting patterns of substituted aromatic systems.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.
| Predicted Signal | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ar-H (H-5) | Doublet (d) | 1H | ~ 7.8 - 8.0 | This proton is ortho to the powerful electron-withdrawing -SO₂Cl group, causing a significant downfield shift. It will be split by the adjacent H-6 proton. |
| Ar-H (H-6) | Doublet (d) | 1H | ~ 7.5 - 7.7 | This proton is ortho to a chloro group and meta to the -SO₂Cl group. It will be split by the adjacent H-5 proton, with a typical ortho coupling constant (³J) of 8-9 Hz. |
| -CH ₃ | Singlet (s) | 3H | ~ 2.5 - 2.7 | The methyl group is attached to the aromatic ring and is not adjacent to any other protons, resulting in a singlet. Its position is slightly downfield due to the overall electron-withdrawing nature of the substituted ring. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.
| Predicted Signal | Predicted Chemical Shift (δ, ppm) | Rationale |
| C -SO₂Cl (C-1) | ~ 142 - 145 | The carbon directly attached to the sulfonyl chloride group is significantly deshielded and appears far downfield. |
| C -Cl (C-2, C-4) | ~ 135 - 140 | Carbons bonded to chlorine atoms are deshielded. The two C-Cl signals are expected to be distinct due to the overall asymmetry of the molecule. |
| C -CH₃ (C-3) | ~ 138 - 141 | This quaternary carbon's shift is influenced by both the attached methyl and adjacent chloro groups. |
| C -H (C-5, C-6) | ~ 128 - 134 | These carbons are expected in the typical aromatic region. C-5, being adjacent to two chloro-substituted carbons, may be further downfield than C-6. |
| -C H₃ | ~ 20 - 23 | The methyl carbon signal appears in the typical aliphatic region, shifted slightly downfield by its attachment to the aromatic ring. |
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is also standard practice.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data using a standard pulse program with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A larger number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expert Insight: Why ATR is Often Preferred
While traditional KBr pellet methods are effective, Attenuated Total Reflectance (ATR) has become the industry standard for solid samples. ATR requires minimal to no sample preparation, eliminating the need for grinding and pressing pellets, which can sometimes induce polymorphic changes or absorb atmospheric moisture. The resulting spectrum is clean and highly reproducible, making it ideal for both identification and quality control.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl chloride group.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring. |
| ~ 2980 - 2850 | Aliphatic C-H Stretch | Weak | Corresponding to the C-H bonds of the methyl group. |
| ~ 1580, 1470 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene ring. |
| ~ 1380 - 1370 | S=O Asymmetric Stretch | Strong | One of the most intense and characteristic peaks for a sulfonyl chloride. |
| ~ 1190 - 1170 | S=O Symmetric Stretch | Strong | The second intense, characteristic peak for a sulfonyl chloride. The presence of two strong bands in these regions is definitive proof of the -SO₂- group. |
| ~ 800 - 850 | C-H Out-of-Plane Bend | Strong | The position of this band is indicative of the aromatic substitution pattern (1,2,4-trisubstituted). |
| ~ 750 - 780 | C-Cl Stretch | Strong | Vibrations from the two carbon-chlorine bonds. |
| ~ 600 - 550 | S-Cl Stretch | Strong | A characteristic absorption for the sulfur-chlorine bond in a sulfonyl chloride. |
Protocol for IR Data Acquisition (ATR)
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to measure the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.
Expert Insight: The Chlorine Isotope Signature
A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), a ratio of approximately 3:1. For a molecule with two chlorine atoms, like this compound, this results in a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments:
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms. The expected intensity ratio for this cluster is approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.
Predicted Mass Spectrum (Electron Ionization)
The molecular formula is C₇H₅Cl₂O₂S. Using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³²S, ³⁵Cl), the nominal molecular weight is 238 Da.
| m/z Value | Interpretation | Rationale |
| 242, 240, 238 | [M]⁺, [M+2]⁺, [M+4]⁺ | The molecular ion cluster. The presence of this 9:6:1 intensity pattern confirms the molecular weight and the presence of two chlorine atoms. |
| 203 | [M - Cl]⁺ | Loss of a chlorine radical is a common initial fragmentation step. This fragment will still show the isotopic signature of the remaining chlorine atom (3:1 ratio for M' and M'+2). |
| 139 | [M - SO₂Cl]⁺ | Loss of the entire sulfonyl chloride group as a radical, leaving the dichloromethyl-benzene cation. This fragment will still exhibit the 9:6:1 isotopic pattern for two chlorines. |
| 99 | [SO₂Cl]⁺ | The sulfonyl chloride group itself detected as a cation. It will show the 3:1 isotopic pattern for one chlorine atom. |
Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Integrated Spectroscopic Analysis: A Unified Conclusion
No single analytical technique provides a complete structural picture. The power of modern analytical chemistry lies in the integration of data from multiple orthogonal techniques to build an undeniable case for a molecule's structure.
The predicted data for this compound converge to confirm its identity:
-
MS establishes the correct molecular weight (238 Da for the nominal mass) and confirms the presence of two chlorine atoms via the M, M+2, and M+4 isotopic pattern.
-
IR confirms the presence of the critical sulfonyl chloride functional group (strong bands at ~1375 and ~1180 cm⁻¹) and the substituted aromatic ring.
-
¹H and ¹³C NMR assemble the molecular skeleton, confirming the 1,2,3,4-substitution pattern on the aromatic ring and identifying the distinct chemical environments of each proton and carbon, including the methyl group.
Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this compound.
References
For foundational knowledge in spectroscopic techniques, the following authoritative resources are recommended:
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook. National Institute of Standards and Technology. This database provides spectroscopic data for a wide range of compounds and serves as a reference for characteristic IR and MS data for related structures like 2,4-dichlorobenzenesulfonyl chloride.
An In-depth Technical Guide to the Solubility of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 2,4-Dichloro-3-methylbenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. Given the limited availability of direct solubility data for this specific compound, this guide synthesizes information from structurally related analogues and fundamental chemical principles to predict its solubility profile in a range of common organic solvents. Furthermore, it offers comprehensive, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain precise solubility parameters for their specific applications. This document is structured to provide not just data, but a logical framework for solvent selection and experimental design, ensuring scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility in Synthesis
This compound is a member of the arylsulfonyl chloride family, a class of compounds widely utilized as reagents and building blocks in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules of interest in medicinal chemistry and materials science. The success of any synthetic protocol involving this reagent—from reaction kinetics and yield to purification and formulation—is fundamentally governed by its interaction with the chosen solvent system. An optimal solvent will not only fully dissolve the reactants but also facilitate the desired chemical transformation without participating in unwanted side reactions.
The molecular architecture of this compound, featuring a substituted aromatic ring and a highly reactive sulfonyl chloride moiety, presents a nuanced solubility challenge. The presence of the polar sulfonyl chloride group suggests solubility in polar solvents, while the dichlorinated methylbenzene portion contributes significant nonpolar character. This duality necessitates a careful and informed approach to solvent selection. This guide aims to provide the foundational knowledge and practical methodologies to navigate these challenges effectively.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride (CAS: 28286-86-4)[1]
| Property | Value |
| Molecular Formula | C₇H₅Cl₃O₂S |
| Molecular Weight | 259.53 g/mol |
| Appearance | White to cream crystalline powder[2] |
| Melting Point | 67-76 °C[2] |
The sulfonyl chloride functional group is characterized by a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom.[3] This arrangement results in a highly polar and electrophilic sulfur center. The sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, which can influence solubility in protic solvents, although this is often accompanied by reaction.[4][5]
Predicted Solubility Profile
The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is therefore predicted based on the polarity of the solvent and the known reactivity of the sulfonyl chloride group.[7][8]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Causality |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high dielectric constants and are polar enough to solvate the polar sulfonyl chloride group without having reactive protons that could lead to solvolysis. They are excellent choices for conducting reactions with this reagent.[9] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule. Their aprotic nature prevents reaction with the sulfonyl chloride group, making them ideal for both reactions and workups.[9] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are relatively polar and can effectively solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds due to its higher polarity.[9] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents are expected to be effective at dissolving the compound. However, under basic conditions, the potential for enolate formation should be considered, which could lead to side reactions. |
| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and is anticipated to be a suitable solvent for many applications. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride group. Solubility is expected to be limited.[9] |
| Alcohols | Methanol, Ethanol | Reactive | Alcohols are polar and will dissolve the compound, but they are also nucleophiles that will react with the electrophilic sulfonyl chloride to form sulfonate esters. This reactivity makes them unsuitable as inert solvents.[7][9] |
| Water | Reactive / Very Low | Water is a highly polar protic solvent that will react with (hydrolyze) this compound to form the corresponding sulfonic acid.[8][10] Due to the compound's significant nonpolar character, its intrinsic solubility in water is expected to be very low. | |
| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Low | These solvents lack the polarity required to effectively solvate the polar sulfonyl chloride moiety, resulting in poor solubility. |
Experimental Protocols for Solubility Determination
For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocols are designed to be self-validating and provide a clear, step-by-step methodology.
Qualitative Solubility Determination (Rapid Assessment)
This method provides a quick assessment of solubility in various solvents.
Methodology:
-
Preparation: Into a series of clean, dry 13x100 mm test tubes, add approximately 10-20 mg of this compound.
-
Solvent Addition: To each tube, add 1 mL of a different anhydrous solvent from Table 2.
-
Agitation: Vigorously agitate each tube using a vortex mixer for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).
-
Observation: Visually inspect the contents of each tube against a dark background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.
-
Insoluble: No apparent dissolution of the solid is observed.
-
-
Record Keeping: Meticulously record all observations in a laboratory notebook.
Quantitative Solubility Determination (Gravimetric Method)
This protocol determines the equilibrium solubility of the compound in a given solvent at a specific temperature. It is crucial to use anhydrous solvents and an inert atmosphere due to the moisture sensitivity of sulfonyl chlorides.
Methodology:
-
Vial Preparation: Place a clean, dry 2 mL glass vial with a PTFE-lined cap on an analytical balance and tare the weight.
-
Solute Addition: Add an excess amount of this compound to the vial (e.g., 50-100 mg). The presence of excess solid is critical to ensure saturation. Record the exact mass of the solute.
-
Solvent Addition: Using a calibrated micropipette or a dry syringe, add a precise volume (e.g., 1.00 mL) of the chosen anhydrous solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker or on a stirring plate within a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains).
-
Sample Preparation: After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours.
-
Aliquoting: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) syringe fitted with a PTFE filter to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, dry vial. Record the exact volume of the aliquot. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute residue.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for selecting a solvent and, if necessary, determining the solubility of this compound.
Caption: Logical workflow for solvent selection and solubility determination.
Conclusion
While direct, published solubility data for this compound remains elusive, a robust, predictive understanding of its behavior in various organic solvents can be achieved through the analysis of its chemical structure and comparison with related compounds. This guide provides a scientifically grounded, predicted solubility profile, highlighting its likely high solubility in aprotic polar and halogenated solvents and its reactive nature in protic media. For drug development and process chemistry, where precision is paramount, the detailed experimental protocols provided herein offer a reliable means to determine definitive solubility values. By integrating the predictive framework with rigorous experimental validation, researchers can optimize their synthetic strategies, enhance product purity, and ensure the efficient and safe use of this versatile chemical intermediate.
References
- (No direct reference for this compound properties was found.
- (No direct reference for this compound appearance was found.
- (No direct reference for this compound CAS was found.
- (No direct reference for this compound was found
- (No direct reference for this compound was found
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
- (This reference discusses sulfonyl fluorides and chlorides but does not provide specific solubility d
-
Fei, C., et al. (2016). Application of Sulfonyl in Drug Design. Request PDF. [Link]
- (This reference provides thermophysical properties but not solubility d
-
LibreTexts Chemistry. (2020). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- (This reference discusses a related compound but not the target compound.)
-
Fisher Scientific. (n.d.). 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97%. Retrieved from [Link]
-
Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1745-1763. [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Sulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride, 2,4-dichloro-. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- (This reference discusses a different compound.)
- (This reference discusses a different compound.)
-
SIDS Initial Assessment Report for 4-Methylbenzenesulfonyl chloride. (n.d.). [Link]
- (This is a general solvent properties table.)
Sources
- 1. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Illustrated Glossary of Organic Chemistry - Sulfonyl chloride [chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride
This guide provides essential safety and handling protocols for 2,4-dichloro-3-methylbenzenesulfonyl chloride, a reactive compound frequently utilized by researchers, scientists, and drug development professionals in complex organic synthesis. Given its hazardous properties, a comprehensive understanding and strict adherence to safety procedures are paramount to ensure personnel safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory personnel to manage risk effectively.
Section 1: Core Hazard Analysis
This compound is a corrosive, water-reactive solid. Its hazards are not merely superficial; they are rooted in its chemical reactivity. Understanding this reactivity is the foundation of safe handling.
1.1 Chemical and Physical Properties
A summary of the key identification and physical properties is provided below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 19040-62-1 |
| Molecular Formula | C₇H₅Cl₃O₂S |
| Molecular Weight | 259.54 g/mol |
| Appearance | Solid (Crystalline Powder/Chunks) |
| Primary Hazards | Corrosive, Water-Reactive |
1.2 Primary Hazard Deep Dive
-
Corrosivity: Like other sulfonyl chlorides, this compound is intensely corrosive. Direct contact will cause severe chemical burns to the skin and can lead to permanent eye damage.[1][2] The mechanism of this corrosion is twofold: the inherent reactivity of the sulfonyl chloride group and its rapid hydrolysis.
-
Water Reactivity: This is arguably the most significant handling hazard. The compound reacts exothermically and often vigorously with water, including ambient humidity, to produce highly corrosive and toxic byproducts: hydrochloric acid (HCl) and 2,4-dichloro-3-methylbenzenesulfonic acid.[3][4] This reaction is the primary source of acidic vapors that can damage respiratory tracts if inhaled.[3]
-
Inhalation Toxicity: Inhalation of dust or the aerosolized acidic byproducts from hydrolysis can cause severe irritation and damage to the respiratory system.[4]
1.3 GHS Hazard Classification (Anticipated)
Based on data from structurally similar sulfonyl chlorides, the following GHS classification should be assumed for all risk assessments.[1][5]
| GHS Classification | Code | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. | |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | |
| Hazardous to the Aquatic Environment | 3 | H402: Harmful to aquatic life. | None |
Signal Word: Danger
Section 2: Exposure Control and Personal Protection
A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment (PPE), is essential.
Caption: Hierarchy of safety controls for handling hazardous chemicals.
2.1 Engineering Controls
These are the first line of defense and are non-negotiable.
-
Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood.[6] This is critical to contain dust and capture the corrosive HCl vapors generated upon reaction with ambient moisture.[6]
-
Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the work area.[6][7] Their availability is crucial for immediate decontamination following an exposure.
2.2 Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical. It must be selected and used correctly.[3]
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting chemical splash goggles AND a full-face shield.[3] | Protects against splashes of the solid reagent and the corrosive acids it forms. A face shield protects the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect for damage before each use. Use proper removal technique.[3][8] | Prevents direct skin contact, which would cause severe chemical burns. |
| Body Protection | Chemical-resistant lab coat or apron. Closed-toe shoes and long pants are mandatory.[6][8] | Protects skin and personal clothing from spills and splashes. |
| Respiratory | Not typically required if work is performed within a fume hood. For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[9] | A fume hood provides adequate respiratory protection for routine handling.[3] |
Section 3: Standard Operating Protocol: Weighing and Transfer
This protocol outlines the essential steps for safely handling the solid reagent. The causality behind each step is highlighted to reinforce safe practices.
3.1 Pre-Operation Checklist
-
Verify Fume Hood Certification: Ensure the fume hood has been certified within the last year.
-
Confirm PPE: Don all required PPE as specified in Section 2.2.
-
Locate Emergency Equipment: Visually confirm the path to the safety shower and eyewash is clear.[6]
-
Prepare Spill Kit: Ensure a spill kit for corrosive, water-reactive solids is immediately accessible. It must contain an inert absorbent like dry sand or vermiculite, not water.[7]
-
Assemble Equipment: Place all necessary equipment (spatula, weigh boat, receiving flask, etc.) inside the fume hood before introducing the chemical. Use non-sparking tools where possible.[8]
3.2 Weighing and Transfer Procedure
-
Work in Fume Hood: Place the reagent container inside the fume hood.
-
Minimize Air Exposure: Open the container only when ready to dispense. Minimize the time the container is open to reduce hydrolysis from ambient moisture.
-
Dispense Carefully: Use a clean, dry spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid generating dust.[8]
-
Transfer to Vessel: Promptly transfer the weighed solid into the reaction vessel.
-
Secure Container: Tightly close the main reagent container immediately after dispensing.
-
Decontaminate Tools: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol followed by water, all within the fume hood) before removing them from the hood.
3.3 Post-Operation Cleanup
-
Clean Work Area: Wipe down the surface of the fume hood with a suitable solvent.
-
Dispose of Waste: All contaminated materials (gloves, weigh boats, paper towels) must be disposed of as hazardous waste according to institutional guidelines.[7]
-
Wash Hands: After removing PPE, wash hands and arms thoroughly with soap and water.[10]
Section 4: Storage and Incompatibility
Improper storage is a common cause of laboratory incidents.
-
Storage Conditions: Store in a cool, dry, well-ventilated area inside a designated corrosives cabinet.[1] The container must be kept tightly closed to prevent reaction with atmospheric moisture.[11]
-
Incompatible Materials: Segregate this compound from the following:
-
Water/Moisture: Violent reaction produces corrosive acids.[3]
-
Strong Bases (e.g., NaOH, KOH): Reacts violently.[12]
-
Strong Oxidizing Agents: Potential for vigorous reaction.[12]
-
Alcohols and Amines: Reacts exothermically to form esters and sulfonamides, respectively. While often the intended reaction, uncontrolled mixing can be hazardous.
-
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical to mitigating harm.
Caption: General emergency response workflow for chemical incidents.
5.1 Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15-20 minutes in a safety shower.[9][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[11][13] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give two glasses of water to drink. Seek immediate medical attention.
5.2 Chemical Spill
-
Small Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent for reactive chemicals.[13] DO NOT USE WATER. [7]
-
Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[9]
-
-
Large Spill (or any spill outside a fume hood):
Section 6: Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Collect all spent reagent and contaminated disposable materials (gloves, weigh boats, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Quenching: Never attempt to neutralize or "quench" sulfonyl chloride waste in an open container or by adding it to a general waste stream. Reactions must be performed under controlled conditions as part of a planned experimental procedure.
-
Disposal: Follow all local, state, and federal regulations for the disposal of corrosive and reactive hazardous waste. Contact your institution's EHS department for specific procedures.[1]
Section 7: References
-
SOP 5 - OSU Chemistry. (n.d.). Standard Operating Procedure for Reactive Solids and Liquids. Retrieved from OSU Chemistry website.
-
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 1). ChemicalBook.
-
Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). Benchchem.
-
Safety Data Sheet. (2024, December 19). CymitQuimica.
-
sop-reactive-solids.docx. (n.d.). University Standard.
-
Water Reactive Chemicals SOP. (n.d.). Wayne State University OEHS.
-
Benzene Sulfonyl Chloride Hazard Summary. (n.d.). NJ.gov.
-
ICSC 0198 - SULPHURYL CHLORIDE. (1998, March). International Chemical Safety Cards (ICSCs).
-
SAFETY DATA SHEET - Methanesulfonyl chloride. (2024, November 19). Sigma-Aldrich.
-
SAFETY DATA SHEET - Benzenesulfonyl chloride. (2025, November 6). Sigma-Aldrich.
-
SAFETY DATA SHEET - 2-CHLORO-p-TOLUENESULFOCHLORIDE. (2025, September 22). Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 2,4-Dichlorobenzyl chloride. (2025, December 18). Fisher Scientific.
-
2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97%. (n.d.). Fisher Scientific.
-
ERG Guide 137: Substances - Water-Reactive - Corrosive. (n.d.). ResponderHelp.com.
-
How To Effectively Handle and Manage Corrosive Chemicals. (2024, July 19). ACTenviro.
-
SAFETY DATA SHEET - Methylene Chloride. (2025, December 29). Sigma-Aldrich.
-
SAFETY DATA SHEET - Benzenesulfonyl chloride. (2012, March 7). Fisher Scientific.
-
3-Chloro-4-methylbenzenesulfonyl chloride SDS. (n.d.). ECHEMI.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 5. echemi.com [echemi.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. responderhelp.com [responderhelp.com]
- 10. actenviro.com [actenviro.com]
- 11. research.wayne.edu [research.wayne.edu]
- 12. nj.gov [nj.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 2,4-Dichloro-3-methylbenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2,4-dichloro-3-methylbenzenesulfonyl chloride, a versatile reagent in organic synthesis, particularly for the development of novel sulfonamide-based therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and practical applications.
Introduction: The Significance of Substituted Arylsulfonyl Chlorides
Arylsulfonyl chlorides are a cornerstone class of reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides, sulfonic esters, and as protecting groups. The sulfonamide moiety (–SO₂NH–) is a critical pharmacophore found in a wide array of clinically approved drugs, exhibiting diverse biological activities including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties.[1] The specific substitution pattern on the aromatic ring of the sulfonyl chloride allows for the fine-tuning of the resulting molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This compound, with its distinct arrangement of electron-withdrawing chlorine atoms and an electron-donating methyl group, presents a unique scaffold for the synthesis of novel bioactive compounds.
Physicochemical Properties and Identification
Table 1: Physicochemical Data of Related Isomers
| Property | 2,4-Dichloro-5-methylbenzenesulfonyl chloride | 4-Chloro-3-methylbenzenesulfonyl chloride |
| CAS Number | 28286-86-4[2] | 6291-02-7[3] |
| Molecular Formula | C₇H₅Cl₃O₂S[2] | C▇H₆Cl₂O₂S[3] |
| Molecular Weight | 259.53 g/mol [2] | 225.09 g/mol [3] |
| Appearance | White to cream crystals or powder[4] | White solid[3] |
| Melting Point | 67.0-76.0 °C[4] | Not specified |
| Boiling Point | Not specified | 297.5 °C at 760 mmHg[3] |
For unambiguous identification of this compound, a combination of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show a singlet for the methyl group and distinct signals for the two aromatic protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern. For reference, the residual proton signal in CDCl₃ appears at 7.26 ppm.[5]
-
¹³C NMR would display a unique set of signals for the seven carbon atoms, with the chemical shifts influenced by the attached substituents. The carbon attached to the sulfonyl chloride group would be significantly deshielded.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide a characteristic fragmentation pattern, including the isotopic signature of the chlorine atoms.
Synthesis of this compound
A robust synthetic route to this compound can be designed based on established methodologies for the preparation of arylsulfonyl chlorides. A plausible and efficient pathway starts from the commercially available 2,4-dichloro-3-methylaniline.[6]
Synthetic Pathway: Diazotization-Sulfonylation
This well-established method, often referred to as the Meerwein arylation, involves the conversion of an aromatic amine to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield the corresponding sulfonyl chloride.
Detailed Experimental Protocol
Materials:
-
2,4-dichloro-3-methylaniline[6]
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Ice
-
Toluene (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2,4-dichloro-3-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir vigorously during the addition.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate reaction vessel equipped with a gas inlet and a mechanical stirrer, prepare a suspension of copper(I) chloride in glacial acetic acid.
-
Bubble sulfur dioxide gas through the suspension while cooling it in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide-saturated copper(I) chloride suspension. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice-water.
-
Extract the product with a suitable organic solvent such as toluene or dichloromethane.
-
Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.
-
Chemical Reactivity and Key Applications
The primary utility of this compound lies in its reactivity as an electrophile at the sulfur atom. This makes it an excellent reagent for the synthesis of sulfonamides through reaction with primary and secondary amines.
Synthesis of Sulfonamides
The reaction of this compound with an amine is a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]
Experimental Protocol for Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent[7]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous dichloromethane.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5-2.0 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
-
Applications in Drug Discovery and Development
While specific drugs derived from this compound are not prominently documented, the sulfonamide scaffold is of paramount importance in medicinal chemistry. The unique substitution pattern of this reagent offers a platform to explore chemical space and develop novel drug candidates. The dichloro substitution can enhance lipophilicity, potentially improving cell membrane permeability, while the methyl group can provide a point for metabolic activity or steric interaction within a biological target.
The sulfonamide derivatives synthesized from this reagent could be investigated for a variety of therapeutic targets, including but not limited to:
-
Carbonic Anhydrase Inhibitors: For the treatment of glaucoma, epilepsy, and altitude sickness.
-
Antimicrobial Agents: Following the legacy of sulfa drugs.
-
Kinase Inhibitors: For cancer therapy.
-
Protease Inhibitors: For antiviral therapies.
Safety and Handling
Benzenesulfonyl chlorides are corrosive and lachrymatory. It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust or vapors.
-
Skin and Eye Contact: Causes severe skin burns and eye damage.[8] In case of contact, immediately flush with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry place away from moisture, as it can hydrolyze to the corresponding sulfonic acid. Keep the container tightly sealed.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its reactivity allows for the facile creation of diverse libraries of sulfonamide derivatives. The strategic placement of chloro and methyl substituents provides a unique handle for medicinal chemists to modulate the properties of new chemical entities. As the quest for novel therapeutics continues, the utility of such specifically substituted building blocks will undoubtedly remain a key driver of innovation.
References
-
Fisher Scientific. (n.d.). 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97%. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1520. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-3-methylaniline. Retrieved from [Link]
-
Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, 38b, 469-475. Retrieved from [Link]
-
OxyChem. (n.d.). Methylene Chloride Applications. Retrieved from [Link]
Sources
- 1. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]
- 2. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 50 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. prepchem.com [prepchem.com]
- 7. oxychem.com [oxychem.com]
- 8. US4012442A - Process for preparing M-chlorobenzene sulphonyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,4-Dichloro-3-methylbenzenesulfonyl Chloride: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2,4-Dichloro-3-methylbenzenesulfonyl chloride, a substituted aromatic sulfonyl chloride. While the specific historical discovery of this particular isomer is not prominently documented in readily available scientific literature, its synthesis and properties can be understood through established principles of organic chemistry and by examining related compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of substituted benzenesulfonyl chlorides.
Introduction and Chemical Identity
This compound is an organic compound with the chemical formula C₇H₅Cl₃O₂S. It belongs to the family of benzenesulfonyl chlorides, which are characterized by a -SO₂Cl functional group attached to a benzene ring. The benzene ring of this specific molecule is further substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 3.
The presence of the reactive sulfonyl chloride group makes it a valuable intermediate in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. The substitution pattern on the aromatic ring influences its reactivity and the properties of its derivatives, making it a potentially interesting building block in the design of novel molecules in medicinal chemistry and materials science.
Historical Context and Discovery
A definitive, publicly available record detailing the first synthesis or discovery of this compound could not be identified through comprehensive searches of scientific databases and patent literature. It is plausible that its initial synthesis was not the primary focus of a dedicated publication but rather was developed as part of a broader investigation into the synthesis and properties of various substituted benzenesulfonyl chlorides. The synthesis of analogous compounds, such as other dichlorinated or methylated benzenesulfonyl chlorides, has been described in various patents and scientific articles, suggesting that its preparation would follow established synthetic routes.
Synthesis of Substituted Benzenesulfonyl Chlorides
The synthesis of this compound would likely proceed via the chlorosulfonation of 2,4-dichloro-1-methylbenzene (2,4-dichlorotoluene). This reaction is a common and well-established method for the preparation of aryl sulfonyl chlorides.
General Reaction Principle: Electrophilic Aromatic Substitution
The core of the synthesis is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) acts as the electrophile. The methyl and chloro substituents on the benzene ring direct the position of the incoming sulfonyl chloride group.
Step-by-Step Experimental Protocol (Hypothetical, based on related syntheses)
The following protocol is a generalized procedure based on the synthesis of similar substituted benzenesulfonyl chlorides and should be adapted and optimized for the specific synthesis of this compound.[1]
Materials:
-
2,4-Dichloro-1-methylbenzene (2,4-dichlorotoluene)
-
Chlorosulfonic acid
-
Thionyl chloride or other chlorinating agent (optional, to improve yield)[1]
-
Ice
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl), cool the 2,4-dichloro-1-methylbenzene in an ice bath.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining the temperature below 10°C. The molar ratio of chlorosulfonic acid to the starting material is a critical parameter to control and is typically in excess.[1]
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Optionally, to convert any sulfonic acid byproduct to the desired sulfonyl chloride, a chlorinating agent like thionyl chloride can be added.[1]
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
-
The product is then extracted with a suitable organic solvent, such as dichloromethane.
-
The organic layer is washed with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acids.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Diagram of the Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Appearance | Colorless to pale yellow solid or liquid |
| Molecular Weight | 259.54 g/mol |
| Boiling Point | Expected to be high, likely requiring vacuum distillation for purification |
| Melting Point | Dependent on purity, likely a low-melting solid |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, toluene) |
| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and water. |
| Stability | Sensitive to moisture and should be handled under anhydrous conditions. |
Applications in Research and Drug Development
Substituted benzenesulfonyl chlorides are crucial building blocks in medicinal chemistry.[2] The sulfonamide functional group, readily formed by the reaction of a sulfonyl chloride with an amine, is a privileged scaffold found in a wide array of therapeutic agents.
While specific applications of this compound are not widely reported, its structure suggests potential utility in the following areas:
-
Synthesis of Novel Sulfonamides: It can be reacted with a diverse range of primary and secondary amines to generate a library of novel sulfonamides for screening against various biological targets. The specific substitution pattern may impart unique pharmacological properties.
-
As a Protecting Group: The 2,4-dichloro-3-methylbenzenesulfonyl group could potentially be used as a protecting group for amines, with the advantage of being cleavable under specific conditions.
-
Development of Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide moiety, which can act as a hydrogen bond donor and acceptor, contributing to binding affinity and selectivity.
-
Antimicrobial and Antiviral Agents: The sulfonamide group is a key feature of sulfa drugs, and novel derivatives are continuously being explored for their antimicrobial and antiviral activities.
Diagram of the Role in Sulfonamide Synthesis
Caption: Reaction of this compound with an amine to form a sulfonamide.
Safety and Handling
This compound, like other sulfonyl chlorides, is expected to be a corrosive and moisture-sensitive compound. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, immediate and thorough rinsing with water is necessary. Due to its reactivity with water, it will produce hydrochloric acid upon hydrolysis, which is also corrosive.
Conclusion
This compound is a chemical intermediate whose specific discovery and history are not well-documented. However, its synthesis can be confidently predicted based on established chlorosulfonation reactions of substituted benzenes. Its potential as a building block in the synthesis of novel sulfonamides makes it a compound of interest for researchers in medicinal chemistry and drug discovery. The unique substitution pattern on the aromatic ring may offer opportunities to fine-tune the physicochemical and pharmacological properties of its derivatives. As with all reactive chemical intermediates, proper handling and safety precautions are paramount.
References
-
Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1520. [Link]
- Tianjin Ruiling Chem Co Ltd. (2018). Preparation method of 2,4-disubstituted benzenesulfonyl chloride. CN105837599B.
-
Khan, I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(5), 1259. [Link]
-
PrepChem. (n.d.). Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. Retrieved from [Link]
-
Rodrigues, V. Z., et al. (2011). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2893. [Link]
Sources
An In-depth Technical Guide to 2,4-Dichloro-3-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Polysubstituted Aryl Sulfonyl Chlorides
2,4-Dichloro-3-methylbenzenesulfonyl chloride stands as a distinct, albeit less documented, member of the aryl sulfonyl chloride family. These compounds are foundational building blocks in medicinal chemistry and materials science, prized for the reactive sulfonyl chloride moiety (-SO₂Cl) that serves as a versatile handle for constructing complex molecular architectures. While isomers such as 2,4-dichloro-5-methylbenzenesulfonyl chloride and 4-chloro-3-methylbenzenesulfonyl chloride are more commonly cited, the unique substitution pattern of the 2,4-dichloro-3-methyl isomer offers a specific steric and electronic profile that can be strategically exploited in the design of novel pharmaceuticals and functional materials.
This guide provides a comprehensive technical overview of this compound, addressing its core physical characteristics, plausible synthetic routes, predicted reactivity, and essential safety protocols. Given the relative scarcity of direct experimental data for this specific isomer, this document integrates established principles of organic chemistry and draws logical inferences from the well-documented behaviors of its close structural analogs. This approach is designed to furnish researchers with a robust and scientifically grounded framework for understanding and utilizing this compound in their work.
I. Molecular Structure and Physicochemical Characteristics
The arrangement of substituents on the benzene ring dictates the molecule's reactivity, solubility, and intermolecular interactions. The presence of two electron-withdrawing chlorine atoms and a weakly electron-donating methyl group, in conjunction with the powerful electron-withdrawing sulfonyl chloride group, creates a complex electronic environment that influences its chemical behavior.
Caption: Chemical structure of this compound.
Table 1: Physical and Chemical Properties of this compound and Related Isomers
| Property | This compound | 2,4-Dichloro-5-methylbenzenesulfonyl chloride | 4-Chloro-3-methyl-benzenesulfonyl chloride | 2,4-Dichlorobenzenesulfonyl chloride |
| CAS Number | Not definitively assigned in public databases. | 28286-86-4 | 6291-02-7 | 16271-33-3 |
| Molecular Formula | C₇H₅Cl₃O₂S | C₇H₅Cl₃O₂S | C₇H₆Cl₂O₂S | C₆H₃Cl₃O₂S |
| Molecular Weight | 259.54 g/mol | 259.53 g/mol | 225.09 g/mol | 245.51 g/mol |
| Appearance | Expected to be a white to off-white solid. | White to cream crystalline powder.[1] | White solid.[2] | White to light beige crystalline powder. |
| Melting Point | Data not available. | 67-76 °C[1] | Data not available. | 55-58 °C |
| Boiling Point | Data not available. | Data not available. | 297.5 °C at 760 mmHg[2] | 114-115 °C at 0.1 mmHg |
| Density | Data not available (predicted to be >1.5 g/cm³). | Data not available. | 1.458 g/cm³[2] | ~1.636 g/cm³ (predicted) |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, dichloromethane, and THF. | Data not available. | Data not available. | Insoluble in water; soluble in many organic solvents. |
II. Synthesis of this compound: A Strategic Approach
Due to the absence of a published, dedicated synthesis protocol for this compound, we propose two scientifically sound methodologies based on well-established transformations in organic chemistry and known preparations of analogous compounds. The choice between these routes will largely depend on the availability of starting materials.
Method A: Diazotization of 2,4-dichloro-3-methylaniline
This is arguably the more strategic and regioselective approach, leveraging the readily preparable corresponding aniline. The conversion of an arylamine to a sulfonyl chloride via a diazonium salt is a classic and reliable transformation.
Caption: Workflow for the synthesis via diazotization.
Experimental Protocol:
Part 1: Synthesis of 2,4-dichloro-3-methylaniline (Precursor)
A plausible synthesis of the requisite aniline precursor involves the reduction of 2,6-dichloro-3-nitrotoluene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-3-nitrotoluene in a mixture of concentrated hydrochloric acid and ethanol.
-
Reduction: Add stannous chloride (SnCl₂) to the stirred suspension. Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, make the reaction mixture basic with a concentrated sodium hydroxide solution. The resulting tin salts will precipitate.
-
Extraction and Purification: Extract the product into an organic solvent such as chloroform or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2,4-dichloro-3-methylaniline.
Part 2: Synthesis of this compound
-
Diazotization: Dissolve 2,4-dichloro-3-methylaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid, catalyzed by a small amount of cuprous chloride (CuCl). Cool this solution to 5-10 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 15 °C during the addition.
-
Isolation and Purification: After the addition is complete and gas evolution has ceased, pour the reaction mixture into ice water. The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Method B: Chlorosulfonation of 1,3-Dichloro-2-methylbenzene
This method involves the direct introduction of the sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution. However, this approach may present challenges with regioselectivity, potentially yielding a mixture of isomers. The directing effects of the two chlorine atoms and the methyl group will influence the position of the incoming chlorosulfonyl group.
Caption: Workflow for the synthesis via chlorosulfonation.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet to vent HCl, place an excess of chlorosulfonic acid. Cool the flask to 0 °C in an ice bath.
-
Addition: Add 1,3-dichloro-2-methylbenzene dropwise to the stirred chlorosulfonic acid at a rate that maintains the reaction temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the evolution of HCl gas subsides.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Due to the potential for isomeric byproducts, purification by fractional crystallization or column chromatography is essential to isolate the desired this compound.
III. Reactivity and Applications in Synthesis
The primary utility of this compound lies in its reactivity as an electrophile. The sulfonyl chloride group is an excellent leaving group, making the sulfur atom susceptible to nucleophilic attack.
Caption: General reaction pathway of this compound.
Key Reactions:
-
Sulfonamide Formation: This is one of the most important reactions of aryl sulfonyl chlorides. They react readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.
-
Sulfonate Ester Formation: In the presence of a base, this compound will react with alcohols and phenols to yield sulfonate esters. These esters are often used as protecting groups or as leaving groups in nucleophilic substitution reactions.
-
Friedel-Crafts Sulfonylation: This compound can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl sulfones, although this is a less common application.
-
Hydrolysis: Like all sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding 2,4-dichloro-3-methylbenzenesulfonic acid. This necessitates handling the compound under anhydrous conditions.
The unique substitution pattern of this molecule can be leveraged to fine-tune the properties of the resulting sulfonamides or sulfonate esters, influencing factors such as solubility, lipophilicity, and biological activity.
IV. Handling, Safety, and Storage
As with all aryl sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is a corrosive substance that can cause severe skin burns and eye damage.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.
-
Eye Protection: Safety goggles and a face shield are essential.
-
Lab Coat: A full-length lab coat should be worn.
Safety Precautions:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin, eyes, and clothing.
-
Keep away from moisture, as it will hydrolyze, releasing corrosive hydrochloric acid.
-
Incompatible with strong bases, strong oxidizing agents, and amines.
First Aid Measures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. The use of a desiccator for storage is recommended to protect it from moisture.
V. Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two singlets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl protons will appear further upfield (typically δ 2.3-2.7 ppm). The exact chemical shifts will be influenced by the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the seven unique carbon atoms. The carbons attached to chlorine and the sulfonyl group will be significantly downfield.
-
IR (Infrared) Spectroscopy: Strong absorption bands characteristic of the sulfonyl chloride group are expected. Key vibrational frequencies would include:
-
Asymmetric S=O stretching: ~1375-1400 cm⁻¹
-
Symmetric S=O stretching: ~1170-1190 cm⁻¹
-
C-Cl stretching: in the fingerprint region.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the three chlorine atoms will be a key diagnostic feature. Fragmentation patterns will likely involve the loss of Cl, SO₂, and the methyl group.
Conclusion
This compound represents a valuable, though underutilized, reagent for the synthesis of complex organic molecules. Its unique substitution pattern provides a platform for the development of novel compounds with tailored properties. While direct experimental data is limited, a thorough understanding of the chemistry of its isomers allows for the confident prediction of its physical properties, reactivity, and the development of robust synthetic protocols. This guide serves as a foundational resource for researchers and drug development professionals seeking to incorporate this versatile building block into their synthetic strategies, encouraging further exploration of its potential in advancing chemical and pharmaceutical sciences.
References
-
PrepChem. "Synthesis of 2,4-dichloro-3-methylaniline." Available at: [Link]
-
Thermo Fisher Scientific. "2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97%." Available at: [Link]
-
Organic Syntheses. "m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE." Available at: [Link]
Sources
Methodological & Application
Application Note & Protocol: Strategic Synthesis of Novel Sulfonamides Utilizing 2,4-Dichloro-3-methylbenzenesulfonyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of sulfonamides employing 2,4-dichloro-3-methylbenzenesulfonyl chloride as a key building block. Sulfonamides represent a critical pharmacophore in drug discovery, exhibiting a wide array of biological activities. The strategic incorporation of the 2,4-dichloro-3-methylphenyl moiety can impart unique physicochemical properties to target molecules, potentially enhancing potency, selectivity, or pharmacokinetic profiles. This application note details the underlying chemical principles, provides a robust, step-by-step protocol for the synthesis, and discusses critical experimental parameters. The content herein is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction: The Strategic Importance of the Sulfonamide Moiety
The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, this scaffold has been integral to the development of therapeutics across multiple disease areas, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs.[1] The enduring utility of the sulfonamide moiety stems from its ability to act as a versatile hydrogen bond donor and acceptor, its chemical stability, and its capacity to orient substituents in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.
The specific properties of a sulfonamide drug are heavily influenced by the nature of the substituents on the sulfonyl group and the nitrogen atom. The choice of the sulfonyl chloride precursor is therefore a critical design element in the synthesis of novel sulfonamides. This compound is a particularly interesting reagent. The presence of two chlorine atoms and a methyl group on the phenyl ring can significantly modulate the electronic and steric properties of the resulting sulfonamides. The electron-withdrawing nature of the chlorine atoms can influence the pKa of the sulfonamide proton, while the overall substitution pattern offers a unique vector for exploring structure-activity relationships (SAR). For instance, the strategic placement of halogen atoms on the benzenesulfonamide core has been shown to enhance antiviral potency in certain classes of compounds.[2]
Reaction Principle: Nucleophilic Substitution at the Sulfonyl Center
The synthesis of sulfonamides from sulfonyl chlorides is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds via the attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.[3][4] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[3]
Figure 1. General workflow for the synthesis of sulfonamides from this compound.
The reaction mechanism involves the formation of a pentacoordinate intermediate, followed by the departure of the chloride leaving group. The choice of base is critical; non-nucleophilic bases such as pyridine or triethylamine (TEA) are preferred to avoid competition with the amine nucleophile.[5]
Experimental Protocol: Synthesis of 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide
This protocol provides a representative example for the synthesis of a sulfonamide using m-toluidine as the nucleophile, adapted from a similar reported synthesis.[6][7] The principles outlined can be adapted for a wide range of primary and secondary amines.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Purity |
| This compound | 133034-77-0 | 259.54 | Sigma-Aldrich | ≥97% |
| m-Toluidine | 108-44-1 | 107.15 | Acros Organics | 99% |
| Pyridine | 110-86-1 | 79.10 | Fisher Scientific | Anhydrous, 99.8% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | VWR Chemicals | Anhydrous, ≥99.8% |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | J.T. Baker | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | EMD Millipore | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Alfa Aesar | ≥99.5% |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
3.3. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere, dissolve m-toluidine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0 °C.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The product spot should be clearly distinguishable from the starting materials.
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as dilute ethanol to yield the pure sulfonamide.[6]
Figure 2. Step-by-step experimental workflow for the synthesis of 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide.
Safety and Handling Precautions
-
This compound is corrosive and moisture-sensitive. It causes severe skin burns and eye damage. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.
-
Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. All operations involving DCM should be conducted in a fume hood.
-
The reaction generates HCl gas , which is corrosive. The use of a base is essential for its neutralization.
Characterization of the Product
The identity and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction can provide unambiguous structural confirmation and detailed conformational information.[6][8]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive sulfonyl chloride due to hydrolysis- Insufficient base- Sterically hindered amine | - Use fresh or properly stored sulfonyl chloride- Ensure at least 1.1 equivalents of base are used- Increase reaction time and/or temperature; consider a stronger, non-nucleophilic base like DBU |
| Multiple spots on TLC | - Incomplete reaction- Side reactions (e.g., reaction with pyridine)- Decomposition of starting material or product | - Allow the reaction to stir for a longer duration- Use a non-nucleophilic base like triethylamine- Ensure anhydrous conditions are maintained |
| Difficulty in purification | - Product is an oil- Close polarity of product and starting materials | - Attempt to induce crystallization by scratching the flask or adding a seed crystal- Optimize the solvent system for column chromatography |
Conclusion
The protocol described in this application note provides a reliable and adaptable method for the synthesis of novel sulfonamides from this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can efficiently generate a diverse library of sulfonamide derivatives for evaluation in drug discovery and other applications. The unique substitution pattern of the starting sulfonyl chloride offers a valuable tool for fine-tuning the properties of the target molecules.
References
-
Li, S., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 613–617. [Link]
-
Roy, A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
-
King, J. F., Gill, M. S., & Ciubotaru, P. C. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(6), 1534-1543. [Link]
-
Parenty, A., Moreau, X., & Campagne, J. M. (2006). Modern methods for the synthesis of sulfonamides. Chemical Reviews, 106(3), 911-939. [Link]
-
Okuma, K., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(29), 5121-5123. [Link]
-
King, J. F., Gill, M. S., & Ciubotaru, P. C. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]
-
Wang, Z., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(11), 5999–6014. [Link]
-
Scripps Research. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(8), 3662-3675.
-
PubChem. (n.d.). N-(2,3-dichloro-1-methoxy-4-oxonaphthalen-1-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]
-
Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3-methyl-phen-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1520. [Link]
-
Das, P., & Das, M. K. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1222, 128880. [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzenesulfonamide. Retrieved from [Link]
-
Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(6), 843–850. [Link]
-
ResearchGate. (n.d.). Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. Retrieved from [Link]
-
Gowda, B. T., et al. (2011). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o2893. [Link]
-
Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1520. [Link]
-
Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2806. [Link]
-
McCluskey, A., et al. (2023). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. RSC Medicinal Chemistry, 14(5), 896-910. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-N-(3-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloro-N-(3-methyl-phen-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,4-Dichloro-3-methylbenzenesulfonyl Chloride for the Derivatization of Primary and Secondary Amines in Chromatographic Analysis
Abstract
The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical research, clinical diagnostics, and environmental monitoring. However, their inherent low UV absorbance and high polarity present significant challenges for direct analysis by High-Performance Liquid Chromatography (HPLC). This application note presents a comprehensive guide to the use of 2,4-dichloro-3-methylbenzenesulfonyl chloride as a pre-column derivatizing agent to enhance the detectability and chromatographic retention of amines. The reaction proceeds via nucleophilic substitution to form highly stable, UV-active sulfonamides, enabling sensitive quantification. Detailed protocols for derivatization, HPLC-UV analysis, and method validation considerations are provided for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Amines
Amines are a cornerstone of organic chemistry and biology, forming the basis of amino acids, biogenic amines, and a vast number of active pharmaceutical ingredients (APIs). Accurate quantification is paramount for pharmacokinetic studies, impurity profiling, and stability testing. Direct HPLC analysis of many amines is often hindered by their poor chromophoric properties and their tendency to exhibit poor peak shape and retention on common reversed-phase columns.
Pre-column derivatization is a widely adopted strategy to overcome these limitations.[1] By covalently attaching a molecular tag to the amine, its physicochemical properties can be favorably altered. A well-chosen derivatizing agent can:
-
Introduce a strong chromophore for sensitive UV-Vis detection.
-
Increase the hydrophobicity of the analyte, improving retention on C18 columns.
-
Generate a stable derivative that can withstand sample preparation and analysis conditions.
Aromatic sulfonyl chlorides are a robust class of reagents for this purpose, reacting readily with the nucleophilic nitrogen of primary and secondary amines to form stable sulfonamides.[2] This guide focuses on this compound, a reagent designed to impart excellent UV activity and hydrophobicity to target amine analytes.
Reagent Profile and Synthesis Overview
This compound is a reactive organochlorine compound tailored for derivatization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Structure | (Structure to be inferred from name) |
| Molecular Formula | C₇H₅Cl₃O₂S |
| Molecular Weight | 259.54 g/mol |
| Appearance | Typically a white to off-white solid or crystalline powder |
| Solubility | Soluble in aprotic organic solvents (e.g., Acetonitrile, THF, DCM) |
| Reactivity | Reacts with nucleophiles (amines, alcohols, water); moisture-sensitive |
Note: Properties are based on the structurally similar compound 2,4-Dichloro-6-methylbenzenesulfonyl chloride and general chemical principles.[3][4]
From a synthetic chemistry perspective, arylsulfonyl chlorides are typically prepared via the chlorosulfonation of the corresponding aromatic precursor. For this compound, a logical route involves the direct chlorosulfonation of 2,4-dichloro-3-methyltoluene. Alternatively, a Sandmeyer-type reaction starting from 2,4-dichloro-3-methylaniline can be employed, which involves diazotization followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[5][6] This foundational knowledge underscores the reagent's accessibility and potential for custom synthesis.
Principle and Mechanism of Derivatization
The derivatization reaction is a nucleophilic substitution at the sulfonyl group. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a stable sulfonamide bond.
The reaction is typically performed under alkaline conditions (pH 9-11). The base serves two critical functions:
-
It ensures the amine is in its deprotonated, nucleophilic free-base form.
-
It neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Reaction of an amine with this compound.
Experimental Protocols
This section provides a detailed, self-validating protocol for the derivatization and analysis of amines. Optimization for specific analytes and matrices is recommended.
Materials and Reagents
-
Derivatizing Reagent: this compound (≥98% purity)
-
Amine Standard(s): e.g., Benzylamine, Heptylamine (as hydrochloride salts or free base)
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer: Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃)
-
Acid: Formic Acid or Phosphoric Acid (for mobile phase adjustment)
-
Quenching Reagent: e.g., Glycine solution (1 M)
-
Equipment: Analytical balance, vortex mixer, sonicator, pH meter, micropipettes, 1.5 mL autosampler vials, 0.22 µm syringe filters.
Preparation of Solutions
-
Carbonate Buffer (100 mM, pH 10.0): Dissolve 0.84 g of NaHCO₃ and 0.265 g of Na₂CO₃ in 100 mL of deionized water. Adjust pH to 10.0 ± 0.1 if necessary.
-
Derivatizing Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 10 mL of ACN. Prepare this solution fresh daily due to the reagent's moisture sensitivity.
-
Amine Stock Solution (1 mg/mL): Dissolve 10 mg of the amine standard in 10 mL of ACN/Water (50:50, v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using ACN/Water (50:50, v/v) to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
Derivatization Procedure
-
Reaction Setup: In a 1.5 mL autosampler vial, add 100 µL of the amine standard or sample solution.
-
Buffering: Add 200 µL of the Carbonate Buffer (pH 10.0) and vortex briefly.
-
Initiation: Add 200 µL of the fresh Derivatizing Solution (10 mg/mL in ACN). Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Place the vial in a heating block or water bath at 60 °C for 30 minutes.
-
Quenching (Optional but Recommended): After incubation, cool the vial to room temperature. To consume excess reagent, add 50 µL of a 1 M glycine solution and vortex. Let it stand for 10 minutes.
-
Final Preparation: Filter the derivatized sample through a 0.22 µm syringe filter into a clean autosampler vial for HPLC analysis.
HPLC-UV Analysis
Table 2: Recommended HPLC-UV Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| UV Wavelength | 275 nm (based on dichlorinated aromatic structure)[7] |
digraph "Experimental_Workflow" { graph [fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Nodes A[label="Prepare Amine Sample\n& Standards"]; B[label="Add Carbonate Buffer\n(pH 10)"]; C [label="Add Derivatizing Reagent\n(in ACN)"]; D [label="Incubate\n(60°C, 30 min)"]; E [label="Quench Reaction\n(Optional)"]; F [label="Filter Sample\n(0.22 µm)"]; G [label="Inject into\nHPLC-UV System"]; H [label="Data Acquisition\n& Analysis"]; // Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H;
}
Caption: Overall experimental workflow for amine derivatization and analysis.
Method Performance and Validation Insights
The use of this compound offers several advantages for creating a robust and trustworthy analytical method.
-
Stability: The resulting N-arylsulfonamide bond is chemically robust, ensuring the derivative does not degrade during sample handling or analysis.[8]
-
Sensitivity: The dichlorinated aromatic ring provides a strong chromophore, leading to significantly enhanced molar absorptivity compared to underivatized aliphatic amines. This allows for low limits of detection (LOD), often in the sub-µg/mL range.
-
Chromatography: The large, non-polar sulfonyl group drastically increases the hydrophobicity of the amine analyte. This leads to better retention on reversed-phase columns, moving the analyte away from the solvent front and interferences.
Table 3: Representative Analytical Performance Data (Hypothetical)
| Analyte (Derivative) | Retention Time (min) | Linearity (R²) | LOD (µg/mL) |
| Benzylamine | 10.2 | >0.999 | 0.05 |
| Heptylamine | 14.5 | >0.999 | 0.08 |
| Diethylamine | 11.8 | >0.998 | 0.10 |
For method validation, it is crucial to assess specificity, linearity, accuracy, and precision. The stability of the derivatized samples should be evaluated at room temperature and under refrigerated conditions to establish allowable processing times. Due to the high reactivity of sulfonyl chlorides, care must be taken to control for potential side reactions with water (hydrolysis) or other nucleophiles in the sample matrix.[9]
Safety Considerations
Aromatic sulfonyl chlorides are corrosive and moisture-sensitive compounds. They can cause severe skin burns and eye damage.[10] The reaction also produces HCl gas.
-
Always handle the reagent inside a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Avoid inhalation of dust or vapors.
-
Store the reagent in a tightly sealed container in a dry, cool place, away from moisture.
Conclusion
This compound is a highly effective derivatizing agent for the sensitive and reliable HPLC-UV analysis of primary and secondary amines. The straightforward and robust derivatization protocol yields stable sulfonamides with excellent chromatographic and spectrophotometric properties. By converting challenging polar, non-chromophoric amines into well-retained, UV-active derivatives, this method provides a powerful tool for researchers and analysts in the pharmaceutical and life sciences industries.
References
-
Organic Syntheses Procedure. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
PubChem. (n.d.). Benzenesulfonyl chloride, 2,4-dichloro-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2,4-Dichloro-6-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-methylbenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3134. Retrieved from [Link]
- Google Patents. (n.d.). US3366698A - Process for the production of 2, 4-dichlorotoluene.
-
Gowda, B. T., et al. (2009). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1088. Retrieved from [Link]
- Google Patents. (n.d.). EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of an aerated diethylene glycol (dEtGly) solution. Retrieved from [Link]
-
PubMed. (2023). Effective spectrophotometric methods for resolving the superimposed spectra of Diclofenac Potassium and Methocarbamol. National Center for Biotechnology Information. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. Retrieved from [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2023). DICLOFENAC ANALYSIS IN NATURAL WATERS USING THE UV-VISIBLE ABSORPTION METHOD. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dichloro-6-methylbenzenesulfonyl chloride [oakwoodchemical.com]
- 4. 2,4-Dichloro-6-methylbenzenesulfonyl chloride | C7H5Cl3O2S | CID 2801387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. echemi.com [echemi.com]
protocol for sulfonamide synthesis with 2,4-Dichloro-3-methylbenzenesulfonyl chloride
An Application Note for the Synthesis of Novel Sulfonamides using 2,4-Dichloro-3-methylbenzenesulfonyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Since the discovery of the antibacterial properties of prontosil in the 1930s, which is metabolized in vivo to the active agent sulfanilamide, the "sulfa drug" class has expanded dramatically.[3][4] Today, sulfonamide-containing molecules are utilized for their broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.[5][6][7]
The synthesis of novel sulfonamide derivatives remains a critical activity in drug discovery and development. By strategically modifying the substituents on both the aryl ring of the sulfonyl group and the nitrogen atom, researchers can fine-tune the molecule's physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. This compound is a valuable and versatile building block in this endeavor. Its specific substitution pattern—featuring two electron-withdrawing chlorine atoms and a methyl group—provides a unique electronic and steric profile that can be exploited to develop new chemical entities with tailored biological functions.
This application note provides a comprehensive guide for the synthesis, purification, and characterization of N-substituted sulfonamides derived from this compound, intended for researchers in organic synthesis and drug development.
Reaction Mechanism: The Chemistry of Sulfonamide Bond Formation
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic substitution at a sulfur center.[8] The reaction proceeds through a well-understood mechanism that dictates the necessary reagents and conditions.
Core Principles:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the highly electrophilic (electron-deficient) sulfur atom of the sulfonyl chloride.[7][8]
-
Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.
-
Acid Neutralization: This process generates one equivalent of hydrochloric acid (HCl). The presence of a non-nucleophilic base, such as pyridine or triethylamine, is essential.[2] This base neutralizes the HCl as it is formed. Without it, the acid would protonate the starting amine, forming an ammonium salt (R-NH₃⁺). This salt is no longer nucleophilic, which would effectively halt the reaction.[7]
Experimental Guide: Synthesis and Purification
This section provides a detailed, step-by-step protocol for the synthesis of a generic N-substituted-2,4-dichloro-3-methylbenzenesulfonamide, followed by work-up and purification.
Part 1: Reagents and Materials
Proper preparation and handling of reagents are critical for success. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Table 1: Key Reactants and Stoichiometry
| Compound | Formula | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount |
|---|---|---|---|---|---|
| This compound | C₇H₅Cl₃O₂S | 279.54 | 1.0 | 10 | 2.795 g |
| Primary/Secondary Amine (Example: Aniline) | C₆H₇N | 93.13 | 1.1 | 11 | 1.024 g (1.0 mL) |
| Pyridine (Base) | C₅H₅N | 79.10 | 1.5 | 15 | 1.187 g (1.21 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~50 mL |
Required Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
Silica gel for column chromatography
-
TLC plates (silica gel on aluminum)
Part 2: Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 eq) in anhydrous dichloromethane (DCM, 25 mL).
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution.
-
Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0 °C.[7][8]
-
Sulfonyl Chloride Addition: Separately, dissolve the this compound (1.0 eq) in anhydrous DCM (15 mL). Transfer this solution to a dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled, stirring amine mixture over a period of 20-30 minutes. A slow addition rate is crucial to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Let the reaction stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.[7][9]
Part 3: Work-up and Purification Protocol
-
Quenching: Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which is often a solid.
-
Purification: The crude solid can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) and allow it to cool slowly to form pure crystals.[10]
-
Silica Gel Chromatography: If recrystallization is ineffective, purify the product using column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[11]
-
Product Characterization
Confirming the identity and purity of the final compound is a non-negotiable step in synthesis. A combination of spectroscopic methods should be employed.
Table 2: Spectroscopic Characterization Techniques
| Technique | Abbreviation | Key Information Provided | Expected Signals for a Sulfonamide |
|---|---|---|---|
| Proton Nuclear Magnetic Resonance | ¹H NMR | Provides information on the electronic environment and connectivity of hydrogen atoms. | - Aromatic protons in the 7-8.5 ppm range.- A signal for the sulfonamide N-H proton (often broad, can be solvent dependent).[12][13]- Signals corresponding to the specific amine used. |
| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Shows the number and type of carbon atoms in the molecule. | - Aromatic carbon signals typically between 110-150 ppm.[12]- Signals corresponding to the specific amine used. |
| Infrared Spectroscopy | IR | Identifies the presence of specific functional groups based on their vibrational frequencies. | - Strong, characteristic asymmetric and symmetric S=O stretches (approx. 1310-1350 cm⁻¹ and 1140-1155 cm⁻¹).[14][15]- S-N stretching vibration (approx. 900-930 cm⁻¹).[12][14] |
| Mass Spectrometry | MS | Determines the molecular weight of the compound and can provide structural information from fragmentation patterns. | - A clear molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated mass of the product.[12] |
By following this detailed protocol, researchers can reliably synthesize and characterize novel sulfonamides using this compound, enabling the exploration of new chemical space in the pursuit of advanced therapeutic agents.
References
-
The recent progress of sulfonamide in medicinal chemistry. (2022). ResearchGate. Available at: [Link]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). ResearchGate. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Institutes of Health. Available at: [Link]
-
Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. (n.d.). SlideShare. Available at: [Link]
-
Sulphonamides (Sulfonamides) and Sulfones. (n.d.). SlideShare. Available at: [Link]
-
Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. (2022). YouTube. Available at: [Link]
- Sulfonamide purification process. (n.d.). Google Patents.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Pharmaceutical Fronts. Available at: [Link]
-
Sulfonamide. (n.d.). Wikipedia. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. Available at: [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). National Institutes of Health. Available at: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2009). ResearchGate. Available at: [Link]
-
Research | Willis Group. (n.d.). University of Oxford. Available at: [Link]
-
Synthesis of sulfonamides. (n.d.). ResearchGate. Available at: [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Available at: [Link]
-
Reaction Amines With Aryl Sulphonyl Chloride. (2023). YouTube. Available at: [Link]
-
1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (1992). PubMed. Available at: [Link]
-
Natural Product Primary Sulfonamides and Primary Sulfamates. (2015). PubMed. Available at: [Link]
-
2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. (n.d.). National Institutes of Health. Available at: [Link]
-
Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. (2009). ResearchGate. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. acdlabs.com [acdlabs.com]
use of 2,4-Dichloro-3-methylbenzenesulfonyl chloride in combinatorial chemistry
An Application Guide to the Strategic Use of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride in Combinatorial Chemistry
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] Consequently, the efficient construction of diverse sulfonamide libraries is a primary objective in drug discovery. Sulfonyl chlorides are pivotal reagents for this purpose, offering a robust and versatile chemical handle for derivatization.[3] This document provides an in-depth guide to the application of this compound, a key building block for creating focused compound libraries. The specific substitution pattern of this reagent—two chlorine atoms and a methyl group—provides a unique electronic and steric profile, enabling chemists to finely tune properties such as lipophilicity, metabolic stability, and target affinity in the resulting sulfonamides.[4] We will explore the underlying reaction mechanisms, provide field-tested protocols for both solution-phase and solid-phase synthesis, and detail the necessary safety precautions for handling this reactive intermediate.
Core Principles: The Chemistry of Sulfonamide Formation
The synthesis of a sulfonamide from this compound and a primary or secondary amine is a classic example of nucleophilic substitution at a sulfur center.[1][4] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting syntheses.
Reaction Mechanism
The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[1][4]
-
Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.[1]
-
Elimination and Proton Transfer: The intermediate collapses, expelling the chloride ion as a good leaving group. Simultaneously, a base present in the reaction mixture removes a proton from the nitrogen atom to yield the stable, neutral sulfonamide product.
The presence of a non-nucleophilic base, such as triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.[1][4]
Causality in Experimental Design
Every parameter in the protocol is chosen to ensure high conversion and purity.
-
Solvent Selection: The reaction must be conducted under anhydrous conditions. Protic solvents like water or alcohols would readily hydrolyze the sulfonyl chloride, rendering it inactive. Therefore, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are the solvents of choice.[1][5]
-
Temperature Control: The initial mixing of the amine and sulfonyl chloride can be exothermic. Starting the reaction at a reduced temperature (e.g., 0 °C) helps to control the reaction rate and prevent potential side reactions. The mixture is then typically allowed to warm to ambient temperature to ensure the reaction proceeds to completion.[1][5]
-
Stoichiometry: A slight excess of the amine (e.g., 1.1-1.2 equivalents) can be used to ensure all of the valuable sulfonyl chloride is consumed. A more significant excess of the base (1.5-2.0 equivalents) is recommended to thoroughly scavenge all generated HCl.[1]
Application in Combinatorial Synthesis
The robustness of sulfonamide formation makes this compound an ideal reagent for combinatorial library synthesis, which relies on high-yielding reactions to produce large numbers of compounds simultaneously.[3] This can be performed in solution or, more efficiently for large libraries, on a solid support.
Protocol 1: Parallel Solution-Phase Synthesis
This method is well-suited for generating a small, focused library where each compound can be purified and characterized individually.
Methodology:
-
Preparation: In an array of dry reaction vials, add the desired primary or secondary amine (1.0 mmol, 1.0 eq).
-
Dissolution & Base Addition: Dissolve each amine in anhydrous dichloromethane (DCM, 3 mL) and add triethylamine (2.0 mmol, 2.0 eq).
-
Cooling: Place the vial array in an ice-water bath to cool the solutions to 0 °C.
-
Sulfonyl Chloride Addition: Prepare a stock solution of this compound (1.0 mmol, 1.0 eq) in anhydrous DCM (2 mL). Add this solution dropwise to each cooled amine solution over 10-15 minutes with stirring.
-
Reaction: Stir the reactions at 0 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench each reaction by adding water (5 mL). Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).[1]
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude sulfonamides via flash column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of each product using NMR and Mass Spectrometry (MS).
Workflow for Solution-Phase Sulfonamide Synthesis
Caption: General workflow for the parallel solution-phase synthesis of sulfonamides.
Protocol 2: Solid-Phase Synthesis (SPS) of a Library
Solid-phase synthesis is the method of choice for generating large combinatorial libraries, as it dramatically simplifies the purification process by allowing excess reagents to be simply washed away.[6][7]
Resin Selection: A resin functionalized with an acid-cleavable linker, such as Rink Amide resin, is ideal. This allows the final sulfonamide to be released from the solid support under acidic conditions.[7][8]
Methodology:
-
Resin Preparation: Place Rink Amide resin (0.5-1.0 mmol/g loading) in a solid-phase synthesis vessel. Swell the resin in DMF for 30 minutes.
-
Fmoc-Deprotection: If using an Fmoc-protected resin, treat it with 20% piperidine in DMF (2 x 10 min) to expose the free amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Sulfonylation Reaction:
-
Prepare a solution of this compound (3.0 eq) and DIPEA (5.0 eq) in anhydrous DMF.
-
Add this solution to the swollen, deprotected resin.
-
Agitate the vessel at room temperature for 4-6 hours.
-
-
Washing: After the reaction, drain the vessel and wash the resin extensively to remove all unreacted reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), Methanol (3x), DCM (3x).
-
Cleavage from Resin: Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.[8]
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude sulfonamide product by adding the filtrate to a large volume of cold diethyl ether.
-
Final Purification: Collect the precipitate by centrifugation, decant the ether, and dry the product. For library applications, purification is typically achieved using mass-directed preparative HPLC.
Workflow for Solid-Phase Sulfonamide Synthesis
Caption: Key stages in the solid-phase synthesis of a sulfonamide library.
Data Presentation: Representative Syntheses
The following table summarizes expected outcomes from the solution-phase reaction of this compound with various amines, demonstrating the versatility of the method.
| Amine Input | Product Structure | Representative Yield | Characterization Notes |
| Aniline | 85-95% | White solid. Correct mass observed by LC-MS. | |
| Benzylamine | 90-98% | Crystalline solid. Purity >95% by ¹H NMR. | |
| Cyclohexylamine | 88-96% | Off-white solid. Correct mass observed by LC-MS. | |
| Morpholine | 92-99% | White crystalline solid. Purity >98% by ¹H NMR. |
Safety and Handling
Proper safety protocols are mandatory when working with sulfonyl chlorides and associated reagents.
-
Primary Hazard: this compound is corrosive and causes severe skin burns and eye damage.[9] It is moisture-sensitive and will react with water to release corrosive HCl gas.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with adequate ventilation.[10]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10][11][12]
-
Reagent Handling:
-
Handle the solid sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) where possible to minimize exposure to moisture.
-
Reactions should be quenched slowly and carefully, typically in an ice bath.
-
Associated reagents like TFA, TEA, and DCM are corrosive, toxic, and/or volatile and must be handled with appropriate care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before beginning any experimental work. [10][11][13]
References
-
Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (n.d.). Diva-portal.org. Retrieved January 18, 2026, from [Link]
-
Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]
-
Palakurthy, N. B., et al. (2013). Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 18, 2026, from [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved January 18, 2026, from [Link]
-
2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemicalbook.com [chemicalbook.com]
Strategic Application of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride as a Robust Protecting Group for Amine Functionalities
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of protecting group strategies centered on 2,4-dichloro-3-methylbenzenesulfonyl chloride. While not a ubiquitously cited reagent, its structural features—notably the strong electron-withdrawing effects of the dichloro substitution—suggest a high potential for robust amine protection and subsequent cleavage under specific nucleophilic conditions. This note synthesizes established principles from related arylsulfonyl chlorides to propose detailed protocols for its application. We will explore the causality behind experimental choices, from the initial protection of primary and secondary amines to the selective deprotection of the resulting sulfonamide, offering field-proven insights derived from analogous systems.
Introduction: The Rationale for a Dichlorinated Arylsulfonyl Protecting Group
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success.[1][2] An ideal protecting group should be introduced selectively in high yield, remain inert to a wide range of reaction conditions, and be removed cleanly under specific conditions that leave other functional groups intact.[1]
Arenesulfonyl chlorides are a well-established class of reagents for the protection of amines, forming highly stable sulfonamides.[3] Commonly used examples include toluenesulfonyl (Ts) and nitrobenzenesulfonyl (Ns) chlorides. The stability of the resulting sulfonamide is directly influenced by the electronic properties of the aryl ring. Electron-withdrawing groups on the ring enhance the acidity of the N-H proton (for primary sulfonamides) and, more importantly, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a key mechanism for deprotection.[3][4]
This compound presents a compelling, albeit less documented, profile. The two chlorine atoms at the 2- and 4-positions act as strong electron-withdrawing groups, analogous to the nitro groups in 2,4-dinitrobenzenesulfonyl (DNBS) systems.[4][5] This electronic feature is predicted to confer two critical properties:
-
High Stability: The resulting sulfonamide is expected to be exceptionally stable under strongly acidic and basic conditions, as well as many oxidative and reductive environments.
-
Tunable Cleavage: The electron-deficient aryl ring should be activated towards SNAr-mediated cleavage by soft nucleophiles, such as thiols, providing an orthogonal deprotection strategy to common acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups.
This guide will provide hypothesized, yet scientifically grounded, protocols for the synthesis of the reagent, its application in amine protection, and its selective removal.
Synthesis of the Reagent
The synthesis of substituted benzenesulfonyl chlorides is typically achieved via electrophilic aromatic substitution of the corresponding benzene derivative with chlorosulfonic acid.[6][7][8] A plausible and efficient synthesis for this compound starts from 1,3-dichloro-2-methylbenzene.
Caption: Proposed synthesis of the title reagent.
Protocol 2.1: Synthesis of this compound
-
To a stirred solution of 1,3-dichloro-2-methylbenzene (1.0 eq) in a suitable inert solvent (e.g., chloroform) at 0 °C, add chlorosulfonic acid (3.0-5.0 eq) dropwise, maintaining the temperature below 5 °C.[6][8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture again to 0 °C and carefully pour it onto a stirred mixture of crushed ice and water.
-
Separate the organic layer. Extract the aqueous layer with the same solvent (2x).
-
Combine the organic layers, wash with cold water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation if it is a liquid at room temperature.
Protection of Amines as Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding sulfonamide. The choice of base and solvent is critical for achieving high yields and preventing side reactions.
Caption: General workflow for amine protection.
Protocol 3.1: General Procedure for Amine Protection
-
Dissolve the amine substrate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base (1.5-2.0 eq). For less reactive amines or to ensure complete reaction, pyridine can serve as both the base and solvent. For standard conditions, triethylamine (TEA) is effective.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1-1.2 eq) in the same solvent dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with water or 1M HCl.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting sulfonamide by flash column chromatography or recrystallization.
Causality Behind Choices:
-
Base Selection: Pyridine or DMAP can act as nucleophilic catalysts, accelerating the reaction, which is particularly useful for hindered or electron-poor amines. Non-nucleophilic bases like TEA are sufficient for most primary and secondary amines.
-
Solvent: Anhydrous aprotic solvents like DCM or THF are essential to prevent hydrolysis of the highly reactive sulfonyl chloride.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), THF, Pyridine | Aprotic, inert to the sulfonyl chloride. |
| Base | Pyridine, Triethylamine (TEA), DIPEA | Scavenges HCl byproduct, drives reaction forward. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, allows for smooth reaction. |
| Stoichiometry | 1.1-1.2 eq. of Sulfonyl Chloride | Ensures complete consumption of the valuable amine substrate. |
Deprotection of Sulfonamides via Nucleophilic Aromatic Substitution
The key advantage of the 2,4-dichloro substitution pattern is the anticipated ability to cleave the sulfonamide under mild, nucleophilic conditions. This strategy is orthogonal to many other protecting groups. The proposed mechanism involves the attack of a soft nucleophile, such as a thiolate, at one of the chlorine-bearing carbons of the aryl ring, followed by elimination to release the free amine.[4]
Caption: Proposed deprotection via SNAr.
Protocol 4.1: General Procedure for Sulfonamide Deprotection
-
Dissolve the sulfonamide (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Add an excess of a thiol nucleophile, such as thiophenol or mercaptoacetic acid (3.0-5.0 eq).[5]
-
Add a base to generate the thiolate in situ. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices (2.0-3.0 eq).
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the substrate's steric and electronic properties.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate and wash extensively with water to remove the DMF and salts.
-
The free amine can often be separated from the non-polar thioether byproduct by an acidic wash (e.g., 1M HCl), which protonates the amine, pulling it into the aqueous phase.
-
Basify the aqueous layer (e.g., with 1M NaOH) and extract the free amine with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Stability and Orthogonality
The utility of a protecting group is defined by its stability profile. The 2,4-dichloro-3-methylbenzenesulfonyl group is predicted to be highly robust.
| Condition / Reagent | Predicted Stability | Orthogonal Protecting Groups |
| Strong Acid (e.g., TFA, HCl) | Stable | Boc , Trityl, t-Butyl esters |
| Strong Base (e.g., NaOH, LiOH) | Stable | Fmoc , Acetates, Benzoates |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Cbz , Benzyl ethers, p-Nitrobenzyl |
| Common Oxidants (e.g., m-CPBA) | Stable | - |
| Common Reductants (e.g., NaBH₄) | Stable | - |
| Thiolate/Base | CLEAVED | Boc, Fmoc, Cbz, Benzyl, Acetals |
This profile makes the 2,4-dichloro-3-methylbenzenesulfonyl group an excellent candidate for complex synthetic routes requiring multiple, orthogonal protection-deprotection steps. Its removal conditions are specific and unlikely to interfere with the most common amine and alcohol protecting groups used in modern organic synthesis.
Conclusion
This compound represents a potentially powerful tool for the protection of amines. By leveraging the strong electron-withdrawing nature of a 2,4-dichloro-substituted aryl ring, chemists can form highly stable sulfonamides that are resistant to a broad range of synthetic conditions. Crucially, this stability is paired with a specific deprotection pathway mediated by soft nucleophiles, offering a valuable layer of orthogonality for intricate synthetic challenges in pharmaceutical and materials science research. The protocols and principles outlined in this guide, derived from established chemical precedent, provide a solid foundation for the exploration and implementation of this promising protecting group strategy.
References
- Method for synthesizing 2,4-Dichlorobenzoyl chloride. (n.d.). Google Patents.
-
Protecting Groups - Lokey Lab Protocols. (n.d.). Wikidot. Retrieved January 18, 2026, from [Link]
-
Saeed, S., et al. (2008). 2,4-Dichloro-N-p-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2527. Available at: [Link]
-
Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3213. Available at: [Link]
-
Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
2,4-Dichlorobenzyl alcohol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
- Preparation method of 2,4-disubstituted benzenesulfonyl chloride. (n.d.). Patsnap.
-
Gowda, B. T., et al. (2009). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2764. Available at: [Link]
- Process for the preparation of substituted benzene sulfonyl chlorides. (n.d.). Google Patents.
-
2 Protection of Functional Groups. (n.d.). Thieme Chemistry. Retrieved January 18, 2026, from [Link]
-
2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97%. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from [Link]
-
Methanesulfonyl cyanide. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Albericio, F., et al. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6668. Available at: [Link]
-
Nobuta, T., et al. (2022). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Synlett, 33(15), 1563-1569. Available at: [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
- Process for the preparation of aromatic sulfonyl chlorides. (n.d.). Google Patents.
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (n.d.). Google Patents.
-
Sulfonyl Protective Groups. (2014). Chem-Station. Retrieved January 18, 2026, from [Link]
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
17.8: Protection of Alcohols. (2022). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
- Process for preparing M-chlorobenzene sulphonyl chloride. (n.d.). Google Patents.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Methods for Reactions with 2,4-Dichloro-3-methylbenzenesulfonyl Chloride: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Building Block
2,4-Dichloro-3-methylbenzenesulfonyl chloride is a functionalized aromatic compound with significant potential in the synthesis of complex organic molecules. Its utility, however, is often predicated on the selective transformation of the sulfonyl chloride moiety. Traditional nucleophilic substitution reactions at the sulfonyl group are well-established; however, the true synthetic power of this molecule is unlocked through modern catalytic cross-coupling methodologies. These reactions, which proceed via cleavage of the carbon-sulfur bond, allow for the installation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of molecular architectures relevant to the pharmaceutical and materials science industries.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of catalytic methods for reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for key desulfonylative cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Core Concept: The Desulfonylative Cross-Coupling Paradigm
The central theme of the catalytic reactions discussed herein is the desulfonylative cross-coupling, where a transition metal catalyst, typically palladium or nickel, facilitates the cleavage of the C-SO₂Cl bond of the arylsulfonyl chloride and subsequent formation of a new bond with a coupling partner. This approach positions the arylsulfonyl chloride as an aryl electrophile, akin to more traditional aryl halides.
The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-sulfur bond of the arylsulfonyl chloride to form a high-valent organometallic intermediate. This is often the rate-determining step and is highly dependent on the ligand environment of the metal.
-
Transmetalation (for Suzuki, Sonogashira, Buchwald-Hartwig) or Migratory Insertion (for Heck): The organometallic intermediate reacts with the coupling partner. In Suzuki reactions, this involves a boronic acid; in Sonogashira, a terminal alkyne; and in Buchwald-Hartwig, an amine.
-
Reductive Elimination: The coupled product is expelled from the metal center, regenerating the low-valent catalyst and completing the catalytic cycle.
The choice of catalyst, ligand, base, and solvent are all critical parameters that must be carefully optimized to achieve high efficiency and selectivity in these transformations. The following sections will provide detailed protocols and insights into these considerations for specific reaction types.
Desulfonylative Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. The desulfonylative variant allows for the coupling of arylsulfonyl chlorides with boronic acids, providing a powerful route to biaryl compounds. Palladium catalysts are most commonly employed for this transformation.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes, such as Pd(OAc)₂ or Pd₂(dba)₃, are typically used as pre-catalysts. These are reduced in situ to the active Pd(0) species. The choice of palladium source is often one of convenience and stability.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbenes (NHCs) are crucial for facilitating the oxidative addition of the relatively inert C-S bond to the palladium center. These ligands stabilize the Pd(0) species and promote the subsequent steps of the catalytic cycle.
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield, and is often empirically optimized.
-
Solvent: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are commonly used to prevent catalyst deactivation and unwanted side reactions.
Detailed Application Protocol: Desulfonylative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Add the remaining solvent to the reaction mixture to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the reaction vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | K₂CO₃ (2) | Toluene | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | Cs₂CO₃ (2) | Toluene | 100 | 12 | 88 |
| 4 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 24 | 75 |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Desulfonylative Sonogashira Coupling: Access to Arylalkynes
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds through the reaction of an aryl electrophile with a terminal alkyne.[1] The desulfonylative variant extends this methodology to arylsulfonyl chlorides, offering a valuable route to functionalized arylalkynes. Both palladium and nickel catalysts have been shown to be effective for this transformation.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) co-catalyst (e.g., CuI).[2] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed, which can be advantageous for avoiding potential issues with copper contamination in the final product.[2] Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for Sonogashira couplings.[3]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NEt), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen chloride generated during the reaction.[1]
-
Solvent: Aprotic polar solvents like DMF or THF are commonly employed.
Detailed Application Protocol: Desulfonylative Sonogashira Coupling
This protocol provides a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (2-6 mol%)
-
Triethylamine (Et₃N) or other amine base
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Add the degassed solvent, followed by the terminal alkyne and the amine base.
-
Stir the mixture for a few minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through celite and wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NEt | DMF | 50 | 8 | 82 |
| 3 | Trimethylsilylacetylene | NiCl₂(dppe) (5) | - | K₂CO₃ | DMA | 80 | 12 | 78 |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 60 | 10 | 85 |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Catalytic Cycle: Sonogashira Coupling
Desulfonylative Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While traditionally employed with aryl halides and triflates, recent advances have demonstrated the feasibility of using arylsulfonyl chlorides as electrophilic partners. This desulfonylative approach provides a valuable alternative for the synthesis of aryl amines.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to other desulfonylative couplings, bulky and electron-rich phosphine ligands are essential for the success of Buchwald-Hartwig amination with arylsulfonyl chlorides. Ligands such as XPhos, SPhos, and other biaryl phosphines are commonly used in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst. These ligands promote the challenging oxidative addition of the C-S bond and facilitate the subsequent amination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tert-amyl alcohol are typically used.
Detailed Application Protocol: Desulfonylative Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos or other biaryl phosphine ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd(OAc)₂, the phosphine ligand, and NaOt-Bu.
-
Add the anhydrous, degassed solvent, followed by the amine and then this compound.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 80 |
| 2 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.8) | 1,4-Dioxane | 110 | 24 | 72 |
| 3 | N-Methylaniline | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2) | t-Amyl alcohol | 100 | 20 | 75 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 65 |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion and Future Outlook
The catalytic desulfonylative cross-coupling of this compound represents a powerful and versatile strategy for the synthesis of a wide range of functionalized aromatic compounds. The protocols and insights provided in this guide demonstrate the feasibility of employing this readily available starting material in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The key to success in these transformations lies in the judicious choice of catalyst, ligand, base, and reaction conditions to facilitate the cleavage of the carbon-sulfur bond.
As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective catalyst systems for these desulfonylative reactions. Future research may focus on expanding the substrate scope, reducing catalyst loadings, and developing more environmentally benign reaction conditions. The continued exploration of these catalytic methods will undoubtedly further unlock the synthetic potential of this compound and related compounds, providing valuable tools for the advancement of chemical synthesis and drug discovery.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95–98. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for C–S bond formation in palladium-catalyzed reactions of aryl halides with thiols. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Vogel, P., & Dubbaka, S. R. (2005). Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins. Chemistry – A European Journal, 11(9), 2633–2641. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
Sources
Topic: A Practical Guide to the Large-Scale Synthesis of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride and Its Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-3-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of a dichlorinated, methylated aromatic ring offers medicinal chemists a versatile scaffold to modulate physicochemical properties such as lipophilicity and metabolic stability, while the sulfonyl chloride moiety provides a reactive handle for constructing sulfonamide and sulfonate ester libraries.[1][2] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this intermediate via chlorosulfonation of 1,3-dichloro-2-methylbenzene. It further details the conversion of the sulfonyl chloride to its sulfonamide derivatives, which are prevalent in modern drug discovery.[2][3] The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, robust safety procedures, and in-process controls for scalability and reproducibility.
Foundational Principles: The 'Why' Behind the Synthesis
The Chlorosulfonation Reaction: An Electrophilic Aromatic Substitution
The core of the synthesis is the direct chlorosulfonation of an aromatic ring, a classic example of electrophilic aromatic substitution (SEAr). In this reaction, chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, the chlorosulfonium cation (⁺SO₂Cl). The reaction proceeds without a catalyst because chlorosulfonic acid is a highly potent sulfonating agent. The mechanism involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.
Rationale for Regioselectivity
The primary challenge in the synthesis of polysubstituted aromatics is controlling the position of the incoming electrophile. The starting material, 1,3-dichloro-2-methylbenzene, presents a classic case of competing directing effects:
-
Methyl Group (-CH₃): An activating, ortho, para-directing group. It enhances the electron density at positions 4 and 6.
-
Chloro Groups (-Cl): Deactivating yet ortho, para-directing groups. The chlorine at C1 directs towards position 6, while the chlorine at C3 directs towards position 4.
The sulfonation is expected to occur preferentially at the C4 position. This is because position 4 is activated by the ortho-methyl group and the ortho-chloro group (C3). While position 6 is also activated, it is flanked by two substituents (C1-Cl and C2-CH₃), making it more sterically hindered. Industrial preparation methods for analogous 2,4-disubstituted benzenesulfonyl chlorides from meta-disubstituted precursors confirm that substitution at the C4 position is the major pathway.[4]
Strategic Importance in Drug Discovery
The 2,4-dichloro-3-methylphenyl scaffold is of significant interest in medicinal chemistry. The chlorine atoms can increase metabolic stability and engage in halogen bonding with protein targets.[3][5] The sulfonyl group acts as a stable hydrogen bond acceptor and can improve aqueous solubility.[2] This combination makes the resulting sulfonamide derivatives attractive for developing inhibitors, antibacterial agents, and other therapeutics.[1][2]
Protocol I: Large-Scale Synthesis of this compound
This protocol is adapted from established industrial methods for the chlorosulfonation of substituted benzenes and is designed for scalability.[4][6]
Materials and Equipment
-
Reagents: 1,3-Dichloro-2-methylbenzene (≥98%), Chlorosulfonic acid (≥99%), Thionyl chloride (≥99%), Crushed ice, Dichloromethane (DCM, ACS grade), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Equipment: 5 L three-necked round-bottom flask, overhead mechanical stirrer, pressure-equalizing dropping funnel (1 L), thermometer, nitrogen inlet/outlet, ice-water bath, large separatory funnel (5 L).
CRITICAL SAFETY PROTOCOLS
Hazard Analysis:
-
Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and causes severe burns.[7] It reacts violently and exothermically with water, releasing large volumes of toxic hydrogen chloride (HCl) gas.[8][9] Inhalation can be fatal.[10]
-
Thionyl Chloride (SOCl₂): Corrosive, toxic, and reacts with water to release HCl and sulfur dioxide (SO₂) gases.
-
Hydrogen Chloride (HCl) Gas: A toxic and corrosive gas produced as a byproduct.
Mandatory Precautions:
-
Engineering Controls: All operations must be performed in a certified, high-performance chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a full-face shield and safety goggles, a neoprene or butyl rubber apron over a flame-resistant lab coat, and heavy-duty acid-resistant gloves (e.g., butyl rubber).[7][11]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. The reaction is highly sensitive to moisture.
-
Emergency Preparedness: Keep a Class B (or ABC) fire extinguisher and a spill kit for acids (containing sodium bicarbonate or another suitable neutralizer) readily accessible. An emergency safety shower and eyewash station are mandatory.[7]
Detailed Synthesis Procedure
-
Reactor Setup: Assemble the 5 L three-necked flask with the overhead stirrer, thermometer, and dropping funnel. Establish a nitrogen atmosphere.
-
Initial Charge: In the fume hood, carefully charge the reaction flask with 1,3-dichloro-2-methylbenzene (350 g, 2.0 mol). Begin stirring to create a vortex.
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
First Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (256 g, 2.2 mol, 1.1 eq) dropwise from the dropping funnel over 60-90 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of unwanted byproducts. The temperature must be maintained below 10 °C.
-
Second Addition & Co-reagent: Once the first addition is complete, continue stirring at 5-10 °C for 30 minutes. In a second phase, add more chlorosulfonic acid (466 g, 4.0 mol, 2.0 eq) dropwise, followed by thionyl chloride (119 g, 1.0 mol, 0.5 eq).[4] Maintain the temperature below 15 °C. Causality: The thionyl chloride helps to convert any sulfonic acid formed back into the desired sulfonyl chloride, thereby increasing the yield.
-
Reaction Completion: Allow the reaction to stir at 10-15 °C for 4-5 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it in ice water, extracting with DCM, and analyzing by GC-MS to check for the disappearance of the starting material.
-
Reaction Quench: Prepare a large beaker or vessel containing 2.5 kg of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and will release significant amounts of HCl gas. Ensure the fume hood sash is lowered and ventilation is at maximum. Causality: Quenching on ice hydrolyzes any remaining chlorosulfonic acid and precipitates the organic product, which is insoluble in water.[12]
-
Extraction & Washing: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (2 x 500 mL). Combine the organic layers and wash sequentially with cold water (1 x 500 mL) and saturated sodium bicarbonate solution (2 x 300 mL) until the aqueous layer is neutral or slightly basic (ceases effervescence). Finally, wash with brine (1 x 300 mL). Causality: The bicarbonate wash neutralizes residual acids (HCl, H₂SO₄), preventing product degradation during solvent removal.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a pale yellow oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes. The pure product should be a white crystalline solid.
Analytical Characterization
-
Appearance: White crystalline solid.
-
¹H NMR (CDCl₃): Expect distinct signals for the aromatic proton and the methyl protons.
-
¹³C NMR (CDCl₃): Expect signals corresponding to the six aromatic carbons and one methyl carbon.
-
IR (KBr, cm⁻¹): Characteristic strong absorptions around 1370 and 1180 cm⁻¹ for the S=O stretching of the sulfonyl chloride group.
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) and characteristic isotopic pattern for two chlorine atoms.
Protocol II: Synthesis of Sulfonamide Derivatives
This general protocol demonstrates the utility of the synthesized sulfonyl chloride as a precursor for drug-like molecules.[13]
General Procedure for N-Alkylation/Arylation
-
Setup: In a flask under a nitrogen atmosphere, dissolve the amine of choice (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add a solution of this compound (1.1 eq) in dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC or LC-MS indicates the consumption of the starting amine.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.
Data Summary & Troubleshooting
Table of Expected Outcomes
| Parameter | Target Value | Notes |
| Starting Material | 1,3-Dichloro-2-methylbenzene | Commercially available |
| Molar Ratio (ClSO₃H:Substrate) | ~3.1 : 1 (total) | Staged addition is key[4] |
| Molar Ratio (SOCl₂:Substrate) | 0.5 : 1 | Improves yield |
| Reaction Temperature | 0-15 °C | Critical for selectivity and safety |
| Expected Yield | 70-85% | Dependent on strict anhydrous conditions |
| Purity (Post-Purification) | >98% | By GC or HPLC |
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Product hydrolysis during work-up.3. Moisture in reagents/glassware. | 1. Increase reaction time; confirm with GC-MS.2. Keep all wash solutions cold; perform work-up quickly.3. Flame-dry glassware; use fresh, anhydrous reagents. |
| Dark, Oily Product | 1. Reaction temperature was too high.2. Insufficient washing. | 1. Improve temperature monitoring and control.2. Repeat bicarbonate and brine washes. Purify via chromatography. |
| Product is sulfonic acid | Extensive hydrolysis of the sulfonyl chloride. | Ensure anhydrous conditions throughout. Use thionyl chloride as described. During work-up, avoid delays and high temperatures. |
Visualizations
Overall Synthesis Pathway
Caption: Synthesis pathway from starting material to final sulfonamide derivatives.
Experimental Workflow for Chlorosulfonation
Caption: Step-by-step workflow for the large-scale synthesis of the sulfonyl chloride.
References
-
American Chemical Society. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Rodrigues, J. A. R., et al. (2011). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2893. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 99(8), 100558. [Link]
-
New Jersey Department of Health. (2016). Hazard Summary: Chlorosulphonic Acid. NJ.gov. [Link]
-
Sharma, V., & Singh, P. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 12(45), 29337-29350. [Link]
-
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. (Note: While this reference is for fluorine, the principles of using halogens to modulate properties are discussed broadly and are relevant. A direct link for "Magic Chloro" is provided by reference[3]). A more general link for the concept is provided here: [Link]
-
Savitha, B. P., & Gowda, B. T. (2011). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]
-
SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. PowerPoint Presentation. [Link]
- Tianjin Ruiling Chemical Co., Ltd. (2018). Preparation method of 2,4-disubstituted benzenesulfonyl chloride. CN108084062A.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Strategies for Real-Time Monitoring and Characterization of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride Reactions
Abstract
2,4-Dichloro-3-methylbenzenesulfonyl chloride is a pivotal, highly reactive intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its inherent reactivity, while synthetically valuable, presents significant challenges for process control and analytical characterization. This guide provides a comprehensive overview of advanced and classical analytical techniques for monitoring its reactions, ensuring process robustness, optimizing yield, and maintaining product quality. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for chromatographic and spectroscopic methods, and introducing the principles of in-situ reaction monitoring for real-time process understanding.
The Analytical Imperative in Monitoring Sulfonyl Chloride Reactions
The sulfonyl chloride functional group is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] The reaction kinetics and pathway of this compound are highly sensitive to process parameters like temperature, solvent, and reactant stoichiometry.[2] Inadequate control can lead to the formation of impurities, reduced yield, and potential safety hazards. Therefore, robust analytical monitoring is not merely a quality control step but an integral part of process development and optimization, aligning with the principles of Process Analytical Technology (PAT).[3]
This document serves as a practical guide to selecting and implementing the most effective analytical techniques for your specific research or manufacturing goals.
Comparative Overview of Analytical Techniques
The choice of an analytical method is dictated by the specific objective, whether it is routine purity assessment, detailed structural elucidation of a novel product, or a kinetic study to understand reaction mechanisms. A multi-faceted analytical approach is often required for comprehensive characterization.[4]
| Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC-UV | Purity analysis, quantification of starting material, products, and impurities. | High | Excellent | Versatile for non-volatile and thermally labile compounds; robust and widely available.[4] | Requires chromophores for UV detection; derivatization may be needed for compounds without UV absorbance.[5] |
| GC-MS | Purity analysis, identification of volatile impurities and byproducts. | High | Good to Excellent | High separation efficiency; provides structural information through mass fragmentation.[6][7] | Requires derivatization for non-volatile sulfonyl chlorides; potential for thermal degradation of analytes.[1][4] |
| NMR Spectroscopy | Unambiguous structure elucidation, purity assessment, quantification (qNMR). | Moderate | Excellent (qNMR) | Provides detailed structural information; non-destructive; suitable for in-situ monitoring.[4][8] | Lower sensitivity compared to MS; higher equipment cost. |
| FTIR Spectroscopy | Functional group identification, real-time reaction monitoring (in-situ). | Very High | Semi-quantitative to Quantitative | Rapid and simple; excellent for tracking the disappearance of the sulfonyl chloride group; suitable for PAT.[9] | Provides limited structural information; complex mixtures can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight determination, impurity identification. | High | Good (with LC/GC) | Extremely sensitive; provides detailed fragmentation patterns for structural clues.[9] | Provides limited information on its own; most powerful when coupled with a separation technique.[4] |
Strategic Analytical Workflow
A logical workflow ensures that the right questions are answered efficiently. The process begins with reaction sampling and culminates in data-driven decisions for process optimization.
Caption: General workflow for monitoring a reaction of this compound.
Chromatographic Protocols: The Workhorse of Reaction Monitoring
Chromatographic methods are indispensable for separating and quantifying components within a complex reaction mixture.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for monitoring the consumption of the starting material and the formation of the desired product due to its robustness and applicability to a wide range of non-volatile compounds.[4]
Causality Behind Method Choices:
-
Reversed-Phase (RP-HPLC): This is the most common mode. The non-polar stationary phase (e.g., C18) effectively retains the relatively non-polar sulfonyl chloride and its derivatives, while a polar mobile phase (e.g., water/acetonitrile) elutes them.
-
UV Detection: The aromatic rings in the analyte and related compounds provide strong chromophores, making UV detection highly sensitive and suitable for quantification.[10]
-
Quenching: Due to the high reactivity of sulfonyl chlorides, reaction aliquots must be immediately quenched to stop the reaction and prevent degradation before analysis. A common method is to dilute the aliquot into the mobile phase or another suitable solvent.
Protocol: Monitoring a Sulfonamide Formation via RP-HPLC
-
Sample Preparation (Quenching): a. At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. b. Immediately dilute the aliquot into a pre-filled 1.5 mL HPLC vial containing 1.0 mL of acetonitrile. Cap and vortex. This immediately stops the reaction by dilution. c. Prepare a standard of this compound and the expected product at a known concentration in acetonitrile.
-
Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent ionization state of analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 0-15 min: 30% to 95% B; 15-17 min: 95% B; 17.1-20 min: 30% B | A gradient elution ensures that both polar and non-polar components are eluted with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | A small volume prevents column overloading. |
| Detector | UV at 254 nm | Wavelength where aromatic compounds typically have strong absorbance. |
-
Data Analysis: a. Identify peaks by comparing retention times with the prepared standards. b. Calculate the percent conversion by monitoring the decrease in the peak area of the starting material relative to an internal standard or by assuming the total peak area of relevant species remains constant.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally useful for identifying volatile impurities or byproducts.[6] However, the low volatility and thermal lability of sulfonyl chlorides necessitate derivatization to convert them into more stable and volatile compounds, typically sulfonamides.[1][4]
Protocol: Impurity Profiling via GC-MS with Derivatization
Caption: Derivatization workflow for GC-MS analysis of sulfonyl chlorides.
-
Sample Preparation (Derivatization): [4] a. Take a 100 µL aliquot of the quenched reaction mixture (from the HPLC prep). b. Add 800 µL of dichloromethane. c. Add 100 µL of a 10% solution of diethylamine in dichloromethane. d. Vortex the vial and let it stand for 10 minutes at room temperature to ensure complete conversion to the corresponding sulfonamide.
-
Instrumentation and Conditions: [6]
| Parameter | Setting | Rationale |
| GC Column | RTX-5MS (or similar), 30 m x 0.25 mm x 0.25 µm | A low-polarity column is suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas, standard for MS applications. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | Start at 100 °C, hold 1 min, ramp at 20 °C/min to 300 °C, hold 5 min | A temperature ramp is necessary to separate compounds with different boiling points. |
| MS Ion Source | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 50 - 450 m/z | Covers the expected mass range of the derivatized product and potential impurities. |
-
Data Analysis: a. Identify the main derivatized product by its mass spectrum. b. Search the mass spectra of unknown peaks against a commercial library (e.g., NIST) to tentatively identify impurities.
Spectroscopic Protocols: Unveiling Molecular Structure
Spectroscopic techniques provide invaluable information about molecular structure and can be adapted for real-time, in-situ monitoring.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation of the final product and key intermediates.[11][12] It can also be used quantitatively (qNMR) for purity assessment.
Causality Behind Method Choices:
-
Aprotic Solvents: Due to the high reactivity of the sulfonyl chloride group with protic solvents (like methanol or water), deuterated aprotic solvents such as CDCl₃, Acetone-d₆, or DMSO-d₆ must be used.[4]
-
¹H and ¹³C NMR: Together, these experiments provide a complete picture of the molecule's carbon-hydrogen framework, confirming connectivity and identifying the chemical environment of each atom.
Protocol: Structural Verification of a Purified Product
-
Sample Preparation: a. Dissolve approximately 10-20 mg of the purified, isolated product in ~0.7 mL of CDCl₃. b. Filter the solution through a small plug of glass wool into a clean NMR tube.
-
Data Acquisition: a. Acquire a ¹H NMR spectrum. Key signals for this compound derivatives will be in the aromatic region (7-8.5 ppm) and the methyl region (~2.5 ppm). b. Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
Data Interpretation: a. Correlate the observed chemical shifts, coupling constants, and integration values with the expected structure. b. Compare the spectra to those of the starting material to confirm the reaction has occurred at the desired position.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for identifying the presence or absence of the sulfonyl chloride functional group.[9] Its primary strength in reaction monitoring is its suitability for in-situ analysis using an Attenuated Total Reflectance (ATR) probe.
Characteristic Absorption Bands: [9]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S=O Asymmetric Stretch | 1370 - 1410 | Strong |
| S=O Symmetric Stretch | 1166 - 1204 | Strong |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
Protocol: In-Situ Monitoring with ATR-FTIR
-
Setup: a. Insert a clean, dry ATR probe directly into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture. b. Collect a background spectrum of the reaction mixture before the addition of this compound.
-
Data Acquisition: a. Initiate the reaction by adding the sulfonyl chloride. b. Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: a. Monitor the decrease in the intensity of the characteristic S=O stretching bands (around 1380 cm⁻¹ and 1180 cm⁻¹). b. Simultaneously, monitor the appearance of new bands corresponding to the product (e.g., N-H stretch for a sulfonamide, C-O stretch for a sulfonate ester). c. Plot the absorbance of a key peak (e.g., the S=O stretch) versus time to generate a real-time reaction kinetic profile.
Conclusion
The successful development and manufacturing of products derived from this compound hinges on a deep understanding of its reaction chemistry, which is only achievable through rigorous analytical monitoring. A combination of offline chromatographic techniques like HPLC and GC-MS provides the quantitative and impurity-profiling data necessary for quality control and batch release. Simultaneously, the integration of in-situ spectroscopic methods such as ATR-FTIR and flow NMR offers a real-time window into reaction kinetics, enabling true process understanding and optimization in line with modern PAT principles.[3][13] By selecting the appropriate technique and following validated protocols, researchers can ensure the development of robust, safe, and efficient chemical processes.
References
-
PubMed. (2024). Simultaneous chemo- and enantio-separation of 2-, 3- and 4-chloro-methcatinones by high-performance liquid chromatography-tandem mass spectrometry and its application to oral fluid samples. Available from: [Link]
-
ScholarWorks@GVSU. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Available from: [Link]
-
MDPI. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Available from: [Link]
-
ResearchGate. (n.d.). Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2017). NMR reaction monitoring in flow synthesis. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. Available from: [Link]
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
PubMed. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Available from: [Link]
-
Sask Polytech. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. Available from: [Link]
-
Organic Syntheses. (n.d.). methanesulfonyl chloride. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Available from: [Link]
-
ResearchGate. (n.d.). Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction. Available from: [Link]
-
ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available from: [Link]
-
OMICS International. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. Available from: [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]
-
The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. Available from: [Link]
-
ResearchGate. (n.d.). In Situ Sulfonated Mesoporous Polydivinylbenzene as a Solid Acid Catalyzed the Condensation of Phenol and Acetone. Available from: [Link]
-
MDPI. (n.d.). Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemithon.com [chemithon.com]
- 3. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. acdlabs.com [acdlabs.com]
- 10. Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems [mdpi.com]
- 11. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2,4-Dichloro-3-methylbenzenesulfonyl Chloride Synthesis
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, in-depth resource for troubleshooting and improving the yield of 2,4-dichloro-3-methylbenzenesulfonyl chloride. It is designed to move beyond simple procedural steps to explain the underlying scientific principles that govern reaction outcomes.
PART 1: CORE DIRECTIVE - A Structured Approach to Yield Improvement
The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, primarily proceeds via the chlorosulfonation of 2,4-dichloro-3-methyltoluene. Achieving high yields in this reaction is contingent on carefully controlling a number of critical parameters. This guide is structured to first address common, easily solvable issues in a Frequently Asked Questions format, followed by a more detailed Troubleshooting Guide for persistent problems.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Field-Proven Insights
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and industrially scalable method is the electrophilic aromatic substitution of 2,4-dichloro-3-methyltoluene using chlorosulfonic acid (ClSO₃H) as the sulfonating agent.[1]
Q2: My reaction mixture is turning dark and viscous. What's happening?
The formation of dark, tar-like substances is a common indicator of side reactions, often caused by excessive temperatures or prolonged reaction times.[2] This can lead to polysulfonation or oxidation of the starting material. Precise temperature control is crucial to minimize these degradation pathways.
Q3: I'm struggling with the formation of isomeric impurities. How can I improve regioselectivity?
The directing effects of the two chlorine atoms and the methyl group on the aromatic ring determine the position of the incoming sulfonyl chloride group. While the desired product is the 4-sulfonyl chloride, other isomers can form. To enhance regioselectivity, it is advisable to maintain a low reaction temperature, as this often favors the thermodynamically more stable product.
Q4: What are the critical safety measures when handling chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. An accessible quenching agent, such as a dilute sodium bicarbonate solution, should be on hand for accidental spills.
Troubleshooting Guide: A Deeper Dive into Yield Optimization
This section addresses specific experimental issues and provides detailed, evidence-based solutions.
Problem 1: Incomplete Conversion of Starting Material
Symptom: A significant amount of unreacted 2,4-dichloro-3-methyltoluene is recovered after the reaction work-up.
Root Causes and Corrective Actions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Chlorosulfonating Agent | The reaction stoichiometry dictates the amount of sulfonating agent required. An excess is often necessary to drive the reaction to completion. | Increase the molar ratio of chlorosulfonic acid to the starting material. Ratios of 3:1 to 5:1 are commonly employed to improve isolated yields.[1] |
| Low Reaction Temperature | The activation energy for the sulfonation may not be overcome at lower temperatures, resulting in a slow or stalled reaction. | Cautiously and incrementally increase the reaction temperature (e.g., in 5-10 °C steps) while monitoring the reaction's progress via TLC or GC. |
| Inadequate Mixing | Poor agitation in a heterogeneous reaction can lead to localized reagent depletion and an incomplete reaction. | Ensure vigorous and consistent stirring throughout the reaction to maintain homogeneity and promote efficient mass transfer between reactants. |
Experimental Protocol: Optimizing Reagent Stoichiometry
-
Set up a series of parallel reactions with varying molar equivalents of chlorosulfonic acid (e.g., 3, 4, and 5 equivalents) to one equivalent of 2,4-dichloro-3-methyltoluene.
-
Maintain a consistent temperature and reaction time across all experiments.
-
Upon completion, quench each reaction by carefully pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Analyze the organic extracts by GC-MS or ¹H NMR to quantify the conversion of the starting material and the formation of the desired product.
-
Select the molar ratio that provides the highest conversion without a significant increase in side products.
Troubleshooting Workflow: Low Conversion
Caption: A logical flow for addressing low starting material conversion.
Problem 2: Excessive Side Product Formation
Symptom: The crude product shows multiple spots on a TLC plate or complex, unidentifiable peaks in the ¹H NMR spectrum, making purification difficult.
Root Causes and Corrective Actions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Over-sulfonation (Disulfonation) | High temperatures and a large excess of chlorosulfonic acid can promote the addition of a second sulfonyl chloride group to the aromatic ring. | Reduce the reaction temperature and/or the molar ratio of the sulfonating agent. Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
| Hydrolysis of the Sulfonyl Chloride | The desired sulfonyl chloride product is susceptible to hydrolysis, which converts it to the corresponding sulfonic acid.[3][4] This is particularly problematic during the aqueous work-up. | Quench the reaction at low temperatures by pouring it onto crushed ice.[5] Minimize the product's contact time with water and use a non-polar organic solvent for extraction. The low solubility of sulfonyl chlorides in water can help protect them from hydrolysis.[6] |
| Oxidation of the Methyl Group | The presence of strong oxidizing conditions can lead to the oxidation of the benzylic methyl group. | Use high-purity starting materials and reagents. If oxidation persists, consider alternative, milder sulfonating agents. |
Reaction Pathways: Desired Product and Common Side Reactions
Caption: Visual representation of the desired reaction and potential side reactions.
Experimental Protocol: Minimizing Hydrolysis During Work-up
-
Prepare a quenching vessel containing a mixture of crushed ice and a saturated aqueous solution of sodium chloride.
-
Slowly and with vigorous stirring, add the reaction mixture to the ice-brine slurry.
-
Immediately following the quench, extract the product with a cold, non-polar organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with cold brine to remove any residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure, maintaining a low temperature to isolate the crude product.
By systematically addressing these common issues and understanding the chemical principles behind them, researchers can significantly improve both the yield and purity of this compound.
References
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). PubMed Central. [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). MPG.PuRe. [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Organic & Inorganic Au. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. [Link]
Sources
- 1. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Compounds from 2,4-Dichloro-3-methylbenzenesulfonyl Chloride
Welcome to the technical support guide for the purification of molecules synthesized using 2,4-Dichloro-3-methylbenzenesulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying sulfonamides, sulfonate esters, and related compounds derived from this versatile but highly reactive building block. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve your desired product purity and yield.
Understanding the Core Challenge: The Reactivity of Your Starting Material
The primary challenge in these purifications stems directly from the starting material itself. The sulfur atom in this compound is highly electrophilic, a feature enhanced by the two electron-withdrawing chlorine atoms on the aromatic ring. This high reactivity, while excellent for synthesis, makes the sulfonyl chloride exceptionally sensitive to nucleophiles, most notably water. The dominant and most common impurity you will face is the hydrolysis product, 2,4-Dichloro-3-methylbenzenesulfonic acid.[1][2][3] Therefore, every step of your reaction and workup must be designed to minimize water content.
Primary Impurity Profile & Removal Strategy
Before purification, it's critical to understand what you are trying to remove. Beyond your unreacted starting amine or phenol, the main impurities are typically those listed below.
| Impurity Name | Structure | Origin | Recommended Removal Strategy |
| 2,4-Dichloro-3-methylbenzenesulfonic acid | 2,4-Cl₂, 3-Me-Ph-SO₃H | Hydrolysis of the sulfonyl chloride by adventitious water during the reaction or workup.[2][3] | Highly polar and water-soluble. Removed by washing the crude solid with cold water or during an aqueous workup (extraction). |
| Unreacted this compound | 2,4-Cl₂, 3-Me-Ph-SO₂Cl | Incomplete reaction. | Can be hydrolyzed to the sulfonic acid during an aqueous workup. In non-aqueous workups, it can be separated by column chromatography. |
| Bis(2,4-dichloro-3-methylphenyl) sulfone | (2,4-Cl₂, 3-Me-Ph)₂SO₂ | A potential byproduct from the synthesis of the sulfonyl chloride itself (Friedel-Crafts type side reaction).[4][5] | Non-polar. Best removed by recrystallization or column chromatography. |
| Excess Base (e.g., Pyridine, Triethylamine) | Et₃N or Py | Used to scavenge HCl generated during the sulfonylation reaction. | Removed by washing with dilute acid (e.g., 1M HCl) during liquid-liquid extraction. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of these compounds in a practical question-and-answer format.
Section 1: Initial Workup & Recrystallization
Question 1: My reaction is complete. What is the most effective and straightforward initial purification step?
For most sulfonamides derived from this reagent, which are typically crystalline solids, the most robust method is a direct precipitation and wash, followed by recrystallization.[6][7]
-
Expert Insight: The rationale for this approach is based on the significant polarity difference between your desired product (a neutral, moderately polar sulfonamide) and the primary impurity (the highly polar, water-soluble sulfonic acid). Pouring the reaction mixture into a large volume of ice-cold water simultaneously quenches the reaction, precipitates the crude product, and dissolves the sulfonic acid byproduct and any remaining base hydrochloride salts.[6][7]
A typical workflow is as follows:
-
Slowly pour the completed reaction mixture into a beaker containing a large volume of vigorously stirred ice-water (at least 10x the volume of the reaction solvent).
-
Continue stirring for 15-30 minutes to allow for complete precipitation and crystal growth.
-
Collect the resulting solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs at a neutral pH. This step is critical for removing the sulfonic acid.
-
Air dry the crude solid on the filter paper. The product is now ready for recrystallization.
Question 2: I've isolated my crude solid, but what is the best solvent for recrystallization?
For sulfonamides derived from 2,4-dichlorobenzenesulfonyl chloride analogs, the most consistently successful solvent system reported in the literature is dilute ethanol (ethanol/water).[6][7]
-
Causality: Ethanol is a good choice because it typically solubilizes the sulfonamide product well at elevated temperatures but has lower solubility at room temperature or upon cooling. The addition of water as an anti-solvent further decreases the product's solubility, promoting crystallization while keeping more polar impurities dissolved. Less polar impurities, like the sulfone byproduct, may be less soluble and can sometimes be removed with a hot filtration step if necessary.
Protocol 1: Recrystallization from Dilute Ethanol
-
Place the crude, dry solid in an Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to fully dissolve the solid at the boiling point.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few more minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
To the hot, clear filtrate, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow the cooling rate.
-
Once at room temperature, place the flask in an ice bath to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol/water.
Question 3: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" is a common problem that occurs when a compound comes out of solution at a temperature above its melting point. This is often due to using a solvent that is too non-polar or a crude product that is highly impure.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add more of the primary solvent (e.g., ethanol) until the solution is clear. Proceed with the slow cooling process again.
-
Lower the Crystallization Temperature: Switch to a solvent system with a lower boiling point. For example, trying an isopropanol/water or acetone/water mixture might be effective.
-
Induce Crystallization: Scratch the inside of the flask at the surface of the liquid with a glass rod or add a seed crystal of the pure compound.
-
Pre-Purify: If the crude material is very impure, the impurities can suppress crystallization. In this case, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
-
Caption: Workflow for selecting a primary purification strategy.
Section 2: Column Chromatography
Question 4: Recrystallization failed or my product is an oil. How do I develop a column chromatography method?
Column chromatography is the go-to method for purifying non-crystalline products or for separating compounds with very similar polarities. The key to success is preliminary analysis by Thin Layer Chromatography (TLC).
-
Expert Insight: The 2,4-dichloro-3-methylphenylsulfonamide/sulfonate core is moderately polar. The polarity can vary significantly based on the amine or phenol it is attached to. Therefore, a universal solvent system does not exist, and TLC is essential to find the right conditions for your specific compound.
Protocol 2: Developing a Column Chromatography Method
-
Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is the most common and effective choice for this class of compounds.
-
TLC Analysis:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems of varying polarity. Good starting points are mixtures of Hexane and Ethyl Acetate.
-
Goal: Find a solvent system where your desired product has an Rf value of 0.2 - 0.4 . This Rf provides the best balance between resolution and elution time on a column.
-
| Example TLC Solvent Systems (Hexane:Ethyl Acetate) | Polarity | Typical Compound Type |
| 9:1 | Low | Very non-polar products (e.g., sulfonate esters of simple phenols). |
| 4:1 | Medium-Low | Products of intermediate polarity. A good starting point for many sulfonamides. |
| 2:1 | Medium | More polar products (e.g., sulfonamides derived from polar amines). |
| 1:1 | Medium-High | Very polar products. |
-
Column Packing & Elution:
-
Pack a glass column with silica gel using the chosen solvent system (as a slurry).
-
Load your crude product onto the column (adsorbed onto a small amount of silica for best results).
-
Elute the column with the solvent system determined by TLC, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Question 5: My product is co-eluting with an impurity on the column. What are my options?
Co-elution happens when the polarity difference between your product and an impurity is insufficient in the chosen solvent system.
-
Troubleshooting Steps:
-
Change Solvent Selectivity: The most powerful technique is to change the nature of the polar solvent in your eluent. While maintaining a similar overall polarity (i.e., achieving a similar Rf for your main spot), switching solvents can alter the specific interactions with the silica surface and resolve the co-eluting spots.
-
If using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane or Hexane/Diethyl Ether .
-
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities first. Then, gradually increase the percentage of the polar solvent to elute your desired compound, leaving more polar impurities on the column.
-
Consider an Alternative Stationary Phase: In difficult cases, switching to a different stationary phase like alumina (neutral or basic) may provide the different selectivity needed for separation.
-
Caption: Troubleshooting flowchart for low recrystallization yield.
References
- Benchchem. (2025). Byproduct identification and removal in sulfonamide synthesis.
-
Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1520. [Link]
- Synthesis of sulfonyl chloride substr
-
Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. [Link]
-
Vliet, E. B. (n.d.). methanesulfonyl chloride. Organic Syntheses. [Link]
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.).
- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride. (n.d.).
-
Gowda, B. T., Foro, S., & Fuess, H. (2011). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2893. [Link]
- Purification of p (nu-acetyl amino) benzene sulfonyl chloride. (n.d.).
-
Vizgert, R. V., & Maksimenko, N. N. (2015). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
-
Supuran, C. T. (2018). Organic Synthesis of Substituted Chlorinated Benzenesulfonamides as Selective Inhibitors of Several CA Isoforms. ResearchGate. [Link]
-
Gecse, Z., Rippel, K., & Ilisz, I. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
-
Graf, R. (n.d.). A. - β-Isovalerolactam-N-sulfonyl chloride. Organic Syntheses. [Link]
-
Gemoets, H. P. L., La-Venia, A., & McQuade, D. T. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]
-
Fochi, M., & Bernardi, L. (2020). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. [Link]
-
Saeed, S., Rashid, N., & Wong, W.-T. (2011). 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o199. [Link]
- Benchchem. (2025). Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Reactions with 2,4-Dichloro-3-methylbenzenesulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,4-dichloro-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sterically demanding reagent. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction with this compound so slow or failing to proceed to completion?
Answer:
The primary reason for sluggish or incomplete reactions with this reagent is significant steric hindrance around the electrophilic sulfur atom.[1][2] The sulfonyl chloride group is flanked by two substituents in the ortho positions: a chlorine atom at C2 and a methyl group at C3. These groups create a crowded environment that physically blocks the approach of nucleophiles, such as amines or alcohols.[1][2]
This "steric shielding" increases the activation energy of the reaction, meaning more energy is required for the nucleophile to successfully attack the sulfur atom. While electronic effects from the chlorine atoms make the sulfur atom highly electrophilic, the physical barrier presented by the ortho substituents is often the rate-limiting factor.
Q2: I'm trying to synthesize a sulfonamide with a bulky secondary amine, but the yield is very low. What can I do to improve it?
Answer:
Synthesizing sulfonamides from sterically hindered components is a classic challenge. Low yields are common when both the sulfonyl chloride and the amine nucleophile are bulky. A systematic approach to optimization is required.
| Strategy | Key Parameter | Recommended Conditions & Rationale |
| 1. Forcing Conditions | Temperature & Time | Increase Temperature: Elevating the reaction temperature (e.g., refluxing in a higher-boiling solvent like DMF or 1,4-dioxane) provides the necessary thermal energy to overcome the activation barrier imposed by steric hindrance.[3] Extend Reaction Time: Monitor the reaction by TLC or LC-MS; hindered reactions can often require 24-48 hours to reach completion. |
| 2. Base Optimization | Choice of Base | The base scavenges the HCl byproduct. For hindered reactions, a standard base like triethylamine may not be sufficient. Switch to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a hindered base like 2,6-lutidine to promote the reaction without competing as a nucleophile.[3] |
| 3. Nucleophilic Catalysis | Catalyst Addition | 4-Dimethylaminopyridine (DMAP): Adding catalytic DMAP (5-20 mol%) is highly effective. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP-pyridinium salt.[4] This intermediate is much more electrophilic than the starting sulfonyl chloride, accelerating the subsequent attack by the hindered amine.[4][5][6] See Protocol 2 below. |
| 4. High Pressure | Reaction Pressure | Applying high hydrostatic pressure (e.g., 8–15 kbar) can dramatically accelerate reactions with large negative activation volumes, which is typical for sterically hindered transformations.[7] High pressure forces the reacting molecules into closer proximity, overcoming steric repulsion and lowering the transition state energy.[7][8] This specialized technique can enable reactions that are otherwise impossible at atmospheric pressure. |
Q3: I'm attempting to form a sulfonate ester with a hindered tertiary alcohol and see no product. What should I try?
Answer:
This is an even more challenging transformation due to the lower nucleophilicity of alcohols compared to amines, especially hindered tertiary alcohols. Standard conditions will almost certainly fail.
The most effective and widely adopted solution is the use of a nucleophilic catalyst. 1-Methylimidazole (MI) and 4-Dimethylaminopyridine (DMAP) are excellent catalysts for the tosylation and sulfonylation of sterically hindered alcohols.[6]
Mechanism of Action (DMAP):
-
DMAP attacks the sulfonyl chloride to form a reactive N-sulfonylpyridinium salt intermediate.
-
This intermediate is highly activated towards nucleophilic attack.
-
The hindered alcohol, although a poor nucleophile, can now effectively attack the activated sulfur center to form the sulfonate ester, regenerating the DMAP catalyst.[4]
For a practical methodology, please refer to Protocol 2 , which is applicable to both hindered amines and alcohols.
Q4: What are the common side reactions and how can they be minimized?
Answer:
Careful control of reaction conditions is key to minimizing byproducts.
-
Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid.
-
Solution: Always use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Bis-sulfonylation of Primary Amines: Primary amines have two N-H bonds and can potentially react with two equivalents of the sulfonyl chloride, especially if an excess of the sulfonylating agent and a strong base are used.
-
Solution: Use a 1:1 or slight excess (1.1:1) stoichiometry of the amine to the sulfonyl chloride.[3] Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations.
-
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis with a Primary Amine
This protocol is a starting point and may require optimization based on the specific amine used.[9]
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Protocol 2: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Amine or Alcohol
This protocol is specifically designed to overcome significant steric hindrance.[4][6]
-
Materials:
-
This compound (1.0 eq)
-
Hindered amine or alcohol (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Anhydrous Pyridine (as solvent and base)
-
-
Procedure:
-
Reaction Setup: In a dry, oven-dried flask under a nitrogen atmosphere, dissolve the hindered amine or alcohol (1.2 eq) and DMAP (0.2 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add solid this compound (1.0 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. For highly hindered substrates, gentle heating (40-50 °C) may be required. Stir for 12-48 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and carefully pour it into a beaker of ice water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Washing: Combine the organic layers and wash extensively with 1M CuSO₄ solution (to remove pyridine), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired sulfonamide or sulfonate ester.
-
References
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Demchuk, O. M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1433. [Link]
-
Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3103. [Link]
-
Bar-Eli, K., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
-
Chen, J., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Organic Letters, 25(34), 6394–6399. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
-
Gowda, B. T., et al. (2011). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o221. [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
-
MDPI. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]
-
Barde, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 846–853. [Link]
-
Demchuk, O. M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. [Link]
-
Török, B., & Török, M. (2013). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Current Organic Chemistry, 17(13), 1358–1373. [Link]
-
Rueter, J. K., & Ghorai, S. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Letters in Organic Chemistry, 9(10), 717–721. [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Smith, C. R., et al. (2016). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Organic Letters, 18(15), 3774–3777. [Link]
-
UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. [Link]
-
Wang, S., et al. (2021). Chemical Synthesis Driven by High Pressure. CCS Chemistry, 3(1), 1-17. [Link]
-
Organic Chemistry. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
-
ResearchGate. (2011). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
ResearchGate. (2019). Enantioselective S‐Alkylation of Sulfenamides by Phase‐Transfer Catalysis. [Link]
-
Du, D.-M., et al. (2011). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 27(1), 55-59. [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions with 2,4-Dichloro-3-methylbenzenesulfonyl Chloride
Welcome to the technical support center for 2,4-Dichloro-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why reactions may fail and how to systematically troubleshoot them. Our approach is grounded in chemical principles to empower you to optimize your synthetic outcomes.
Core Characteristics and Safety First
This compound is a highly reactive electrophile, making it an excellent reagent for the synthesis of a wide array of sulfonamides and sulfonate esters. However, this reactivity also demands careful handling and specific reaction conditions to prevent degradation and side reactions.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₃O₂S | [1] |
| Molecular Weight | 259.53 g/mol | [1] |
| Appearance | White to light beige crystalline powder | |
| Melting Point | 70-73 °C | [1] |
| Sensitivity | Highly moisture sensitive | [1] |
Critical Safety Precautions:
This compound is corrosive and causes severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[3] Always handle this reagent inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: My reaction shows no conversion of starting material. What is the most likely cause?
A: The most common culprit for a complete lack of reactivity is the degradation of the this compound, primarily through hydrolysis. This reagent is highly sensitive to moisture and will readily react with water to form the corresponding and unreactive 2,4-dichloro-3-methylbenzenesulfonic acid.[5] Ensure your solvent and amine/alcohol are anhydrous and that the reaction is performed under a dry, inert atmosphere. It is also crucial to verify the quality of the sulfonyl chloride, as improper storage can lead to decomposition.
Q2: My reaction yield is very low. What are the key parameters to optimize?
A: Low yields can stem from several factors. Beyond reagent degradation (see Q1), consider the following:
-
Base Selection: The choice of base is critical. It must be strong enough to neutralize the HCl byproduct but should not introduce competing side reactions. Tertiary amines like triethylamine or pyridine are common choices. For less reactive nucleophiles, a stronger, non-nucleophilic base like DBU may be necessary.
-
Nucleophile Reactivity: Sterically hindered or electronically poor amines and alcohols will react more slowly. These may require more forcing conditions, such as elevated temperatures or the use of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Reaction Temperature: Many sulfonylation reactions proceed well at room temperature. However, if you are working with a less reactive nucleophile, gentle heating may be required. Monitor the reaction for potential decomposition at higher temperatures.
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?
A: The formation of multiple products often points to side reactions. The most common include:
-
Hydrolysis Product: As mentioned, the sulfonic acid resulting from hydrolysis of the starting material is a frequent impurity.
-
Bis-sulfonylation: Primary amines can react twice with the sulfonyl chloride, especially if an excess of the electrophile and a strong base are used, leading to the formation of a di-sulfonylated amine.
-
Disulfone Formation: Under certain reductive conditions, sulfonyl chlorides can lead to the formation of disulfones, though this is less common in standard sulfonylation reactions.[6]
Q4: How should I purify my final product?
A: Purification strategies depend on the properties of the product.
-
Precipitation/Recrystallization: Many sulfonamides are solids with moderate to low solubility in aqueous media. A common workup involves quenching the reaction mixture with ice-cold water, which often precipitates the crude product.[7] The solid can then be collected by filtration and recrystallized from a suitable solvent system, such as ethanol/water.[7]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective at removing impurities, flash column chromatography on silica gel is a standard method.[8] A gradient of ethyl acetate in hexanes is a common eluent system.
In-Depth Troubleshooting Guides
Guide 1: Failed Sulfonamide Synthesis
The reaction of this compound with a primary or secondary amine is a cornerstone application. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom.
reagents [label="this compound + R₂NH"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Sulfonamide + HCl"];
reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Chloride Elimination"]; }
Standard Protocol:
-
Dissolve the amine (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Workflow:
start [label="Reaction Failed\n(Low/No Yield)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Quality\n(Anhydrous, Purity)"]; check_conditions [label="Review Reaction Conditions\n(Base, Solvent, Temp)"]; weak_nucleophile [label="Is Nucleophile Weak?\n(Sterically Hindered/Electron Poor)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_temp [label="Increase Temperature\n(e.g., to 40°C or reflux)"]; add_catalyst [label="Add Catalyst\n(e.g., DMAP)"]; stronger_base [label="Use Stronger Base\n(e.g., DBU)"]; side_products [label="Side Products Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_stoichiometry [label="Adjust Stoichiometry\n(e.g., reduce sulfonyl chloride)"]; purification [label="Optimize Purification\n(Recrystallization, Chromatography)"]; success [label="Successful Reaction", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_reagents; check_reagents -> check_conditions; check_conditions -> weak_nucleophile; weak_nucleophile -> increase_temp [label="Yes"]; weak_nucleophile -> side_products [label="No"]; increase_temp -> add_catalyst; add_catalyst -> stronger_base; stronger_base -> success; side_products -> optimize_stoichiometry [label="Yes"]; side_products -> purification [label="No"]; optimize_stoichiometry -> purification; purification -> success; }
Problem: No reaction, starting material recovered.
-
Causality: This strongly suggests an issue with reagent quality or reaction conditions that are too mild. The steric hindrance from the 3-methyl group and the electron-withdrawing nature of the two chloro groups can slightly decrease the reactivity of the sulfonyl chloride compared to simpler analogues. If the amine is also sterically hindered or electron-deficient, the activation energy for the reaction may not be overcome at room temperature.
-
Solutions:
-
Confirm Reagent Integrity: Test the sulfonyl chloride with a simple, reactive amine like benzylamine in a small-scale reaction to confirm its activity.
-
Increase Reaction Temperature: Gently heat the reaction mixture to 40-50 °C. For very unreactive amines, refluxing in a higher-boiling solvent like acetonitrile might be necessary.
-
Add a Nucleophilic Catalyst: Add a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP). DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is then more readily attacked by the amine.
-
Problem: Low yield with significant starting material remaining.
-
Causality: This indicates an incomplete reaction. The base may be insufficient to drive the reaction to completion, or the reaction time may be too short.
-
Solutions:
-
Optimize Base: Ensure at least one equivalent of base is used to neutralize the generated HCl. For amine hydrohalide salts as starting materials, two equivalents of base are necessary.
-
Extend Reaction Time: Monitor the reaction over a longer period (up to 24 hours).
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents are generally preferred. For sluggish reactions, switching from dichloromethane to a more polar aprotic solvent like acetonitrile or DMF can be beneficial.
-
Problem: Formation of a di-sulfonated byproduct with a primary amine.
-
Causality: After the initial sulfonamide is formed, the remaining N-H proton is acidic and can be deprotonated by the base. This generates a sulfonamidate anion that can react with a second molecule of the sulfonyl chloride. This is more likely with an excess of sulfonyl chloride and a strong base.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to ensure the latter is the limiting reagent.
-
Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution at 0 °C to maintain a low instantaneous concentration of the electrophile.
-
Weaker Base: Consider using a less potent base, such as pyridine, which is less likely to deprotonate the resulting sulfonamide.
-
reagent [label="2,4-Dichloro-3-methyl-\nbenzenesulfonyl chloride"]; hydrolysis [label="Hydrolysis Product\n(Sulfonic Acid)"]; bis_sulfonylation [label="Bis-sulfonylation Product\n(with Primary Amine)"];
reagent -> hydrolysis [label="+ H₂O"]; reagent -> bis_sulfonylation [label="+ R-NH-SO₂-Ar\n(in excess base)"]; }
Guide 2: Failed Sulfonate Ester Synthesis
The synthesis of sulfonate esters follows a similar mechanism to sulfonamide formation, with an alcohol acting as the nucleophile. However, alcohols are generally less nucleophilic than amines, often requiring more carefully optimized conditions.
Recommended Reaction Conditions for Different Nucleophiles:
| Nucleophile Type | Recommended Base | Solvent | Temperature | Notes |
| Primary Amines | Triethylamine, Pyridine | DCM, THF, CH₃CN | 0 °C to RT | Generally straightforward. |
| Secondary Amines | Triethylamine, DBU | DCM, THF, CH₃CN | RT to 40 °C | Can be slower due to steric hindrance. |
| Anilines | Pyridine, Triethylamine | DCM, Pyridine | RT to Reflux | Electron-withdrawing groups on the aniline will decrease reactivity. |
| Primary Alcohols | Pyridine, DMAP (cat.) | DCM, Pyridine | 0 °C to RT | Pyridine often serves as both base and solvent. |
| Secondary Alcohols | DBU, DMAP (cat.) | DCM, CH₃CN | RT to Reflux | May require stronger base and elevated temperatures. |
| Phenols | K₂CO₃, Cs₂CO₃, Pyridine | Acetone, DMF, Pyridine | RT to 60 °C | Often requires a stronger base to deprotonate the phenol. |
Problem: No reaction with a secondary alcohol.
-
Causality: Secondary alcohols are both sterically hindered and less nucleophilic than primary alcohols. The combination of a hindered alcohol and the substituted sulfonyl chloride makes this reaction particularly challenging. A simple tertiary amine base like triethylamine is often insufficient to promote the reaction effectively.
-
Solutions:
-
Use a Stronger Base/Catalyst System: The combination of a catalytic amount of DMAP with a strong, non-nucleophilic base like DBU is often effective.
-
Pre-form the Alkoxide: In an anhydrous solvent like THF, treat the alcohol with a strong base such as sodium hydride (NaH) to form the more nucleophilic alkoxide in situ before adding the sulfonyl chloride at 0 °C. Caution: NaH is highly reactive and must be handled with care.
-
Increase Temperature: Heating the reaction mixture can help overcome the activation barrier.
-
Problem: Product decomposes during workup or purification.
-
Causality: Sulfonate esters, particularly those derived from hindered alcohols, can be susceptible to elimination or hydrolysis under harsh acidic or basic conditions during workup.
-
Solutions:
-
Mild Workup: Use a mild aqueous quench, such as saturated ammonium chloride, instead of strong acids or bases. Minimize contact time with the aqueous phase.
-
Avoid High Temperatures: Concentrate the product under reduced pressure at low temperatures. If column chromatography is necessary, consider running the column at a lower temperature if the product is particularly labile.
-
Alternative Purification: If the product is sensitive to silica gel, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).
-
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly increase the success rate of your reactions with this compound.
References
-
Savitha, G. & Gowda, B. T. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1520. [Link]
-
OECD SIDS. (2004). 4-METHYLBENZENESULFONYL CHLORIDE. UNEP Publications. [Link]
- Tianjin Ruiling Chem Co Ltd. (2018). Preparation method of 2,4-disubstituted benzenesulfonyl chloride.
-
Kharasch, N., & McQuarrie, D. P. (1953). 2,4-DINITROBENZENESULFENYL CHLORIDE. Organic Syntheses, 33, 33. [Link]
-
Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]
- Zhang, Y. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Savitha, G., & Gowda, B. T. (2010). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1521. [Link]
-
Singer, S. J. (1967). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 47, 107. [Link]
-
Request PDF. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Fisher Scientific. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97%. [Link]
-
Supporting Information for Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Adams, R., & Marvel, C. S. (1921). BENZENESULFONYL CHLORIDE. Organic Syntheses, 1, 21. [Link]
- Google Patents.
-
Canadian Journal of Chemistry. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]
-
Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o351. [Link]
Sources
- 1. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.no [fishersci.no]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Removal of Unreacted 2,4-Dichloro-3-methylbenzenesulfonyl Chloride
Welcome to the technical support guide for managing and removing unreacted 2,4-Dichloro-3-methylbenzenesulfonyl chloride from your reaction mixtures. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this reactive intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate challenges, optimize your workflow, and ensure the purity of your final compound.
Part 1: Foundational Understanding & Safety (FAQs)
This section addresses the most common initial questions regarding the handling and necessity of removing this specific sulfonyl chloride.
Q1: Why is the complete removal of unreacted this compound so critical?
A: Complete removal is paramount for several reasons rooted in its chemical reactivity.[1]
-
High Reactivity: Sulfonyl chlorides are potent electrophiles.[2] If left in the mixture, this compound can react with nucleophilic solvents (e.g., methanol or ethanol used in chromatography or recrystallization), subsequent reagents, or even the desired product itself, leading to complex impurity profiles.[1]
-
Hydrolysis and Acidity: The reagent readily hydrolyzes in the presence of water to form the corresponding 2,4-dichloro-3-methylbenzenesulfonic acid and hydrochloric acid (HCl).[1] These acidic byproducts can degrade acid-sensitive functional groups on your target molecule, complicating purification and reducing yield.[1]
-
Analytical Interference: Its presence can interfere with analytical techniques like NMR and LC-MS, making the characterization of the final product difficult.
-
Downstream Process Failure: Residual sulfonyl chloride can poison catalysts or interfere with subsequent synthetic steps.
Q2: What are the primary hazards I should be aware of when working with this reagent and planning its removal?
A: Safety is non-negotiable. This compound, like other sulfonyl chlorides, presents significant hazards.
-
Corrosivity: It is a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[3]
-
Exothermic Reactivity: Its reaction with water and other nucleophiles (including bases used for quenching) is highly exothermic.[3][4] Uncontrolled addition of a quenching agent to a concentrated mixture can lead to a violent, runaway reaction.
-
Toxic Fumes: The hydrolysis process generates corrosive HCl gas.[3] Decomposition can also release toxic sulfur dioxide.[3]
Mandatory Personal Protective Equipment (PPE) includes:
-
Tightly fitting safety goggles and a full-face shield.[3]
-
Chemical-resistant gloves (e.g., nitrile).[3]
-
A chemical-resistant lab coat or apron.[3]
-
All manipulations must be performed within a certified chemical fume hood.[3]
Part 2: Core Removal Strategies & Protocols
Here, we detail the most effective and commonly employed methods for eliminating residual this compound. The choice of method depends on the stability of your product, the reaction scale, and the desired purity.
Method 1: Aqueous Basic Quench & Extractive Workup
This is the most robust and widely used method for products that are stable to mild aqueous base. The principle is to intentionally hydrolyze the sulfonyl chloride to its sulfonic acid, which is then deprotonated to form a highly water-soluble salt, allowing for easy separation via liquid-liquid extraction.[5]
Causality: By converting the organic-soluble sulfonyl chloride into a water-soluble sulfonate salt, we fundamentally change its physical properties to facilitate its removal from the organic phase containing the desired product.[5]
Caption: Workflow for Aqueous Basic Quench.
Experimental Protocol:
-
Cooling: Once the primary reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction vessel to 0 °C in an ice/water bath. This is a critical step to manage the exothermic nature of the quench.[6]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled, stirring reaction mixture.[5][6] Monitor for CO₂ gas evolution. Continue the slow addition until gas evolution ceases, which indicates the neutralization is complete.[4]
-
Stirring: Allow the biphasic mixture to stir vigorously for 30-60 minutes at room temperature to ensure all the sulfonyl chloride has been hydrolyzed.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, and finally with brine to aid in drying.[1]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
Method 2: Polymer-Bound Scavenger Resins
This method is ideal for products that are sensitive to aqueous or basic conditions, or for applications in parallel synthesis where a simplified, filtration-based workup is advantageous.[6] The scavenger resin is typically silica or polystyrene functionalized with nucleophilic groups (e.g., amines) that covalently bind to the sulfonyl chloride.
Causality: The unreacted electrophile is sequestered from the solution by reacting it with a solid-supported nucleophile. The desired product remains in solution, and purification is achieved by simple filtration.[5][6]
Sources
Technical Support Center: Stability of 2,4-Dichloro-3-methylbenzenesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,4-Dichloro-3-methylbenzenesulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this reagent under common reaction conditions. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the success of your experiments.
Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions our team receives regarding the handling, storage, and reaction stability of aryl sulfonyl chlorides, with a specific focus on this compound.
Q1: What are the primary stability concerns when working with this compound?
A: The stability of this compound is primarily influenced by three factors: moisture, temperature, and the presence of nucleophiles. The sulfonyl chloride functional group is highly electrophilic and susceptible to degradation through several pathways.
-
Moisture Sensitivity (Hydrolysis): This is the most common issue. The compound readily reacts with water to form the corresponding 2,4-dichloro-3-methylbenzenesulfonic acid, which is typically unreactive in subsequent steps and reduces your yield.[1][2][3] The reagent is listed as moisture-sensitive.[4]
-
Thermal Decomposition: Like many sulfonyl chlorides, it can decompose upon heating.[1][5] Decomposition can be accelerated at temperatures above 100 °C, leading to the extrusion of sulfur dioxide (SO₂) and the formation of chlorinated byproducts.[5][6]
-
Nucleophilic Attack: While reaction with a target nucleophile (like an amine or alcohol) is desired, the reagent can also react with other nucleophiles present in the reaction mixture, including certain solvents, bases, or even impurities.
Q2: How can I prevent hydrolysis of the sulfonyl chloride during my experiment?
A: Preventing hydrolysis is critical for achieving high yields. The key is to maintain strictly anhydrous (water-free) conditions throughout your experiment.
-
Use Anhydrous Solvents: Employ freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation).
-
Work Under an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[3] This prevents atmospheric moisture from entering the reaction vessel.
-
Dry Reagents and Glassware: Ensure all other reagents are anhydrous and that glassware is flame-dried or oven-dried immediately before use.
Q3: What are the recommended storage conditions for this compound?
A: Proper storage is essential for maintaining the reagent's integrity. It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.[4] A desiccator or a glovebox is an ideal environment. Long-term storage at room temperature is acceptable if the container is properly sealed against moisture.
Q4: Can my choice of solvent or base negatively impact the stability of the sulfonyl chloride?
A: Absolutely. The choice of solvent and base is a critical experimental parameter.
-
Solvents: Avoid protic solvents like alcohols unless they are the intended reactant, as they will react to form sulfonate esters. Some polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), can act as donor solvents and may react with or promote the decomposition of sulfonyl chlorides.[1] Dichloromethane, acetonitrile, and tetrahydrofuran (THF) are generally safe choices when anhydrous.[3]
-
Bases: The base is typically used to neutralize the HCl generated during the reaction.[3] It is crucial to use a non-nucleophilic base, such as triethylamine or pyridine. Using a nucleophilic base can lead to competitive reactions where the base itself attacks the sulfonyl chloride.
Q5: Is Nucleophilic Aromatic Substitution (SNAr) a significant risk with this reagent?
A: Yes, it can be a competing pathway. The aromatic ring of this compound is electron-deficient due to the presence of two chlorine atoms and the strongly electron-withdrawing sulfonyl chloride group. This activates the ring for potential SNAr reactions, especially with potent nucleophiles or at elevated temperatures.[3] The desired reaction at the sulfur center is generally much faster, but SNAr should be considered a potential side reaction if unexpected byproducts are observed.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during reactions involving this compound.
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Low or no yield of the desired product; presence of a water-soluble byproduct. | Hydrolysis. The sulfonyl chloride has degraded into its corresponding sulfonic acid due to moisture.[2][3] | Implement stricter anhydrous techniques. Flame-dry all glassware, use freshly opened or distilled anhydrous solvents, and run the reaction under a nitrogen or argon atmosphere to prevent moisture ingress.[3] |
| Reaction mixture turns dark or chars upon heating. | Thermal Decomposition. The reagent is degrading at the reaction temperature, likely extruding SO₂.[5][6] | Reduce the reaction temperature. Most sulfonylation reactions proceed well at 0 °C to room temperature. If heating is necessary, apply it cautiously and monitor for color changes. |
| Multiple spots on TLC/LCMS, including products of unexpected mass. | Side reactions with solvent or base. A nucleophilic solvent or base may be competing with your primary nucleophile. | Re-evaluate your choice of reagents. Switch to a non-nucleophilic base (e.g., triethylamine) and an inert aprotic solvent (e.g., dichloromethane, THF).[3] |
| Reaction fails to go to completion, even with excess nucleophile. | Poor reagent quality. The starting sulfonyl chloride may have already hydrolyzed during storage. | Verify reagent purity. Use a freshly opened bottle or purify the reagent if necessary. Consider running a quick stability test (see Protocol 2) before a large-scale reaction. |
Visualized Workflows and Degradation Pathways
Degradation Pathways
The following diagram illustrates the primary competition between the desired nucleophilic substitution and the most common degradation pathway, hydrolysis.
Caption: Primary reaction pathways for the sulfonyl chloride.
Decision-Making for a Stable Reaction Setup
This workflow guides the selection of appropriate reaction conditions to maximize stability and yield.
Caption: Decision workflow for stable reaction setup.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a robust, step-by-step method for reacting this compound with a primary or secondary amine while minimizing degradation.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, 1.5 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane, DCM)
-
Flame-dried, round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble the flame-dried flask under a positive pressure of inert gas.
-
Nucleophile and Base Addition: Dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This minimizes potential exotherms and reduces side reactions.
-
Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 20-30 minutes. A slow addition rate is crucial for controlling the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Workup: Once the reaction is complete, quench by adding deionized water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Rapid Stability Assessment in a Chosen Solvent
This protocol allows you to quickly assess the stability of the sulfonyl chloride in your specific solvent system before committing to a large-scale reaction.
Materials:
-
This compound (~25 mg)
-
Deuterated solvent of choice (e.g., CDCl₃, Acetone-d₆; must be anhydrous)
-
NMR tube
-
Internal standard (optional, e.g., mesitylene)
Procedure:
-
Sample Preparation: In a dry environment (e.g., a glovebox), accurately weigh the sulfonyl chloride and dissolve it in the chosen anhydrous deuterated solvent in an NMR tube.
-
Initial Scan (t=0): Immediately acquire a proton (¹H) NMR spectrum. Note the characteristic peaks for the aromatic and methyl protons of the sulfonyl chloride.
-
Incubation: Let the NMR tube stand at your intended reaction temperature (e.g., room temperature).
-
Time-Point Scans: Acquire subsequent ¹H NMR spectra at various time points (e.g., t = 1 hour, 4 hours, 24 hours).
-
Analysis: Compare the spectra over time. The appearance of new peaks or a decrease in the integration of the starting material's peaks indicates decomposition. The formation of the sulfonic acid will result in noticeable shifts in the aromatic proton signals. This provides a semi-quantitative measure of the compound's stability under your proposed conditions.
References
- Sulfuryl chloride - Wikipedia. (URL: )
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (URL: [Link])
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (URL: [Link])
-
Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. (URL: [Link])
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (URL: [Link])
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (URL: [Link])
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (URL: [Link])
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. (URL: [Link])
-
Sulfuryl chloride - chemeurope.com. (URL: [Link])
-
2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC - NIH. (URL: [Link])
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed Central. (URL: [Link])
-
Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. (URL: [Link])
-
21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (URL: [Link])
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (URL: [Link])
-
β-Isovalerolactam-N-sulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])
Sources
Technical Support Center: Influence of Base on 2,4-Dichloro-3-methylbenzenesulfonyl Chloride Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2,4-dichloro-3-methylbenzenesulfonyl chloride in your experiments. Understanding the critical role of the base in these reactions is paramount to achieving desired outcomes, minimizing side products, and ensuring reproducibility.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during sulfonylation reactions with this compound, with a focus on how the choice of base can be both the cause and the solution.
Issue 1: Low or No Product Yield
Question: My sulfonylation reaction with an alcohol/amine substrate is showing very low conversion to the desired product. What are the likely causes related to the base?
Answer: Low or non-existent yield is a frequent challenge, often pointing to issues with reactivity, reaction conditions, or reagent stability. The base plays a pivotal role in these factors.
Probable Causes & Step-by-Step Solutions:
-
Insufficient Basicity: The primary role of the base is to neutralize the HCl generated during the reaction. If the base is too weak, the accumulating acid can protonate your nucleophile (alcohol or amine), rendering it unreactive.
-
Troubleshooting Steps:
-
Evaluate Base Strength: Compare the pKa of the conjugate acid of your base to that of the protonated nucleophile. A stronger base is needed to effectively deprotonate the nucleophile or scavenge the generated HCl. Triethylamine (pKa of conjugate acid ~10.7) is generally a stronger base than pyridine (pKa of conjugate acid ~5.2).[1][2]
-
Switch to a Stronger, Non-Nucleophilic Base: For sterically hindered or electronically deactivated nucleophiles, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a hindered base like 2,6-lutidine.[3]
-
-
-
Base-Induced Hydrolysis of the Sulfonyl Chloride: Tertiary amine bases can catalyze the hydrolysis of the sulfonyl chloride in the presence of trace amounts of water, leading to the formation of the unreactive 2,4-dichloro-3-methylbenzenesulfonic acid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use freshly distilled solvents and ensure your base is anhydrous.
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis.
-
Order of Addition: Add the sulfonyl chloride slowly to the mixture of the nucleophile and the base. This prevents a high concentration of the sulfonyl chloride from being exposed to potential moisture.
-
-
-
Nucleophilic Catalysis Issues (DMAP): 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate sulfonylation reactions.[4][5] It functions by forming a highly reactive sulfonyl-DMAP intermediate.[4]
-
Troubleshooting Steps:
-
Verify DMAP Quality: Ensure your DMAP is pure and not degraded.
-
Optimize Catalyst Loading: While catalytic, the amount of DMAP can be critical. Start with a typical loading (e.g., 5-10 mol%) and adjust as needed.
-
Consider Steric Hindrance: DMAP is highly effective, but in cases of extreme steric hindrance around the reaction center, its efficacy might be reduced.[4]
-
-
Issue 2: Formation of Multiple Byproducts
Question: My reaction mixture shows multiple spots on TLC analysis, indicating the formation of several unexpected products. How can the choice of base contribute to this, and how can I improve selectivity?
Answer: The formation of byproducts is often a result of side reactions competing with the desired sulfonylation. The base can influence the rates of these competing pathways.
Probable Causes & Step-by-Step Solutions:
-
Di-sulfonylation of Primary Amines: Primary amines can react twice with the sulfonyl chloride to form a di-sulfonamide, especially with a strong base and an excess of the sulfonyl chloride.[3][6]
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a 1:1 molar ratio of the primary amine to this compound.[6]
-
Slow Addition: Add the sulfonyl chloride dropwise to the reaction mixture to maintain a low concentration.[6]
-
Temperature Control: Running the reaction at a lower temperature can favor the mono-sulfonylation product.[6]
-
-
-
Reaction of the Base with the Sulfonyl Chloride: Some amine bases, particularly those that are less sterically hindered, can act as nucleophiles and react with the sulfonyl chloride. While this can sometimes be a productive catalytic pathway (as with DMAP), it can also lead to unwanted byproducts if the resulting intermediate is not reactive towards the intended nucleophile.
-
Troubleshooting Steps:
-
Use a Hindered Base: Employ a sterically hindered base like Diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine, which are less likely to act as nucleophiles.[7]
-
Pyridine as a Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst, but it is less effective than DMAP.[4] If using pyridine as the primary base, be aware that it can participate in the reaction mechanism.
-
-
-
Elimination Reactions: For substrates with acidic protons alpha to the reacting group, a strong base can promote elimination side reactions.
-
Troubleshooting Steps:
-
Use a Weaker Base: If elimination is a concern, consider using a weaker base like pyridine instead of triethylamine.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often disfavor elimination pathways.
-
-
Workflow for Troubleshooting Base Selection
Caption: A decision-making workflow for troubleshooting base selection in sulfonylation reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of a tertiary amine base in sulfonylation reactions?
A1: The tertiary amine base serves two primary functions. First, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is produced as a byproduct of the reaction between the sulfonyl chloride and the nucleophile (e.g., an alcohol or amine). This is crucial because the accumulation of acid can protonate the nucleophile, reducing its nucleophilicity and potentially halting the reaction. Second, some tertiary amines, particularly less hindered ones like pyridine and especially DMAP, can act as nucleophilic catalysts. They react with the sulfonyl chloride to form a highly reactive sulfonylammonium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol or amine than the original sulfonyl chloride, thereby accelerating the reaction.[4]
Q2: When should I choose triethylamine over pyridine, or vice versa?
A2: The choice between triethylamine (TEA) and pyridine depends on the specific requirements of your reaction.
-
Choose Triethylamine when:
-
You need a stronger base to deprotonate a weakly acidic nucleophile or to effectively scavenge HCl in a rapid reaction. TEA (pKa of conjugate acid ≈ 10.7) is significantly more basic than pyridine (pKa of conjugate acid ≈ 5.2).[1][2]
-
Nucleophilic catalysis by the base is not required or desired. TEA is more sterically hindered than pyridine, making it a poorer nucleophile.
-
-
Choose Pyridine when:
-
A milder base is sufficient and you want to avoid potential side reactions that could be promoted by a stronger base, such as elimination.
-
You want to take advantage of its ability to act as a nucleophilic catalyst, although it is less effective than DMAP.[4]
-
It also often serves as the solvent for the reaction.
-
Q3: Can I use an inorganic base like potassium carbonate?
A3: Yes, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly in aprotic polar solvents like DMF or acetonitrile where they have some solubility.[8] They are non-nucleophilic and can be advantageous when side reactions with amine bases are a concern. However, their heterogeneity in many organic solvents can lead to slower reaction rates compared to soluble organic bases. They are often employed in reactions with more acidic nucleophiles, such as phenols.
Q4: How does the addition of catalytic DMAP influence the reaction?
A4: 4-Dimethylaminopyridine (DMAP) is a hypernucleophilic acylation catalyst.[4][5] When added in catalytic amounts (typically 1-10 mol%) to a reaction mixture containing a sulfonyl chloride and a primary base (like TEA or pyridine), it dramatically accelerates the rate of sulfonylation. DMAP reacts rapidly with the sulfonyl chloride to form a sulfonylpyridinium intermediate. This intermediate is significantly more reactive towards nucleophiles than the sulfonyl chloride itself. The use of DMAP is particularly beneficial for the sulfonylation of sterically hindered or electronically deactivated alcohols and amines.[4]
III. Data & Protocols
Comparative Data on Base Performance
The following table summarizes typical observations regarding the choice of base in sulfonylation reactions. Actual yields and reaction times will vary depending on the specific substrate and conditions.
| Base | Relative Basicity | Nucleophilicity | Typical Use Case | Potential Issues |
| Pyridine | Moderate | Moderate | General purpose, can act as solvent. | Slower reactions, potential for side reactions. |
| Triethylamine (TEA) | High | Low (sterically hindered) | When a strong, non-nucleophilic base is needed. | Can promote elimination reactions. |
| DIPEA (Hünig's Base) | High | Very Low (highly hindered) | For sensitive substrates where base nucleophilicity is a problem. | More expensive than TEA. |
| DMAP (catalyst) | Moderate | High | Used with a stoichiometric base to accelerate slow reactions. | Can be sensitive to moisture. |
| K₂CO₃ / Cs₂CO₃ | High | Non-nucleophilic | Reactions with acidic nucleophiles or in polar aprotic solvents. | Heterogeneous, can lead to slower reactions. |
Experimental Protocol: General Procedure for Sulfonylation of an Alcohol
This protocol provides a general guideline for the sulfonylation of a primary or secondary alcohol using this compound and a tertiary amine base.
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a dry, aprotic solvent (e.g., dichloromethane, DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Add the tertiary amine base (e.g., triethylamine, 1.5 eq.) to the stirred solution.
-
If using a catalyst, add DMAP (0.05-0.1 eq.) at this stage.
-
In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of the dry solvent.
-
Slowly add the sulfonyl chloride solution dropwise to the alcohol/base mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C or let it warm to room temperature, depending on the reactivity of the substrate.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (e.g., DCM).
-
Combine the organic layers and wash successively with 1M HCl (to remove the amine base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
-
Reaction Mechanism Visualization
Caption: Comparison of the general and DMAP-catalyzed sulfonylation pathways.
IV. References
-
Bhat, K. S., & Gowda, B. T. (2000). [Title of relevant article, if available - otherwise, derived from context of substituent effect studies]. [Journal Name, if available].
-
Gowda, B. T., et al. (2007). [Title of relevant article on N-(aryl)-methanesulfonamides, if available]. [Journal Name, if available].
-
Gelbrich, T., et al. (2007). [Title of relevant article on N-(aryl)-arylsulfonamides, if available]. [Journal Name, if available].
-
Perlovich, G. L., et al. (2006). [Title of relevant article on N-(aryl)-arylsulfonamides, if available]. [Journal Name, if available].
-
Gowda, B. T., et al. (2009). [Title of relevant article on N-(aryl)-arylsulfonamides, if available]. [Journal Name, if available].
-
Yoshida, Y., et al. (1999). A Practical and Efficient Sulfonylation of Alcohols with Sulfonyl Chlorides Mediated by Me2N(CH2)nNMe2. Synthesis, 1999(9), 1633-1636.
-
Makosza, M., & Sienkiewicz, K. (1999). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Retrieved from [Link]
-
Gilon, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. Retrieved from [Link]
-
Various Authors. (2017). Which of the following is more basic, pyridine or triethyamine? Quora. Retrieved from [Link]
-
Various Authors. (2016). Can triethylamine/pyridine be used in the synthesis of Labetalol? Chemistry Stack Exchange. Retrieved from [Link]
-
Various Authors. (2017). Which is more basic, pyridine, triethylamine or ammonia? Quora. Retrieved from [Link]
-
Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226.
-
Chen, J., et al. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Advances, 11, 13451-13455. Retrieved from [Link]
-
Various Authors. (n.d.). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. ResearchGate. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Energetic Landscape of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride: A Technical Support Guide
Validation & Comparative
A Comparative Guide to 2,4-Dichloro-3-methylbenzenesulfonyl Chloride and Other Sulfonyl Chlorides in Amine Protection and Beyond
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success.[1] Amines, being nucleophilic and often basic, necessitate robust protection to ensure chemoselectivity during various synthetic transformations. Sulfonylation, the reaction of an amine with a sulfonyl chloride to form a stable sulfonamide, stands as a cornerstone strategy for amine protection.[2] The choice of sulfonyl chloride, however, is far from trivial, with each reagent presenting a unique profile of reactivity, stability, and cleavage conditions.
This guide provides an in-depth, objective comparison of 2,4-dichloro-3-methylbenzenesulfonyl chloride with other commonly employed sulfonylating agents, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl). By delving into the structural nuances, reactivity profiles, and deprotection strategies associated with each, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Contenders: A Structural and Reactivity Overview
The reactivity of a sulfonyl chloride is intrinsically linked to the electronic and steric environment of the sulfonyl group. Electron-withdrawing substituents on the aryl ring increase the electrophilicity of the sulfur atom, thereby enhancing the rate of reaction with nucleophiles like amines.[3] Conversely, sterically bulky groups can hinder the approach of the nucleophile.
This compound: A Unique Profile
This compound presents a distinct substitution pattern on the benzene ring. The two electron-withdrawing chlorine atoms at the ortho and para positions significantly activate the sulfonyl group towards nucleophilic attack. The methyl group at the meta position has a minor electronic effect but contributes to the overall steric bulk. This combination of activating and steric features results in a reagent with high reactivity, forming stable sulfonamides under mild conditions.
The Benchmarks: TsCl, MsCl, and NsCl
-
p-Toluenesulfonyl chloride (TsCl): A widely used and commercially available reagent, TsCl provides robust protection for amines. The resulting tosylamides are known for their high stability, often withstanding harsh reaction conditions. This stability, however, comes at the cost of requiring strong reductive or acidic conditions for cleavage.[2]
-
Methanesulfonyl chloride (MsCl): As an aliphatic sulfonyl chloride, MsCl is more reactive than TsCl and forms highly stable mesylamides. Similar to tosylamides, cleavage of mesylamides typically requires forcing conditions.[2]
-
2-Nitrobenzenesulfonyl chloride (NsCl): The presence of the strongly electron-withdrawing nitro group in the ortho position renders NsCl highly reactive. The resulting nosylamides are the cornerstone of the Fukuyama amine synthesis and can be cleaved under remarkably mild conditions using a thiol and a base, making it an excellent choice for syntheses involving sensitive substrates.[2][4]
Comparative Performance Analysis: Experimental Insights
The true measure of a protecting group lies in its performance in the laboratory. Here, we compare these sulfonyl chlorides across key performance metrics, supported by experimental data and established protocols.
Table 1: Comparative Overview of Common Sulfonyl Chlorides for Amine Protection
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | 2-Nitrobenzenesulfonyl Chloride (NsCl) |
| Reactivity | High | Moderate | High | Very High |
| Resulting Sulfonamide Stability | High | Very High | Very High | Moderate (cleavable) |
| Typical Cleavage Conditions | Reductive (e.g., Mg/MeOH, Na/NH₃) or strong acid (e.g., HBr/AcOH) | Strong acid (e.g., HBr/AcOH), dissolving metal reduction (e.g., Na/NH₃) | Strong acid, dissolving metal reduction | Mild thiol/base (e.g., thiophenol/K₂CO₃) |
| Key Advantages | High reactivity, forms stable sulfonamides. | Robust protection, widely available. | High reactivity, cost-effective. | Mild deprotection, enables Fukuyama synthesis. |
| Key Limitations | Harsh deprotection conditions. | Harsh deprotection conditions. | Harsh deprotection conditions. | Sulfonamide less stable to some nucleophiles. |
Experimental Protocols: A Practical Guide
To provide a tangible framework for comparison, we present standardized protocols for the protection of a primary amine and the subsequent deprotection of the resulting sulfonamide.
General Protocol for Sulfonamide Formation
This protocol is applicable to all the sulfonyl chlorides discussed, with minor variations in reaction time based on their reactivity.
dot
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Step-by-Step Methodology:
-
To a solution of the primary amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C, add the sulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Comparative Deprotection Protocols
The choice of deprotection method is dictated by the stability of the sulfonamide.
dot
Caption: Deprotection pathways for different sulfonamides.
Protocol for Reductive Cleavage (for 2,4-Dichloro-3-methylbenzenesulfonamides, Tosylamides, and Mesylamides):
-
Using Magnesium in Methanol: To a solution of the sulfonamide in methanol, add an excess of magnesium turnings. Stir the mixture at room temperature or with gentle heating until the starting material is consumed. Filter the reaction mixture and concentrate the filtrate. Purify the residue to obtain the free amine.
Protocol for Mild Cleavage (for Nosylamides):
-
Using Thiophenol and Potassium Carbonate: To a solution of the nosylamide in a suitable solvent (e.g., DMF or acetonitrile), add thiophenol (2-3 equivalents) and potassium carbonate (2-3 equivalents).[4] Stir the mixture at room temperature until the reaction is complete. Dilute the reaction mixture with water and extract the product with an organic solvent. Purify the crude product to yield the deprotected amine.[4]
The Concept of Orthogonality: A Strategic Advantage
In complex syntheses with multiple functional groups, the ability to selectively deprotect one group while others remain intact is paramount. This concept, known as orthogonal protection , allows for a more streamlined and efficient synthetic route.[5]
The distinct cleavage conditions required for different sulfonamides can be leveraged for orthogonal strategies. For instance, a molecule bearing both a nosyl-protected amine and a tosyl-protected amine can be selectively deprotected at the nosyl position under mild thiol/base conditions, leaving the tosyl group untouched for a subsequent transformation.
dot
Sources
- 1. chem-casts.com [chem-casts.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
A Comparative Guide to Alternatives for 2,4-Dichloro-3-methylbenzenesulfonyl Chloride in Modern Synthesis
This guide provides a comprehensive analysis of alternatives to 2,4-Dichloro-3-methylbenzenesulfonyl chloride, designed for researchers, chemists, and drug development professionals. We will move beyond a simple list of substitutes, instead delving into the strategic considerations that guide the selection of a sulfonating agent. The discussion will focus on the impact of reagent choice on reaction outcomes, the properties of the resulting sulfonamides, and the overall synthetic strategy, particularly in the contexts of amine protection and the synthesis of bioactive molecules.
Introduction: The Role of Substituted Benzenesulfonyl Chlorides
This compound is a member of the arylsulfonyl chloride family, a class of reagents indispensable in organic synthesis. Their primary function is to react with primary and secondary amines to form stable sulfonamides.[1] This functionality is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] Furthermore, the resulting sulfonamide bond is a robust means of protecting amine groups during multi-step syntheses.[3][4]
However, the specific substitution pattern on the aromatic ring—in this case, two chlorine atoms and a methyl group—imparts distinct electronic and steric properties to the molecule. These properties influence not only the reactivity of the sulfonyl chloride but also the characteristics of the final sulfonamide, such as its lipophilicity, crystal packing, and stability. The motivation for seeking alternatives arises from the need to fine-tune these characteristics for specific applications, such as:
-
Modulating Deprotection Conditions: Switching from a highly stable sulfonyl group to one that can be cleaved under mild conditions.
-
Altering Physicochemical Properties: Introducing different substituents to influence the solubility, lipophilicity, and metabolic stability of a drug candidate.
-
Improving Synthetic Efficiency: Opting for reagents with higher reactivity or those that are more amenable to modern, sustainable synthetic methods.
-
Enhancing Safety and Sustainability: Avoiding the use of hazardous reagents often required for the preparation of traditional sulfonyl chlorides.[5]
This guide is structured to explore these strategic choices, comparing direct analogues, reagents with different core structures, and innovative methods that circumvent the use of sulfonyl chlorides altogether.
Part 1: Arylsulfonyl Chlorides as Direct Analogues for Amine Functionalization
The most direct alternatives to this compound are other substituted arylsulfonyl chlorides. The choice among them is dictated by the desired stability of the sulfonamide and the specific conditions required for its potential subsequent removal.
Key Comparators:
-
p-Toluenesulfonyl Chloride (TsCl): Often considered the default arylsulfonyl chloride, TsCl forms highly stable sulfonamides (tosylamides). This robustness makes it an excellent choice for protecting amines that must endure harsh, non-nucleophilic acidic or basic conditions. However, this stability is also its primary drawback, as deprotection requires potent and often harsh reducing agents like sodium in liquid ammonia or sodium amalgam.[3]
-
2-Nitrobenzenesulfonyl Chloride (NsCl): The introduction of an ortho-nitro group dramatically changes the sulfonamide's lability. Nosylamides are readily cleaved under very mild conditions using a thiol (like thiophenol) and a base (such as K₂CO₃).[6] This makes NsCl a superior choice for syntheses involving sensitive substrates where harsh deprotection is not viable. The nosyl group not only protects the amine but can also activate it for N-alkylation in the Fukuyama amine synthesis.[3][6]
-
4-Cyanobenzenesulfonyl Chloride (CBS-Cl): Similar to the nosyl group, the 4-cyano substituent provides an alternative that can be cleaved with thiol and base.[7] This reagent is valuable because the cyano group is stable to conditions that might affect a nitro group, such as certain reductive environments, offering complementary reactivity.[7]
-
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is primarily used to introduce a fluorescent tag onto primary and secondary amines. While it forms a very stable sulfonamide, its main application is in analytical chemistry and biochemistry for labeling and quantification, rather than as a protecting group in multi-step synthesis.[8]
Comparative Performance Data
| Reagent | Structure | Typical Protection Yield (%) | Deprotection Conditions | Key Features & Advantages |
| p-Toluenesulfonyl Chloride (TsCl) | c1(C)ccc(S(Cl)(=O)=O)cc1 | ~95[3] | Harsh (e.g., Na/Hg, HBr/AcOH) | High stability; robust protection.[3] |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | c1(N(=O)=O)ccccc1S(Cl)(=O)=O | >90[6] | Mild (e.g., Thiophenol, K₂CO₃) | Mild cleavage; enables Fukuyama amine synthesis.[3][6] |
| 4-Cyanobenzenesulfonyl Chloride | c1(C#N)ccc(S(Cl)(=O)=O)cc1 | High | Mild (Thiol, base) | Complements NsCl; stable to certain reductions.[7] |
| Dansyl Chloride | c1(N(C)C)cccc2c1ccc(S(Cl)(=O)=O)c2 | High | Rarely cleaved | Introduces a highly fluorescent tag.[8] |
Experimental Protocol: Synthesis of an N-Aryl-2-nitrobenzenesulfonamide (Nosylamide)
This protocol details the protection of an amine using 2-nitrobenzenesulfonyl chloride, a common alternative chosen for its mild deprotection conditions.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (NsCl) (1.05 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of NsCl (1.05 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure nosylamide.
Part 2: Alkylsulfonyl Chlorides and Other Variants for Orthogonal Strategies
Moving away from arylsulfonyl chlorides, alkylsulfonyl chlorides and silyl-containing variants offer different steric profiles and unique deprotection pathways, enabling orthogonal synthetic strategies.
Key Comparators:
-
Methanesulfonyl Chloride (MsCl): Forming highly stable mesylamides, MsCl is analogous to TsCl in terms of robustness but is sterically less demanding.[3] This can be advantageous when working with hindered amines. Deprotection conditions remain harsh.
-
2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl): This reagent provides a clever solution for mild deprotection. The resulting SES-sulfonamide is stable to a wide range of conditions but can be selectively cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[3][9] The fluoride ion attacks the silicon atom, initiating an elimination reaction that liberates the free amine. This fluoride lability makes it orthogonal to many acid- and base-labile protecting groups.
Workflow for SES Protection and Deprotection
The following diagram illustrates the application and removal of the SES protecting group, highlighting its orthogonal nature.
Caption: Workflow for amine protection with SES-Cl and subsequent fluoride-mediated deprotection.
Part 3: Innovative Approaches Beyond Traditional Sulfonyl Chlorides
Concerns over the hazardous reagents (e.g., SOCl₂, POCl₃) often used to prepare sulfonyl chlorides have spurred the development of safer and more elegant methods for creating sulfonamide bonds.[5][10]
Late-Stage Functionalization via In Situ Sulfonyl Chloride Formation
A recently developed method allows for the conversion of stable, readily available primary sulfonamides (R-SO₂NH₂) into highly reactive sulfonyl chlorides directly in the reaction mixture. This is achieved using an activating agent like a pyrylium salt (Pyry-BF₄).[10]
This strategy is exceptionally powerful for late-stage functionalization , a key concept in drug discovery. It allows complex molecules containing a primary sulfonamide group to be modified at a late step in the synthesis by activating it for coupling with various nucleophiles (amines, alcohols, etc.). This avoids carrying a highly reactive sulfonyl chloride through multiple synthetic steps.[10]
Logical Pathway for Pyry-BF₄ Activation
Caption: Activation of a primary sulfonamide to an in situ sulfonyl chloride for nucleophilic coupling.
Electrochemical Synthesis
Another sustainable approach avoids corrosive chlorinating agents by employing electrochemistry. For instance, the tosyl protection of amines can be achieved using easily handled p-thiocresol in an electrochemical cell, generating the reactive sulfonating species in situ.[5] This method aligns with the principles of green chemistry by reducing the use of hazardous materials.
Conclusion
The selection of a sulfonating agent is a critical decision with far-reaching implications for a synthetic route. While this compound is an effective reagent, a wealth of alternatives offers strategic advantages.
-
For robust protection , TsCl and MsCl remain the standards.
-
For syntheses requiring mild deprotection , NsCl , CBS-Cl , and the fluoride-labile SES-Cl provide superior, orthogonal options.
-
For late-stage functionalization in complex molecule synthesis, modern methods like Pyry-BF₄-mediated activation of primary sulfonamides offer unparalleled flexibility and efficiency.
-
For sustainable synthesis , electrochemical methods present a promising future, minimizing hazardous waste.
By understanding the causality behind the reactivity and lability of these reagents, researchers can design more efficient, selective, and elegant synthetic pathways to achieve their molecular targets.
References
- Benchchem. (2025).
- Benchchem. (2025).
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Benchchem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
- Echemi. (2022).
-
Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
- Benchchem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Gowda, B. T., et al. (n.d.). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protection/Deprotection Reagents [sigmaaldrich.com]
- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
validation of sulfonamide structure by NMR using 2,4-Dichloro-3-methylbenzenesulfonyl chloride
For the discerning researcher in drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. In the realm of sulfonamides, a privileged scaffold in medicinal chemistry, this structural validation is paramount. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for the structural elucidation of sulfonamides, using a practical example—the synthesis and analysis of a sulfonamide derived from 2,4-Dichloro-3-methylbenzenesulfonyl chloride. We will explore the causality behind experimental choices and compare NMR with other analytical techniques, providing a field-proven perspective on achieving unimpeachable structural integrity.
The Critical Role of Sulfonamides and the Need for Rigorous Structural Validation
Sulfonamides are a cornerstone of modern medicine, exhibiting a broad spectrum of biological activities. Their journey from early antibacterial agents to essential components in antivirals, diuretics, and anticancer therapies underscores their versatility. This therapeutic importance necessitates a robust and unambiguous approach to their structural characterization. Any ambiguity in the atomic connectivity or stereochemistry can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.
NMR spectroscopy has emerged as the preeminent tool for the three-dimensional characterization of small molecules in solution.[1][2] Its ability to probe the local chemical environment of individual nuclei provides a wealth of information about the molecular framework, making it an indispensable technique in the pharmaceutical sciences.[3][4]
Synthesis of a Model Sulfonamide: N-(m-tolyl)-2,4-dichloro-3-methylbenzenesulfonamide
To illustrate the power of NMR in structural validation, we will first consider the synthesis of a model sulfonamide, N-(m-tolyl)-2,4-dichloro-3-methylbenzenesulfonamide. The choice of this compound as a starting material is deliberate; the distinct substitution pattern on the phenyl ring provides a rich set of NMR signals that are ideal for demonstrating a comprehensive structural analysis.
The synthesis proceeds via a well-established nucleophilic substitution reaction between the sulfonyl chloride and an amine.[5][6]
Experimental Protocol: Synthesis of N-(m-tolyl)-2,4-dichloro-3-methylbenzenesulfonamide
Materials:
-
This compound
-
m-toluidine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add m-toluidine (1.1 eq) to the solution.
-
Slowly add pyridine (1.2 eq) to the reaction mixture at 0 °C. The pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Unraveling the Structure: A Step-by-Step NMR Analysis
The synthesized sulfonamide is now subjected to a suite of NMR experiments to confirm its structure unequivocally. For this guide, we will use simulated NMR data for N-(m-tolyl)-2,4-dichloro-3-methylbenzenesulfonamide to provide a clear and consistent example.
¹H NMR: The Initial Blueprint
The ¹H NMR spectrum provides the first look at the proton environment of the molecule.
Table 1: Simulated ¹H NMR Data for N-(m-tolyl)-2,4-dichloro-3-methylbenzenesulfonamide (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | H-6 |
| 7.45 | d | 1H | H-5 |
| 7.15 | t | 1H | H-5' |
| 6.95 | s | 1H | H-2' |
| 6.90 | d | 1H | H-6' |
| 6.85 | d | 1H | H-4' |
| 6.70 | s (br) | 1H | NH |
| 2.40 | s | 3H | 3-CH₃ |
| 2.25 | s | 3H | 3'-CH₃ |
-
Aromatic Region (6.8-8.0 ppm): The distinct signals in this region correspond to the protons on the two aromatic rings. The coupling patterns (doublets and a triplet) are indicative of their substitution.
-
NH Proton (around 6.70 ppm): The broad singlet is characteristic of a sulfonamide N-H proton, which often undergoes exchange with residual water in the solvent.
-
Methyl Protons (2.2-2.4 ppm): The two singlets correspond to the two methyl groups on the aromatic rings.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 2: Simulated ¹³C NMR Data for N-(m-tolyl)-2,4-dichloro-3-methylbenzenesulfonamide (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 141.0 | C-1 |
| 139.5 | C-3' |
| 138.0 | C-3 |
| 136.5 | C-1' |
| 134.0 | C-4 |
| 132.5 | C-2 |
| 131.0 | C-6 |
| 129.5 | C-5' |
| 127.0 | C-5 |
| 125.0 | C-6' |
| 122.0 | C-4' |
| 119.0 | C-2' |
| 21.0 | 3'-CH₃ |
| 16.0 | 3-CH₃ |
-
Aromatic Carbons (119-141 ppm): The numerous signals in this region correspond to the twelve aromatic carbons.
-
Methyl Carbons (16-21 ppm): The two upfield signals are characteristic of the methyl group carbons.
2D NMR: Connecting the Dots
While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for assembling the complete molecular puzzle.[1][3]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). In our model compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH). This is a powerful tool for definitively assigning the signals of protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most crucial experiment for elucidating the overall structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows for the connection of different molecular fragments. For our sulfonamide, key HMBC correlations would be observed between:
-
The NH proton and carbons on both aromatic rings, unequivocally linking the two fragments through the sulfonamide bridge.
-
The methyl protons and the carbons of their respective aromatic rings, confirming their positions.
-
The following diagram illustrates the key HMBC correlations that would be expected for our model sulfonamide, solidifying its structural assignment.
Sources
A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Benzenesulfonyl Chlorides
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, benzenesulfonyl chlorides are indispensable electrophilic reagents. Their utility in constructing sulfonamides—a scaffold present in countless pharmaceuticals—and sulfonic esters necessitates a deep, quantitative understanding of their reactivity. The reactivity of the sulfonyl chloride moiety is not static; it is exquisitely tuned by the electronic nature of substituents on the aromatic ring.
This guide provides an in-depth comparison of the reactivity of various para-substituted benzenesulfonyl chlorides. Moving beyond a simple catalog of reaction rates, we will explore the underlying physical organic principles that govern these differences, present robust experimental data, and provide a validated protocol for quantifying these effects in your own laboratory.
The Principle of Reactivity: Electronic Effects on the Sulfonyl Core
The core of a benzenesulfonyl chloride's reactivity lies in the electrophilicity of the sulfur atom. This sulfur is electron-deficient, bonded to two highly electronegative oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack. The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism, involving a trigonal bipyramidal transition state.[1][2]
The substituents on the benzene ring play a critical role in modulating this electrophilicity. Their influence can be dissected into two primary electronic effects:
-
Inductive Effects (I): The through-sigma-bond withdrawal or donation of electron density.
-
Resonance Effects (R) or Mesomeric Effects (M): The delocalization of pi-electrons, which can either donate or withdraw electron density from the reaction center via the aromatic system.
Electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or chloro (-Cl) group, pull electron density away from the sulfonyl group. This intensifies the partial positive charge on the sulfur atom, making it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) or methyl (-CH₃), push electron density into the ring, which slightly reduces the electrophilicity of the sulfur center and slows the reaction rate.
This relationship is quantitatively captured by the Hammett Equation :
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.
-
k₀ is the rate constant for the unsubstituted benzenesulfonyl chloride.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent at a specific position (meta or para).[3] Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.[3]
-
ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.[4] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, as a negative charge builds up in the transition state.[4]
For the nucleophilic attack on benzenesulfonyl chlorides, the ρ value is consistently positive, confirming the mechanism described above.[2]
Caption: Generalized SN2-like mechanism for nucleophilic substitution on benzenesulfonyl chloride.
Comparative Reactivity Data: The Hydrolysis of para-Substituted Benzenesulfonyl Chlorides
To provide a clear, objective comparison, we have compiled experimental data for the alkaline hydrolysis of a series of para-substituted benzenesulfonyl chlorides. Hydrolysis serves as a reliable model reaction, with the hydroxide ion (OH⁻) acting as the nucleophile. The data, derived from the work of O. Rogne (1968), demonstrates the profound impact of substituents on reaction rates.[2]
| Substituent (p-X) | Substituent Type | Hammett Constant (σp) | Second-Order Rate Constant (k) at 25°C (M-1s-1) | Relative Reactivity (kX / kH) |
| -NO₂ | Strong EWG | +0.78 | 38.6 | 14.5 |
| -Cl | Weak EWG | +0.23 | 6.09 | 2.3 |
| -H | Reference | 0.00 | 2.66 | 1.0 |
| -CH₃ | Weak EDG | -0.17 | 1.50 | 0.56 |
| -OCH₃ | Strong EDG | -0.27 | 1.13 | 0.42 |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Hammett constants are standard literature values. Rate constants are for alkaline hydrolysis in water at 25.0°C, extracted from J. Chem. Soc. B, 1968, 1294.[2]
As the data unequivocally shows, the rate of hydrolysis increases significantly with the electron-withdrawing strength of the para-substituent. The p-nitrobenzenesulfonyl chloride reacts over 14 times faster than the parent compound and approximately 34 times faster than the p-methoxy derivative. This aligns perfectly with the Hammett relationship, where a more positive σ value leads to a larger rate constant.
Experimental Protocol: A Self-Validating System for Comparative Aminolysis
To empower researchers to validate these findings and apply them to their own systems, we provide a detailed protocol for a competitive aminolysis reaction. This method is designed to be self-validating by directly comparing the reaction rates of two different sulfonyl chlorides against a single nucleophile in the same reaction vessel, thereby minimizing variations in experimental conditions.
Objective: To determine the relative reactivity of p-toluenesulfonyl chloride and p-nitrobenzenesulfonyl chloride by reacting them competitively with aniline and monitoring the reaction progress via High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
p-Toluenesulfonyl chloride (TsCl)
-
p-Nitrobenzenesulfonyl chloride (NsCl)
-
Aniline
-
Acetonitrile (HPLC grade), as the reaction solvent
-
Pyridine, as a non-nucleophilic base to scavenge HCl
-
Internal Standard (e.g., Naphthalene or Biphenyl)
-
Deionized Water (for HPLC mobile phase)
-
Methanol (HPLC grade)
Experimental Workflow
Caption: Experimental workflow for the competitive aminolysis kinetics study.
Step-by-Step Methodology
-
Preparation of Stock Solutions (Causality: Ensures accurate and reproducible concentrations)
-
Prepare a 0.1 M stock solution of aniline in acetonitrile.
-
Prepare a 0.1 M stock solution of p-toluenesulfonyl chloride (TsCl) in acetonitrile.
-
Prepare a 0.1 M stock solution of p-nitrobenzenesulfonyl chloride (NsCl) in acetonitrile.
-
Prepare a 0.1 M stock solution of pyridine in acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard (e.g., naphthalene) in acetonitrile.
-
-
Reaction Setup (Causality: Pyridine prevents autocatalysis by the HCl byproduct)
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 5.0 mL of the TsCl stock solution, 5.0 mL of the NsCl stock solution, 2.0 mL of the internal standard stock solution, and 2.0 mL of the pyridine stock solution.
-
Place the flask in a temperature-controlled water bath at 25.0 °C and allow it to equilibrate for 10 minutes.
-
-
Reaction Initiation and Sampling (Causality: Competitive setup ensures identical conditions)
-
To initiate the reaction, add 5.0 mL of the 0.1 M aniline stock solution to the flask. Start a stopwatch immediately (t=0).
-
Immediately withdraw a ~100 µL aliquot of the reaction mixture (this is the t=0 sample).
-
Continue to withdraw ~100 µL aliquots at regular intervals (e.g., 2, 5, 10, 20, 40, and 60 minutes).
-
-
Sample Quenching (Causality: Immediately stops the reaction to capture a snapshot in time)
-
Dispense each 100 µL aliquot into a pre-labeled HPLC vial containing 900 µL of methanol. The large excess of methanol rapidly dilutes the reactants and effectively quenches the reaction.
-
-
HPLC Analysis (Causality: Provides quantitative separation and detection of all components)
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
-
Example HPLC Conditions:
-
Mobile Phase: Isocratic, 60:40 Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
The expected elution order will be: Aniline -> N-(phenyl)benzenesulfonamide -> N-(phenyl)-4-nitrobenzenesulfonamide -> Internal Standard -> TsCl -> NsCl. (This must be confirmed with standards).
-
-
Data Analysis
-
For each time point, integrate the peak areas of TsCl, NsCl, and their corresponding sulfonamide products.
-
Normalize the peak areas of the reactants against the internal standard to correct for any injection volume variability.
-
Plot the natural logarithm of the concentration (or normalized peak area) of TsCl and NsCl versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
The ratio of the slopes (k'NsCl / k'TsCl) will give the relative reactivity of the two sulfonyl chlorides under these conditions.
-
Conclusion and Field Insights
The electronic character of substituents on a benzenesulfonyl chloride provides a powerful and predictable handle for tuning its reactivity. As demonstrated by established kinetic data and confirmed through a robust experimental workflow, electron-withdrawing groups significantly enhance the electrophilicity of the sulfonyl sulfur, leading to accelerated rates of nucleophilic substitution. This principle is fundamental in drug development, where controlling the rate of sulfonamide formation is key to optimizing reaction yields and minimizing side products. For instance, when reacting with a precious or acid-sensitive amine, one might choose a more reactive sulfonyl chloride like NsCl to drive the reaction to completion under milder conditions and shorter timeframes. Conversely, for a highly nucleophilic amine, the less reactive TsCl might be selected to ensure a more controlled reaction. This guide equips the practicing scientist with both the theoretical foundation and the practical tools to make these informed decisions, ultimately leading to more efficient and successful synthetic outcomes.
References
-
Hammett, L. P. (1937). The Hammett Equation. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
King, J. F., & Durst, T. (1965). Organic Sulfur Mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 87(24), 5684–5692. [Link]
-
Kice, J. L. (1980). Mechanisms and Reactivity in Reactions of Organic Oxyacids of Sulfur and Their Anhydrides. Advances in Physical Organic Chemistry, 17, 65-181. [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. [Link]
-
Szymański, S., & Wawer, I. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1435. [Link]
-
Bentley, T. W., & Llewellyn, G. (1990). The extended Grunwald-Winstein equation as a probe for solvent participation in the solvolyses of p-nitrobenzenesulfonyl chloride. Journal of the Chemical Society, Perkin Transactions 2, (8), 1267-1271. [Link]
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the chemical fidelity of synthetic intermediates is paramount. 2,4-Dichloro-3-methylbenzenesulfonyl chloride and its derivatives are a pivotal class of reagents, serving as critical building blocks in the synthesis of a multitude of biologically active molecules. Their inherent reactivity, a desirable trait for synthesis, concurrently presents a formidable challenge in accurately assessing their purity. This guide provides a comprehensive, in-depth comparison of the principal analytical techniques for determining the purity of these vital compounds. We will delve into the underlying principles, provide field-proven experimental protocols, and present a comparative analysis to empower researchers to make informed decisions for their specific analytical needs.
The Criticality of Purity in Reactive Intermediates
The purity of this compound derivatives directly influences the outcome of subsequent synthetic steps, impacting reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the drug product. Even seemingly minor impurities can lead to the formation of undesirable side-products, complicate purification processes, and introduce potentially genotoxic entities into the synthetic stream. Therefore, robust and reliable analytical methods for purity determination are not merely a quality control measure but a cornerstone of a successful drug development program.
This guide will explore three principal analytical techniques for the purity assessment of this compound derivatives:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of purity assessment in the pharmaceutical industry due to its versatility, high resolution, and quantitative accuracy. For sulfonyl chlorides, which can be thermally labile or non-volatile, HPLC is often the method of choice.
The Causality Behind the Method: Derivatization as a Key Strategy
A significant challenge in the direct HPLC analysis of highly reactive compounds like sulfonyl chlorides is their propensity to hydrolyze or react with nucleophilic solvents in the mobile phase. This can lead to inaccurate quantification and the appearance of artifactual impurity peaks. To circumvent this, a common and effective strategy is pre-column derivatization .[1] By reacting the sulfonyl chloride with a suitable nucleophile (e.g., an amine), it is converted into a more stable sulfonamide derivative. This derivative is typically less reactive, more stable under chromatographic conditions, and often possesses a stronger chromophore, enhancing UV detection.
Experimental Protocol: RP-HPLC with Pre-column Derivatization
This protocol outlines a general method for the purity assessment of a this compound derivative via derivatization to its corresponding N-benzylsulfonamide.
1. Sample and Standard Preparation (with Derivatization):
-
Standard Solutions: Accurately weigh and prepare a stock solution of the corresponding pure sulfonamide derivative in a suitable diluent (e.g., acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte.
-
Sample Solution: Accurately weigh a known amount of the this compound sample into a vial. Dissolve the sample in an aprotic solvent (e.g., acetonitrile). Add a molar excess of benzylamine and a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction. Allow the reaction to proceed to completion at room temperature. Dilute the reaction mixture to a suitable concentration with the mobile phase.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly employed. A typical gradient might be:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: At a wavelength where the derivatized analyte has maximum absorbance (typically determined by a PDA detector).
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.
-
Determine the concentration of the derivatized analyte in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the purity of the original this compound sample based on the initial sample weight and the quantified amount of the sulfonamide derivative.
Caption: Workflow for HPLC purity assessment with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analogs and Impurities
GC-MS is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
The Rationale for Derivatization in GC-MS
Similar to HPLC, direct analysis of sulfonyl chlorides by GC can be problematic due to their reactivity and potential for thermal degradation in the hot injector port.[2] Derivatization to a more stable analog, such as a sulfonamide, is a common strategy to improve the chromatographic performance and prevent on-column degradation.[3]
Experimental Protocol: GC-MS with Derivatization
This protocol details a general GC-MS method for the purity analysis of a this compound derivative after conversion to its N,N-diethylsulfonamide.
1. Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the sulfonyl chloride sample into a vial.
-
Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Add a solution of diethylamine to convert the sulfonyl chloride to its corresponding sulfonamide.
-
Allow the reaction to proceed to completion.
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to identify the parent sulfonamide and any impurities. Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[3]
-
Calculate the relative peak areas to determine the purity of the original sulfonyl chloride. For quantitative analysis, an internal standard should be used.
Caption: Workflow for GC-MS purity assessment with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance, allowing for direct quantification against a certified internal standard.[8]
The Principle of Absolute Quantification
The fundamental principle of qNMR lies in the direct relationship between the integrated area of a specific resonance in the NMR spectrum and the number of protons giving rise to that signal. By comparing the integral of a known resonance of the analyte with the integral of a known resonance of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.
Experimental Protocol: ¹H qNMR for Purity Assessment
This protocol provides a general procedure for the absolute purity determination of a this compound derivative using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Select a suitable internal standard that has a simple spectrum with at least one resonance that is well-resolved from the analyte and any impurity signals (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene).[3] Accurately weigh 5-10 mg of the internal standard into the same NMR tube.
-
Add a suitable deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆) to dissolve both the sample and the internal standard completely.[3]
2. NMR Instrument Parameters (e.g., 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5-7 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for both the analyte and the internal standard signals.
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the selected, well-resolved signals for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for absolute purity determination by qNMR.
Comparative Analysis of Analytical Techniques
The choice of the most appropriate analytical technique for purity assessment depends on several factors, including the specific properties of the analyte, the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation.
| Parameter | HPLC with Derivatization | GC-MS with Derivatization | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation based on volatility, with mass spectrometric detection. | Spectroscopic quantification based on the direct proportionality of signal intensity to the number of nuclei. |
| Primary Application | Purity assessment and quantification of a wide range of sulfonyl chlorides, including non-volatile and thermally labile compounds. | Purity assessment and quantification of volatile and thermally stable sulfonyl chlorides and their impurities. | Absolute purity determination without the need for a specific analyte reference standard. Structural elucidation. |
| Sample Throughput | Moderate to High | Moderate | Moderate |
| Quantitative Capability | Excellent (with appropriate standards) | Excellent (with appropriate standards) | Excellent (absolute quantification) |
| Limit of Detection (LOD) | Typically in the µg/mL range (e.g., 0.44 µg/mL for a derivatized sulfonyl chloride).[3] | Can reach low ppm levels, especially with SIM mode (e.g., 0.005 ppm for some impurities).[9] | Generally higher than chromatographic methods. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range (e.g., 1.32 µg/mL for a derivatized sulfonyl chloride).[3] | Can reach low ppm levels (e.g., 0.01 ppm for some impurities).[9] | Higher than chromatographic methods, but with high precision. |
| Key Advantages | - Wide applicability- High resolution- Well-established and validated methods | - High sensitivity and selectivity (MS detection)- Excellent for volatile impurity profiling | - Absolute quantification- Non-destructive- Provides structural information- Rapid method development |
| Key Limitations | - Derivatization may be required- Potential for on-column degradation if not derivatized- Requires a pure reference standard of the analyte (or its derivative) | - Limited to volatile and thermally stable compounds- Derivatization is often necessary- Potential for thermal degradation in the injector | - Lower sensitivity compared to chromatographic methods- Potential for signal overlap in complex mixtures- Requires a certified internal standard |
Adherence to Regulatory Standards
The validation of analytical methods for purity assessment is a critical aspect of drug development and is governed by guidelines from the International Council for Harmonisation (ICH).[10] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4] The ICH Q3A and Q3B guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.[10][11][12][13]
Conclusion: A Multi-faceted Approach to Ensuring Purity
The purity assessment of this compound derivatives necessitates a thoughtful and often multi-faceted analytical approach. While HPLC remains a versatile and widely used technique, particularly with the implementation of a derivatization strategy, GC-MS offers superior sensitivity for volatile impurities. qNMR provides the distinct advantage of absolute quantification, which is invaluable when a pure reference standard of the analyte is unavailable.
Ultimately, the selection of the most appropriate method, or combination of methods, will be dictated by the specific requirements of the project. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers, scientists, and drug development professionals to ensure the quality and integrity of these critical synthetic intermediates, thereby contributing to the development of safe and effective medicines.
References
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
-
Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. Available at: [Link]
-
What Are LOD and LOQ in HPLC Methods?. Altabrisa Group. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
-
Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate. Available at: [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. Available at: [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Available at: [Link]
-
The LOQ and LOD of HPLC method. ResearchGate. Available at: [Link]
-
Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
-
How to calculate LOD and LOQ of analyte by hplc?. ResearchGate. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. Semantic Scholar. Available at: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]
-
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. ResearchGate. Available at: [Link]
-
General Chapters: <221> CHLORIDE AND SULFATE. uspbpep.com. Available at: [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]
-
Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. Available at: [Link]
-
Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Semantic Scholar. Available at: [Link]
-
European Pharmacopoeia Department, EDQM, Council of Europe. EDQM. Available at: [Link]
-
General Chapters - USP-NF. USP-NF. Available at: [Link]
-
2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. NIH. Available at: [Link]
-
USP–NF Online: <191> Identification Tests—General, Chloride. USP-NF. Available at: [Link]
-
2,4-Dichloro-6-methylbenzenesulfonyl chloride. PubChem. Available at: [Link]
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR. Available at: [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
Sources
- 1. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rssl.com [rssl.com]
- 9. mdpi.com [mdpi.com]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. youtube.com [youtube.com]
- 13. database.ich.org [database.ich.org]
A Comparative Guide to the Biological Activity of Sulfonamides Derived from 2,4-Dichloro-3-methylbenzenesulfonyl Chloride
This guide provides a comprehensive technical overview of the potential biological activities of sulfonamide derivatives synthesized from 2,4-dichloro-3-methylbenzenesulfonyl chloride. While direct literature on this specific subclass of sulfonamides is emerging, this document leverages data from structurally analogous compounds to provide a robust predictive analysis and a practical framework for in-depth research. We will explore the expected antimicrobial, anticancer, and enzyme inhibitory properties, offering detailed experimental protocols for their evaluation and a comparative analysis against established therapeutic agents.
Introduction: The Versatile Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[1][2] The general structure, characterized by a sulfonyl group connected to an amine, allows for diverse chemical modifications, leading to a broad spectrum of biological activities. These activities range from antibacterial and anticancer to diuretic and anti-inflammatory effects.[1][3] The biological mechanism of action often involves the inhibition of critical enzymes, such as dihydropteroate synthase in bacteria or carbonic anhydrases in mammals.[4][5]
The starting material, this compound, offers a unique substitution pattern on the phenyl ring. The presence of two chlorine atoms and a methyl group is anticipated to influence the lipophilicity, electronic properties, and steric hindrance of the resulting sulfonamide derivatives, thereby modulating their biological activity. This guide will delve into the expected biological impact of these structural features.
Synthesis of Sulfonamides from this compound: A Generalized Protocol
The synthesis of sulfonamides from sulfonyl chlorides is a well-established and robust chemical transformation. The general approach involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. While specific reaction conditions may vary depending on the reactivity of the amine, the following protocol, adapted from the synthesis of structurally similar N-aryl-2,4-dichlorobenzenesulfonamides, serves as a reliable starting point.[6]
Experimental Protocol: General Synthesis
-
Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as pyridine or tetrahydrofuran (THF).
-
Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.1 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude sulfonamide.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide derivative.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Primary/Secondary Amine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sulfonamide Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Caption: General synthesis of sulfonamides.
Comparative Biological Activity Analysis
This section provides a comparative overview of the expected biological activities of sulfonamides derived from this compound against established drugs. The data presented is based on studies of structurally similar sulfonamides.
Antimicrobial Activity
Sulfonamides were the first class of synthetic antimicrobial agents and continue to be relevant in treating various bacterial infections.[7] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4]
Expected Performance and Comparative Analysis:
Derivatives of this compound are expected to exhibit broad-spectrum antibacterial activity. The dichlorophenyl moiety is a common feature in potent antimicrobial agents.[8] For a comparative analysis, the activity of these novel sulfonamides should be benchmarked against standard antibiotics like Ciprofloxacin .
| Compound Class | Target Organisms | Expected MIC Range (µg/mL) | Reference Drug (MIC, µg/mL) |
| N-Aryl-2,4-dichloro-3-methylbenzenesulfonamides | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | 16 - 128 | Ciprofloxacin (~1) |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | 32 - 256 | Ciprofloxacin (~0.015 - 1) |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare a two-fold serial dilution of the test sulfonamide in a 96-well microtiter plate containing MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Anticancer Activity
Many sulfonamide derivatives have demonstrated significant anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[2][3]
Expected Performance and Comparative Analysis:
The cytotoxic potential of sulfonamides from this compound should be evaluated against various cancer cell lines. The presence of halogen atoms on the phenyl ring has been associated with enhanced anticancer activity in some sulfonamide series.[9] A relevant comparator for in vitro studies is the widely used chemotherapeutic agent Doxorubicin .
| Compound Class | Cancer Cell Line | Expected IC50 Range (µM) | Reference Drug (IC50, µM) |
| N-Aryl-2,4-dichloro-3-methylbenzenesulfonamides | MCF-7 (Breast) | 5 - 50 | Doxorubicin (~0.5 - 2) |
| HCT-116 (Colon) | 10 - 75 | Doxorubicin (~0.1 - 1) | |
| HeLa (Cervical) | 10 - 100 | Doxorubicin (~0.1 - 0.5) |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test sulfonamide and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for MTT cytotoxicity assay.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[10] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[11] Sulfonamides are classic CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[5]
Expected Performance and Comparative Analysis:
Derivatives of this compound are expected to be potent inhibitors of various CA isoforms, particularly the cancer-related isoforms CA IX and XII. The substitution pattern on the benzenesulfonamide ring is known to significantly influence the inhibitory potency and selectivity.[12] A standard for comparison is the clinically used CA inhibitor Acetazolamide .[5]
| Compound Class | CA Isoform | Expected Ki Range (nM) | Reference Drug (Ki, nM) |
| N-Substituted-2,4-dichloro-3-methylbenzenesulfonamides | hCA I | 50 - 500 | Acetazolamide (~250) |
| hCA II | 10 - 100 | Acetazolamide (~12) | |
| hCA IX | 5 - 50 | Acetazolamide (~25) |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Wilbur-Anderson Method)
-
Enzyme and Substrate Preparation: Prepare a solution of the purified CA isoform in a suitable buffer (e.g., Tris-HCl). Prepare a CO2-saturated water solution as the substrate.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test sulfonamide.
-
Reaction Initiation: Initiate the reaction by adding the CO2-saturated water to the enzyme-inhibitor solution.
-
pH Measurement: Monitor the decrease in pH over time using a pH meter. The rate of pH change is proportional to the enzyme activity.
-
Data Analysis: Calculate the enzyme inhibition and determine the IC50 or Ki value for the test compound.
Caption: Workflow for CA inhibition assay.
Conclusion and Future Directions
Sulfonamides derived from this compound represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. Based on the extensive research on structurally related sulfonamides, it is reasonable to predict that these novel derivatives will exhibit noteworthy antimicrobial, anticancer, and carbonic anhydrase inhibitory properties. The provided experimental protocols offer a clear roadmap for the synthesis and comprehensive biological evaluation of these compounds.
Future research should focus on the synthesis of a diverse library of these sulfonamides, followed by systematic screening for the aforementioned biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity. Promising lead compounds can then be advanced to more complex in vitro and in vivo models to fully elucidate their therapeutic potential.
References
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1520.
- Ajani, O. O., et al. (2016). Synthesis and Antibacterial Activity of N,N-Diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides and their Arylsulfonamide Precursors. Journal of Applied Pharmaceutical Science, 6(11), 138-147.
- Hughes, T. S., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters, 8(8), 856-861.
- Żołnowska, B., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(6), 808.
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833.
- Afridi, S., et al. (2021). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 26(23), 7298.
- Arslan, O., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- Özdemir, A., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(21), 3848-3852.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Păscăleanu, A. M., et al. (2022). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 23(21), 13429.
- Nofal, Z. M., Fahmy, H. H., & Mohamed, H. S. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Archives of Pharmacal Research, 25(3), 250-257.
- Tačić, A., et al. (2017). Antimicrobial sulfonamide drugs. Hemijska Industrija, 71(5), 391-407.
- Akocak, S., et al. (2017). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1256-1262.
- Caruso, D. J., et al. (2023). Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. Journal of Student Research, 12(1).
- Żołnowska, B., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(6), 808.
- Bouziane, I., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(5), 739-746.
- El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4165.
- Nemr, M. T. M., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 153, 107881.
- Supuran, C. T. (2020). Sulfonamides as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 12(12), 1075-1080.
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).
- El-Sayad, K. A., El-Masry, G. H., & Abouzid, K. A. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 150, 107409.
- Löscher, W., & Potschka, H. (2022). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Epileptic Disorders, 24(1), 63-88.
- Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
- El-Sayad, K. A., El-Masry, G. H., & Abouzid, K. A. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 150, 107409.
-
Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved January 18, 2026, from [Link]
- Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2110.
- Harris, N. S. (2014). Acetazolamide and Sulfonamide Allergy: A Not So Simple Story. Wilderness & Environmental Medicine, 25(2), 238-243.
- Wujec, M., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(11), 3236.
- Weinstein, L., & Murphy, E. B. (1952). Comparison of antibacterial activity of single and combined sulfonamides. Proceedings of the Society for Experimental Biology and Medicine, 80(3), 519-522.
- Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Molecular Structure, 1269, 133816.
- Bouziane, I., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie, e2300244.
- Sławiński, J., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 28(12), 4786.
- Al-Janabi, H. A. A. (2022). The Effect of Anti-Cancer Drugs on the Activity of Antibiotics against some Pathogenic Bacteria. International Archives of Applied Sciences and Technology, 13(3), 113-117.
- Ramzan, F., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2186591.
- Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324.
- de Paula, C. B. V., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(14), 8275-8285.
- Al-Warhi, T., et al. (2021).
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride Derivatives: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of synthetic intermediates is not merely a procedural step but a cornerstone of robust and reliable drug development. Arylsulfonyl chlorides, and specifically 2,4-dichloro-3-methylbenzenesulfonyl chloride derivatives, represent a class of compounds whose reactivity and propensity for structural diversity demand rigorous analytical scrutiny. An unambiguous three-dimensional molecular structure is paramount for understanding reactivity, predicting biological activity, and ensuring the intellectual property of novel chemical entities.
This guide provides an in-depth comparison of the preeminent techniques for the structural elucidation of these critical compounds, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the nuances of this technique, from crystal growth to data refinement, and contrast its capabilities with powerful alternatives such as Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR) spectroscopy. This comparative analysis is designed to equip researchers with the insights needed to select the most appropriate analytical strategy for their specific research and development needs.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of small molecules.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, this technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.
The Crystallography Workflow: A Conceptual Overview
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands both patience and precision. The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a this compound derivative.
Caption: A generalized workflow for X-ray crystallography.
Experimental Protocol: Crystallization and Data Collection of a Representative Derivative
While a crystal structure for this compound itself is not publicly available, numerous derivatives, particularly sulfonamides, have been successfully characterized. The following protocol is based on established methods for the crystallization and X-ray analysis of such compounds.[2][3][4]
Synthesis of a Representative Derivative (2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide):
-
Dissolve 1,3-dichlorobenzene in chloroform and cool to 0°C.
-
Add chlorosulfonic acid dropwise to the solution.
-
After the initial reaction subsides, allow the mixture to warm to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Separate the chloroform layer, wash with cold water, and evaporate the solvent to obtain 2,4-dichlorobenzenesulfonyl chloride.
-
React the crude 2,4-dichlorobenzenesulfonyl chloride with m-toluidine by heating.
-
Cool the reaction mixture and add it to ice-cold water to precipitate the solid product.
-
Filter, wash with cold water, and recrystallize from dilute ethanol to obtain purified 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide.[2]
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol).
-
Allow the solvent to evaporate slowly at room temperature in a dust-free environment.
-
Prism-like, colorless single crystals suitable for X-ray diffraction should form over several days.[2]
X-ray Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Process the collected data, including integration of reflection intensities and scaling.
-
Solve the crystal structure using direct methods or Patterson methods to overcome the phase problem.
-
Refine the structural model using full-matrix least-squares on F².
-
Locate and refine hydrogen atoms, often with geometric restraints.
-
Validate the final structure using crystallographic software.
Case Study: Crystal Structure of 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide
The crystal structure of this derivative reveals key conformational features. The molecule is twisted at the sulfur atom, with a C1—SO₂—NH—C7 torsion angle of -60.2 (2)°.[2] The dihedral angle between the two benzene rings is 68.6 (1)°.[2] Such precise geometric parameters are invaluable for computational modeling and structure-activity relationship (SAR) studies.
| Parameter | 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide[2] | 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide[3] | 2,4-dichloro-N-(3-chlorophenyl)benzenesulfonamide[4] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 7.9031 (7) | 9.0756 (6) | 7.9414 (5) |
| b (Å) | 14.507 (1) | 9.7406 (7) | 14.483 (1) |
| c (Å) | 12.715 (1) | 16.432 (1) | 12.593 (1) |
| β (°) | 99.895 (8) | 98.157 (6) | 99.880 (7) |
| Volume (ų) | 1436.1 (2) | 1437.92 (17) | 1426.91 (17) |
| R-factor (%) | 3.7 | 3.1 | 3.6 |
Alternative and Complementary Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, other techniques offer unique advantages, particularly when obtaining suitable single crystals is challenging.
Microcrystal Electron Diffraction (MicroED)
MicroED is a rapidly emerging technique that utilizes an electron beam to determine the structure of sub-micron sized crystals.[5][6] This method is particularly advantageous when only nanocrystalline material is available, a common challenge in the early stages of drug development.
Key Advantages of MicroED:
-
Requires extremely small crystals: Can analyze crystals that are orders of magnitude smaller than those needed for X-ray crystallography.[7]
-
Rapid data collection: A complete dataset can often be collected in minutes.[6]
-
Can analyze heterogeneous samples: It is possible to identify and determine the structures of individual components in a mixture of crystalline powders.[6]
Limitations:
-
Dynamical scattering effects: Multiple scattering of electrons can complicate data analysis and may require specialized processing.
-
Beam-induced damage: The high-energy electron beam can damage sensitive samples.
Caption: Key differences between X-ray crystallography and MicroED.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[1] It provides detailed information about the chemical environment and connectivity of atoms, making it an indispensable technique for routine characterization and for compounds that are difficult to crystallize.
Experimental Protocol: ¹H NMR of a Sulfonyl Chloride
-
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride derivative in approximately 0.6 mL of a deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.[1]
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the proton environment and connectivity within the molecule.
Key Advantages of NMR:
-
Provides structural information in solution: This can be more representative of the biologically relevant state of a molecule.
-
Non-destructive: The sample can be recovered after analysis.
-
Provides information on molecular dynamics: Can be used to study conformational changes and other dynamic processes.
Limitations:
-
Does not provide a complete 3D structure: While it reveals connectivity, it does not directly provide the precise bond lengths and angles of the entire molecule in the solid state.
-
Lower sensitivity: Requires more sample than mass spectrometry.[1]
-
Complex spectra: For larger or more complex molecules, spectral overlap can make interpretation challenging.
Comparative Performance Analysis
| Feature | Single-Crystal X-ray Crystallography | Microcrystal Electron Diffraction (MicroED) | NMR Spectroscopy |
| Primary Application | Definitive 3D structure determination in the solid state | 3D structure determination from nanocrystals | Structural elucidation and connectivity in solution |
| Sample Requirement | High-quality single crystal (>10 µm) | Nanocrystals (<1 µm) | Soluble compound (mg quantities) |
| Throughput | Low to moderate | High | Moderate |
| Key Advantages | Unambiguous atomic resolution structure, precise geometric parameters | Ability to analyze very small crystals, rapid data collection | Provides solution-state structure, non-destructive, dynamic information |
| Key Limitations | Crystal growth can be a major bottleneck | Dynamical scattering effects, potential for beam damage | Does not provide a complete 3D solid-state structure, spectral complexity |
Conclusion
The structural elucidation of this compound derivatives is a critical task in the development of new pharmaceuticals and agrochemicals. While NMR and other spectroscopic techniques are essential for initial characterization and purity assessment, single-crystal X-ray crystallography remains the definitive method for obtaining an unambiguous three-dimensional molecular structure. The detailed atomic coordinates and geometric parameters provided by X-ray crystallography are invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and securing intellectual property.
The emergence of MicroED provides a powerful new tool for structural analysis, particularly in cases where obtaining large single crystals proves challenging. Its ability to work with nanocrystalline material can significantly accelerate the drug development pipeline. NMR spectroscopy complements these diffraction techniques by providing crucial information about the structure and dynamics of molecules in solution.
Ultimately, a multi-faceted analytical approach is often the most effective strategy. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the comprehensive and accurate characterization of these important synthetic intermediates.
References
-
MicroED in natural product and small molecule research. Royal Society of Chemistry. Available at: [Link]
-
MicroED analysis of small organic molecules. ResearchGate. Available at: [Link]
-
Microcrystal Electron Diffraction of Small Molecules. PubMed Central. Available at: [Link]
-
Small Molecule MicroED. Nano Imaging Services. Available at: [Link]
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. PubMed Central. Available at: [Link]
-
2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. PubMed Central. Available at: [Link]
-
2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. PubMed Central. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]
-
2,4-Dichloro-N-(3-chlorophenyl)benzenesulfonamide. PubMed Central. Available at: [Link]
-
X-ray Crystallography. Creative BioMart. Available at: [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-N-(3-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroED in natural product and small molecule research - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule MicroED | CryoEM | Nano Imaging Services [nanoimagingservices.webflow.io]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Challenges of a Niche Sulfonylating Agent
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone motif, present in a vast array of therapeutic agents from antibiotics to diuretics.[1][2] The synthesis of these critical structures often relies on the reaction of an amine with a sulfonyl chloride (R-SO₂Cl).[1] While common reagents like tosyl chloride or benzenesulfonyl chloride are well-characterized, the nuanced reactivity of more complex, substituted sulfonyl chlorides like 2,4-Dichloro-3-methylbenzenesulfonyl chloride presents unique opportunities and analytical challenges. Its specific substitution pattern can be leveraged to fine-tune steric and electronic properties, potentially leading to novel molecular scaffolds with enhanced biological activity or improved pharmacokinetic profiles.[3]
However, the inherent reactivity that makes sulfonyl chlorides synthetically useful also renders them challenging to analyze quantitatively.[4] They are susceptible to hydrolysis and can be thermally labile, complicating methods like Gas Chromatography (GC).[4][5] This guide provides a comparative overview of robust analytical techniques for the quantitative analysis of reactions involving this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare the reagent's performance profile against common alternatives.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique is dictated by the specific goal, whether it is real-time reaction monitoring, final product purity assessment, or precise quantification of reactants and products.[4]
| Technique | Primary Application | Quantitative Capability | Key Advantages | Key Limitations |
| RP-HPLC | Purity assessment, quantification of starting materials and products. | Excellent | Versatile for non-volatile or thermally labile compounds; high precision and accuracy.[4] | Requires chromophores for UV detection; can be time-consuming for method development. |
| GC-MS | Purity analysis, identification of volatile impurities. | Good to Excellent | High separation efficiency; provides structural information via mass spectrometry.[4] | Often requires derivatization for reactive/thermally labile sulfonyl chlorides to prevent degradation.[4][5] |
| ¹H NMR | Structure elucidation, reaction monitoring (kinetics), quantification (qNMR). | Excellent (qNMR) | Non-destructive; provides detailed structural information and relative quantification without analyte-specific standards.[4][6] | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[4] |
Experimental Workflows and Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up, monitoring, and analyzing a reaction involving this compound.
Caption: General workflow for reaction analysis.
Protocol 1: Quantitative Analysis by Reverse-Phase HPLC
This protocol is designed to quantify the consumption of this compound and the formation of the corresponding sulfonamide product.
Rationale: HPLC is the workhorse for this analysis due to its ability to handle the non-volatile sulfonamide product and the reactive sulfonyl chloride without degradation.[4][7] A C18 column provides excellent separation for these types of aromatic compounds.
Step-by-Step Methodology:
-
Instrument & Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water with 0.1% Formic Acid.
-
Example Gradient: Start at 40% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, return to 40% ACN and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 254 nm or 270 nm.[9]
-
Column Temperature: 30 °C.[7]
-
-
Standards Preparation:
-
Prepare stock solutions (1 mg/mL) of the starting amine, this compound, and the purified sulfonamide product in ACN.
-
Create a calibration curve by preparing a series of dilutions from the stock solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a known volume of ACN (e.g., 950 µL) to stop the reaction and dilute the sample. This creates a 20x dilution.
-
Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis & Quantification:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas for the starting materials and the product.
-
Plot a calibration curve of peak area versus concentration for each standard.
-
Use the linear regression equation from the calibration curve to calculate the concentration of each species in the quenched samples.[8] Account for the dilution factor to determine the concentration in the original reaction mixture.
-
Trustworthiness Check: The protocol is self-validating by including a multi-point calibration curve. System suitability should be confirmed by ensuring consistent retention times and peak shapes for replicate injections of a standard.
Protocol 2: Purity Assessment by GC-MS with Derivatization
Rationale: Direct injection of sulfonyl chlorides into a hot GC inlet can cause decomposition, leading to inaccurate results.[4] To circumvent this, the reactive sulfonyl chloride is converted into a more stable derivative, typically a sulfonamide, prior to analysis.[4][5] This allows for reliable quantification of any remaining sulfonyl chloride and detection of volatile impurities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
A Researcher's Guide to Modern Sulfonation: Benchmarking 2,4-Dichloro-3-methylbenzenesulfonyl Chloride Against Novel Sulfonating Agents
In the landscape of pharmaceutical and materials science, the introduction of a sulfonyl group onto an aromatic scaffold remains a cornerstone of molecular design. This functional group is a key component in a vast array of therapeutic agents, from antibacterial sulfa drugs to diuretics and antivirals, owing to its ability to engage in strong hydrogen bonding and modulate the physicochemical properties of a molecule. For decades, traditional sulfonyl chlorides, such as 2,4-dichloro-3-methylbenzenesulfonyl chloride, have been the reagents of choice for this transformation. However, the evolving demands for greener, more efficient, and highly selective synthetic methodologies have spurred the development of novel sulfonating agents.
This guide provides an in-depth technical comparison of the established reagent, this compound, with two prominent classes of modern sulfonating agents: the ionic liquid 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) and the solid-supported reagent, silica sulfuric acid (SSA). We will delve into the mechanistic underpinnings, comparative performance based on experimental data, and practical considerations for each, empowering researchers to make informed decisions in their synthetic endeavors.
The Incumbent: Understanding this compound
This compound is a member of the classical family of arylsulfonyl chlorides. Its reactivity is primarily dictated by the electrophilicity of the sulfur atom, which is significantly enhanced by the electron-withdrawing effects of the two chlorine atoms on the benzene ring. This heightened electrophilicity makes it a potent agent for the sulfonylation of a wide range of nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
The general mechanism for sulfonamide formation with a sulfonyl chloride proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Mechanistic Pathway of Sulfonylation with Sulfonyl Chlorides
Caption: General mechanism of sulfonamide formation.
While effective, the use of traditional sulfonyl chlorides is not without its challenges. These reagents are often moisture-sensitive, and the reactions can generate corrosive HCl gas, necessitating careful handling and workup procedures. Furthermore, achieving high regioselectivity with complex substrates can be challenging.
The Novel Contenders: A New Era in Sulfonation
In response to the limitations of classical methods, researchers have developed innovative sulfonating agents that offer improved performance, milder reaction conditions, and a better environmental profile.
The Ionic Liquid: 1,3-Disulfonic Acid Imidazolium Chloride ([Dsim]Cl)
[Dsim]Cl is a Brønsted acidic ionic liquid that serves as both a catalyst and a sulfonating agent.[1] Its ionic nature imparts properties such as low vapor pressure, high thermal stability, and non-flammability, making it an attractive alternative to volatile organic solvents.[2]
Mechanism of Action: [Dsim]Cl facilitates sulfonation through the in situ generation of sulfuric acid in an aqueous medium.[1] The reaction proceeds under mild conditions (typically around 50°C) and demonstrates high regioselectivity, particularly for the para-sulfonation of substituted benzenes.[1][2] The ionic liquid can often be recovered and reused, adding to its green credentials.[1]
The Solid-Supported Reagent: Silica Sulfuric Acid (SSA)
Silica sulfuric acid is a heterogeneous catalyst prepared by the immobilization of sulfuric acid on a silica gel support. This solid-supported reagent offers several practical advantages, including ease of handling, simple recovery from the reaction mixture by filtration, and reusability.[3]
Mechanism of Action: SSA acts as a strong proton source to catalyze the sulfonation of aromatic compounds. The reaction can often be carried out under solvent-free conditions or in non-hazardous solvents. The heterogeneous nature of the catalyst simplifies product purification, as the catalyst can be easily separated from the reaction mixture.[3]
Head-to-Head Comparison: Performance and Practicality
| Feature | This compound | 1,3-Disulfonic Acid Imidazolium Chloride ([Dsim]Cl) | Silica Sulfuric Acid (SSA) |
| Reactivity | High, due to electron-withdrawing groups | High, with controlled reactivity | Moderate to high, dependent on substrate |
| Selectivity | Generally good, but can be substrate-dependent | Excellent para-selectivity for many arenes[2] | Good, with potential for shape selectivity |
| Reaction Conditions | Often requires anhydrous conditions and a base | Mild conditions (e.g., 50°C in water)[1] | Often solvent-free or in mild solvents at room temperature[3] |
| Byproducts | Corrosive HCl gas | Recyclable imidazolium salts[2] | Minimal, catalyst is filtered off |
| Handling & Safety | Moisture-sensitive, corrosive | Non-volatile, non-flammable, but acidic[2] | Easy to handle solid, non-volatile[3] |
| Workup & Purification | Aqueous workup to remove salts | Simple extraction or filtration | Simple filtration to remove catalyst[3] |
| Reusability | Not reusable | Reusable for several cycles[1] | Reusable for multiple runs[3] |
Experimental Data: A Quantitative Look
While direct comparative studies under identical conditions are limited, the available literature provides valuable insights into the performance of these agents.
Performance of 1,3-Disulfonic Acid Imidazolium Chloride ([Dsim]Cl)
A study on the sulfonation of various aromatic compounds using [Dsim]Cl in water at 50°C demonstrated excellent yields and high regioselectivity.[1] For example, the sulfonation of toluene yielded the para-isomer with >99% selectivity.[2]
Performance of Silica Sulfuric Acid (SSA)
Research on the use of SSA for the sulfonation of aromatics has shown good to excellent yields under mild, often solvent-free, conditions. The catalyst was also found to be reusable for several consecutive runs without a significant loss of activity.[3]
Performance of this compound
Experimental Protocols
General Protocol for Sulfonamide Synthesis using this compound
-
Dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Arene Sulfonation using 1,3-Disulfonic Acid Imidazolium Chloride ([Dsim]Cl)[1]
-
In a round-bottom flask, combine the aromatic substrate (1.0 eq.) and [Dsim]Cl (1.0-1.2 eq.).
-
Add water as the solvent.
-
Heat the mixture to the desired temperature (e.g., 50°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
The aqueous layer containing the ionic liquid can be concentrated and potentially reused.
-
Wash the combined organic layers, dry, and concentrate to yield the sulfonated product.
General Protocol for Arene Sulfonation using Silica Sulfuric Acid (SSA)[3]
-
To a mixture of the aromatic compound (1.0 eq.) and SSA (catalytic or stoichiometric amount), add a minimal amount of solvent if necessary (the reaction can often be run neat).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, add a suitable solvent to dissolve the product and filter off the solid SSA catalyst.
-
Wash the recovered catalyst with a solvent and dry for reuse.
-
Evaporate the solvent from the filtrate to obtain the crude sulfonated product.
-
Purify the product as needed.
Logical Flow for Reagent Selection
Caption: Decision tree for selecting a sulfonating agent.
Conclusion and Future Outlook
While this compound remains a potent and valuable reagent, particularly for challenging substrates, the emergence of novel sulfonating agents like 1,3-disulfonic acid imidazolium chloride and silica sulfuric acid offers compelling advantages in terms of environmental impact, ease of handling, and, in some cases, improved selectivity.
The choice of sulfonating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and the importance of green chemistry principles. As the field of synthetic chemistry continues to evolve, we can anticipate the development of even more sophisticated and efficient sulfonating agents that will further expand the synthetic chemist's toolbox.
References
- Joshi, U. et al. Sulphonation of Aromatics using Silica Sulphuric acid/ NaHSO4 as a Novel Heterogeneous System at Ambient Temperature.
- Moosavi-Zare, A. R. et al. (2016). Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. Synlett, 27, 1682-1684.
- Various Authors. (2024).
- Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading.
Sources
- 1. Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media [organic-chemistry.org]
- 2. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Disposal: A Guide to 2,4-Dichloro-3-methylbenzenesulfonyl Chloride
For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. Equally important is the safe and compliant disposal of all chemical reagents, intermediates, and byproducts. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2,4-Dichloro-3-methylbenzenesulfonyl chloride, a reactive compound that demands careful handling from acquisition to disposal. This document is designed to provide essential, immediate safety and logistical information, ensuring that your laboratory practices are not only scientifically sound but also prioritize the safety of personnel and environmental stewardship.
Disclaimer: This guide is intended for informational purposes and is based on the general properties of sulfonyl chlorides and available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to obtain and consult the SDS provided by your chemical supplier for definitive guidance.
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. Like other sulfonyl chlorides, it is expected to be corrosive, a lachrymator, and moisture-sensitive.[1][2][3] Reaction with water can produce hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.[3][4]
Personal Protective Equipment (PPE) is non-negotiable. A baseline of required PPE when handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1][2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.
-
Skin and Body Protection: A lab coat is a minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Work in a well-ventilated chemical fume hood. If there is a risk of inhaling dust or vapors, a respirator may be required.
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound are chemical neutralization (for small quantities) and incineration by a licensed hazardous waste disposal company.
Method 1: Chemical Neutralization (for small, manageable quantities)
This method involves the controlled hydrolysis of the sulfonyl chloride to less reactive sulfonic acid and hydrochloric acid, followed by neutralization.
Materials:
-
Stir plate and stir bar
-
Large beaker or flask (at least 10 times the volume of the sulfonyl chloride)
-
Ice bath
-
Dropping funnel
-
pH paper or pH meter
-
5% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Preparation: In a chemical fume hood, place the beaker or flask containing the 5% basic solution in an ice bath and begin stirring.
-
Slow Addition: Carefully and slowly add the this compound to the cold, stirring basic solution using a dropping funnel. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Monitor pH: Continuously monitor the pH of the solution, ensuring it remains basic (pH > 8). Add more basic solution as needed to neutralize the acidic byproducts of the hydrolysis.
-
Completion and Disposal: Once the addition is complete and the reaction has subsided, continue stirring for at least one hour to ensure complete hydrolysis. After confirming the solution is neutral (pH 6-8), it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Method 2: Incineration (for large quantities and contaminated materials)
For larger quantities of this compound or for materials contaminated with it (e.g., spill cleanup debris), incineration is the preferred method of disposal.[2] As a halogenated organic compound, specific regulations for its incineration must be followed to prevent the formation of harmful byproducts like dioxins.[5][6][7]
Procedure:
-
Packaging: Place the this compound in a designated, properly labeled, and sealed container for hazardous waste. Do not mix it with other waste streams unless compatibility has been confirmed.
-
Labeling: The container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Licensed Disposal Service: Arrange for pickup and disposal by a licensed hazardous waste management company. They will have the appropriate high-temperature incinerators equipped with scrubbers to handle halogenated organic compounds.[8]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Management
-
Evacuate and Ventilate: Immediately evacuate the area and ensure the chemical fume hood is functioning correctly to ventilate the fumes.
-
Contain the Spill: For small spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[9] Do not use combustible materials like paper towels.
-
Neutralize (with caution): For small spills, once absorbed, the material can be cautiously neutralized by slowly adding a 5% solution of sodium bicarbonate.
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Quantitative Data Summary
| Parameter | Value | Source/Justification |
| Recommended Neutralizing Agent | 5% Sodium Hydroxide or Sodium Bicarbonate | General laboratory practice for acid neutralization |
| Incineration Temperature | >850°C (1100°C for >1% halogenated organics) | EPA regulations for hazardous waste incineration[5][8] |
| Emergency Shower/Eyewash Flush Time | Minimum 15 minutes | Standard first aid procedure for chemical exposure[9][10] |
Disposal Decision Workflow
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. epawebapp.epa.ie [epawebapp.epa.ie]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
Mastering the Safe Handling of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride: A Guide for Laboratory Professionals
For the experienced researcher, scientist, and drug development professional, the introduction of a new reagent into a workflow is a calculated decision, balancing its synthetic utility against the inherent risks. 2,4-Dichloro-3-methylbenzenesulfonyl chloride, a valuable building block in organic synthesis, is one such reagent that demands a meticulous approach to safety. Its sulfonyl chloride moiety dictates a reactivity profile that, while essential for its intended chemical transformations, also presents significant hazards if not managed with expertise and foresight.
This guide moves beyond a simple checklist of safety precautions. It is designed to provide a deep, actionable understanding of why specific personal protective equipment (PPE), handling protocols, and disposal methods are critical. By understanding the causality behind these safety measures, you can foster a laboratory environment where scientific innovation and personal safety are not mutually exclusive.
The Inherent Hazards of this compound: A Mechanistic Perspective
The primary hazards associated with this compound stem from its reactivity, particularly with nucleophiles. Upon contact with moisture, such as the water present on skin, in the eyes, or in the respiratory tract, it readily hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid. This reaction is the root cause of its severe corrosive properties.
Key Hazards:
-
Causes severe skin burns and eye damage: The generation of hydrochloric acid upon contact with tissue leads to immediate and severe chemical burns.[1]
-
May cause respiratory irritation: Inhalation of dust or vapors can lead to the formation of acids in the respiratory tract, causing irritation, coughing, and shortness of breath.
-
Moisture-sensitive: The compound's reactivity with water necessitates storage and handling conditions that minimize exposure to atmospheric moisture.[2][3]
Understanding this fundamental reactivity is paramount. It informs every subsequent decision we make regarding its safe handling, from the selection of appropriate gloves to the design of emergency response protocols.
Personal Protective Equipment (PPE): Your First and Most Critical Line of Defense
The selection and use of PPE are not merely procedural; they are a direct response to the specific chemical threats posed by this compound. The goal is to create an impermeable barrier between the chemist and the chemical.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). | Provides a robust barrier against the corrosive solid and any acids formed upon hydrolysis. Ensure gloves are of a suitable thickness and are regularly inspected for any signs of degradation or perforation. |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield. | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a broader barrier to protect the entire face from accidental contact. |
| Skin and Body Protection | A chemical-resistant laboratory coat or apron worn over full-length clothing and closed-toe shoes. | Protects the skin from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH-approved respirator with a cartridge appropriate for acid gases and organic vapors. | Essential when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosolization. |
The Critical Workflows of Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common and preventable cause of exposure. The following step-by-step procedures are designed to minimize this risk.
Donning PPE Workflow
graph Donning_PPE { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.8]; edge [color="#4285F4"];
Start [label="Start:\nClean Hands", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lab_Coat [label="1. Don Lab Coat\n(Fasten completely)"]; Respirator [label="2. Don Respirator\n(Perform seal check)"]; Goggles [label="3. Don Goggles"]; Face_Shield [label="4. Don Face Shield"]; Gloves [label="5. Don Gloves\n(Pull cuffs over lab coat sleeves)"]; End [label="Ready for Work", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Lab_Coat -> Respirator -> Goggles -> Face_Shield -> Gloves -> End; }
Caption: Sequential process for correctly putting on PPE.Doffing PPE Workflow
graph Doffing_PPE { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.8]; edge [color="#EA4335"];
Start [label="Start:\nIn Designated Area", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gloves [label="1. Remove Gloves\n(Glove-to-glove/skin-to-skin technique)"]; Face_Shield [label="2. Remove Face Shield"]; Goggles [label="3. Remove Goggles"]; Lab_Coat [label="4. Remove Lab Coat\n(Roll inwards)"]; Respirator [label="5. Remove Respirator"]; End [label="Wash Hands Thoroughly", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Gloves -> Face_Shield -> Goggles -> Lab_Coat -> Respirator -> End; }
Caption: Safe and sequential removal of contaminated PPE.Operational Plan: Handling and Storage with Precision
A proactive approach to handling and storage is essential to prevent incidents before they occur.
Handling Protocol:
-
Work in a Controlled Environment: All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood. This engineering control is the primary method for minimizing inhalation exposure.
-
Prevent Moisture Contact: Use only dry glassware and equipment. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) for reactions that are particularly sensitive to moisture.
-
Controlled Dispensing: When weighing and transferring the solid, do so in a manner that avoids the creation of dust. Use appropriate tools and work on a disposable, absorbent bench liner to contain any minor spills.
-
Avoid Incompatibilities: Keep the reagent away from water, strong bases, strong oxidizing agents, and alcohols.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Storage Protocol:
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and moisture-sensitive chemicals.[2][4] Storage in a desiccator is recommended.
-
Segregation: Store away from incompatible materials.[2]
Emergency Response: A Plan for the Unexpected
Even with the most stringent precautions, the potential for accidental exposure exists. A well-rehearsed emergency plan is crucial.
Emergency Response Workflow
graph Emergency_Response { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#EA4335"];
Exposure [label="Exposure Occurs!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Skin_Contact [label="Skin Contact", fillcolor="#FBBC05"]; Eye_Contact [label="Eye Contact", fillcolor="#FBBC05"]; Inhalation [label="Inhalation", fillcolor="#FBBC05"];
Remove_Clothing [label="1. Immediately remove\ncontaminated clothing."]; Flush_Skin [label="2. Flush skin with copious\namounts of water for at least 15 minutes."]; Flush_Eyes [label="1. Immediately flush eyes with\ncopious amounts of water for at least 15 minutes,\n- holding eyelids open."]; Move_to_Fresh_Air [label="1. Move to fresh air."]; Seek_Medical_Attention [label="Seek Immediate\nMedical Attention", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Exposure -> Skin_Contact; Exposure -> Eye_Contact; Exposure -> Inhalation;
Skin_Contact -> Remove_Clothing -> Flush_Skin -> Seek_Medical_Attention; Eye_Contact -> Flush_Eyes -> Seek_Medical_Attention; Inhalation -> Move_to_Fresh_Air -> Seek_Medical_Attention; }
Caption: Immediate actions following accidental exposure.In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[5]
-
Flush the affected skin with copious amounts of cool, running water for at least 20 minutes.[6]
-
Seek immediate medical attention.[5]
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle but steady stream of water for at least 20 minutes, holding the eyelids open to ensure complete rinsing of the eye and surrounding tissues.[6]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials for hazardous waste disposal.
Disposal Plan: Responsible Deactivation and Waste Management
Proper disposal is a critical final step in the safe handling of this compound. Due to its reactivity and corrosivity, it cannot be disposed of without deactivation.
Neutralization of Small Quantities:
For small residual amounts of the reagent, a careful, in-lab neutralization can be performed by trained personnel within a chemical fume hood.
-
Prepare a Basic Solution: In a suitably large container, prepare a dilute solution of sodium bicarbonate or sodium hydroxide in water. Place this container in an ice bath to manage the exothermic nature of the neutralization reaction.
-
Slow Addition: With constant stirring, slowly and carefully add the this compound to the basic solution. Never add the base to the sulfonyl chloride.
-
Monitor pH: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition.
-
Final Disposal: Once the reaction is complete and the solution is neutralized (pH between 6 and 8), it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Disposal of Contaminated Materials and Bulk Waste:
All contaminated materials (e.g., gloves, absorbent pads, empty containers) and larger quantities of the chemical waste must be treated as hazardous waste.
-
Containment: Place all contaminated solid waste into a clearly labeled, sealed container.
-
Labeling: Label the container as "Hazardous Waste" and include the full chemical name.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[7][8] Do not mix with other waste streams unless explicitly permitted.
By integrating these principles of hazard awareness, meticulous planning, and procedural discipline into your laboratory practice, you can confidently and safely harness the synthetic potential of this compound.
References
- Apollo Scientific Ltd. (n.d.). Safety Data Sheet: 2-METHYL-5-(TRIFLUOROMETHOXY)BENZENESULFONYL CHLORIDE.
- Fisher Scientific. (2012). Safety Data Sheet: Benzenesulfonyl chloride.
- Government of the United Kingdom. (2024). What to do in a chemical emergency.
- Healthdirect Australia. (n.d.). Chemical burns — first aid and treatment.
- Liberty Safety. (2022). How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment.
- Mayo Clinic. (n.d.). Chemical burns: First aid.
- Missouri State University. (2023). Waste Neutralization Guidance.
- National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- OSHA. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
- Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulfonyl chloride.
- St John Ambulance. (n.d.). Chemical Burns First Aid.
- The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals.
- The Center for Food Security and Public Health. (n.d.). Personal Protective Equipment: Donning.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-CHLORO-p-TOLUENESULFOCHLORIDE.
- U.S. Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.
- University of Georgia. (n.d.). Neutralization Guide.
- Weber Logistics. (2024). Storage of corrosive chemicals: 5 warehousing essentials.
- Western Michigan University. (2013). SOP 0079 - Thionyl Chloride.
- Angene Chemical. (2021). Safety Data Sheet: 1H-Imidazole-4-sulfonyl chloride.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- EPFL. (n.d.). Procedures for the laboratory-scale treatment of surplus and waste chemicals.
- Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chemtech-us.com [chemtech-us.com]
- 5. Chemical Burns First Aid | St John Ambulance [sja.org.uk]
- 6. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. drexel.edu [drexel.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
